Risperidone
Description
Properties
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPZEAPATHNIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045193 | |
| Record name | Risperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Risperidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in methylene chloride; sparingly soluble in alcohol; practically insoluble in water, Practically insoluble in water, freely soluble in methylene chloride and soluble in methanol and 0.1N hydrochloric acid | |
| Record name | Risperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00734 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RISPERIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7580 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 3-[2-[4-[(Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; (9RS)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 3-[2-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; (6RS)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 2-[2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine-1-carboxylate; 3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 3-[2-[4-[4-fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Record name | RISPERIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7580 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to slightly beige powder, Crystals from dimethylformamide + propanol | |
CAS No. |
106266-06-2 | |
| Record name | Risperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106266-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Risperidone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106266062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Risperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00734 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | risperidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Risperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RISPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6UH7ZF8HC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RISPERIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7580 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Risperidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170 °C | |
| Record name | Risperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00734 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RISPERIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7580 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Risperidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of Risperidone on D2 and 5-HT2A Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Risperidone is a cornerstone second-generation (atypical) antipsychotic agent, distinguished by its unique pharmacological profile as a potent antagonist of both serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors.[1][2][3][4] This dual antagonism is central to its therapeutic efficacy in treating the positive and negative symptoms of schizophrenia and other psychotic disorders, while generally offering a more favorable side-effect profile compared to first-generation antipsychotics.[5][6] This technical guide provides a comprehensive examination of this compound's mechanism of action at the D2 and 5-HT2A receptors, presenting quantitative binding and occupancy data, detailed signaling pathways, and the experimental methodologies used to elucidate these interactions.
Quantitative Pharmacology of this compound
The therapeutic action of this compound is rooted in its specific binding affinities and in vivo receptor occupancy. The following tables summarize key quantitative data that define its pharmacological profile.
In Vitro Receptor Binding Affinity
This compound's binding affinity for various neurotransmitter receptors has been extensively characterized. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. This compound exhibits a notably high affinity for 5-HT2A receptors, which is significantly greater than its affinity for D2 receptors.[7][8][9]
Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) | Reference(s) |
| 5-HT2A | 0.2 - 0.4 | [1][7] |
| Dopamine D2 | 3.13 - 3.2 | [1][7][8] |
| Alpha-1 Adrenergic | 0.8 - 5 | [1][8] |
| Alpha-2 Adrenergic | 7.54 - 16 | [1][8] |
| Histamine H1 | 2.23 - 20 | [1][8] |
| Dopamine D4 | 7.3 | [1] |
| 5-HT1A | 420 | [1] |
| Dopamine D1 | 240 | [1] |
Data compiled from multiple sources, slight variations may exist across different studies.
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) studies have been instrumental in quantifying the extent to which this compound occupies its target receptors in the living human brain at clinically relevant doses. Optimal therapeutic response for antipsychotics is generally associated with D2 receptor occupancy in the range of 65-80%.[10]
Table 2: In Vivo D2 and 5-HT2A Receptor Occupancy of this compound
| Daily Oral Dose | Striatal D2 Occupancy (%) | Cortical 5-HT2A Occupancy (%) | Reference(s) |
| 1 mg | ~50% | ~60% | [11] |
| 2 mg | ~66% | Very High (Implied) | [12] |
| 4 mg | ~73% | Very High (Implied) | [12] |
| 6 mg | 75% - 80% | Very High (Implied) | [1][12] |
Note: 5-HT2A receptor occupancy reaches high levels even at low doses and is often near saturation at typical clinical doses.
Core Mechanism of Action: Receptor Signaling Pathways
This compound exerts its effects by modulating intracellular signaling cascades through its antagonist actions at D2 and 5-HT2A receptors.
Antagonism at Dopamine D2 Receptors
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gαi/o proteins.[13] Its activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[14] D2 receptor activation also modulates ion channels and other signaling pathways through the Gβγ subunit.[14][15]
As an antagonist, this compound binds to the D2 receptor without activating it, thereby blocking the effects of endogenous dopamine.[3] This blockade in the mesolimbic pathway is believed to be the primary mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][3] However, D2 antagonism in the nigrostriatal pathway can lead to extrapyramidal symptoms (EPS), and in the tuberoinfundibular pathway, it can cause hyperprolactinemia.[16]
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. archivespp.pl [archivespp.pl]
- 6. This compound. A review of its pharmacology and therapeutic potential in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, 5-HT2A / D2 antagonist (CAS 106266-06-2) | Abcam [abcam.com]
- 8. Biochemical profile of this compound, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. 5-HT2 and D2 dopamine receptor occupancy in the living human brain. A PET study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The D2 dopamine receptor occupancy of this compound and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 16. psychiatrist.com [psychiatrist.com]
Preclinical Models of Schizophrenia Utilizing Risperidone: A Technical Guide
This guide provides an in-depth overview of preclinical models of schizophrenia where risperidone is used as a benchmark atypical antipsychotic for validating novel therapeutic agents and elucidating the neurobiological underpinnings of the disorder. It is intended for researchers, scientists, and drug development professionals in the field of neuropsychiatric disorders.
Introduction to Preclinical Models of Schizophrenia
Animal models are indispensable tools for investigating the complex pathophysiology of schizophrenia and for the preclinical assessment of antipsychotic drugs.[1] These models aim to replicate the core symptom domains of schizophrenia, which are broadly categorized into positive, negative, and cognitive symptoms. The development of these models falls into several categories:
-
Pharmacological Models: These are induced by administering drugs that mimic certain aspects of schizophrenia's neurochemical imbalances. For instance, NMDA receptor antagonists like phencyclidine (PCP) and ketamine can induce psychosis-like symptoms in healthy humans and analogous behaviors in rodents.[1][2] Similarly, dopamine agonists like amphetamine are used to model hyperdopaminergic states, relevant to the positive symptoms of schizophrenia.[1][3]
-
Neurodevelopmental Models: These models are based on the hypothesis that schizophrenia originates from early-life brain development disturbances. A widely used example is the maternal immune activation (MIA) model, where pregnant rodents are exposed to immune-challenging agents like polyriboinosinic-polyribocytidylic acid (Poly I:C), a viral mimic.[4][5] This prenatal insult leads to offspring that exhibit schizophrenia-like behavioral and neuropathological abnormalities in adulthood.[4][5]
-
Lesion Models: These involve creating specific brain lesions in neonatal animals to disrupt neurodevelopmental trajectories. The neonatal ventral hippocampal lesion (NVHL) model in rats is a classic example that produces a range of behavioral deficits in adulthood that are relevant to schizophrenia.[2][6]
-
Genetic Models: These models involve the manipulation of genes that have been identified as risk factors for schizophrenia in human genetic studies, such as DISC1, Neuregulin 1, and Dysbindin.[1]
This compound, an atypical antipsychotic, is frequently employed in these models to assess their predictive validity and to serve as a positive control against which new compounds are compared.
This compound: Mechanism of Action in Preclinical Models
This compound is a potent antagonist with high affinity for serotonin 5-HT2A receptors and a slightly lower, but still potent, affinity for dopamine D2 receptors.[4][7][8][9] This dual antagonism is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity to cause extrapyramidal side effects (EPS) compared to typical antipsychotics like haloperidol.[7][9]
The therapeutic effects of this compound are believed to be mediated through the following mechanisms:
-
Mesolimbic Pathway: Blockade of D2 receptors in this pathway is thought to reduce the hyperactivity of dopaminergic neurons, thereby alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[8][9]
-
Mesocortical Pathway: In this pathway, which is associated with negative and cognitive symptoms, this compound's potent 5-HT2A antagonism is thought to increase dopamine release, potentially by inhibiting the inhibitory effects of serotonin on dopamine neurons.[7] This may contribute to the improvement of negative and cognitive symptoms.[7]
-
Nigrostriatal Pathway: this compound's relatively lower affinity for D2 receptors and its rapid dissociation from these receptors in the nigrostriatal pathway are thought to be responsible for the lower risk of EPS.[9]
-
Other Receptors: this compound also has affinity for alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects, such as orthostatic hypotension and sedation.[7][8]
The following diagram illustrates the primary mechanism of action of this compound.
References
- 1. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 2. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acnp.org [acnp.org]
- 4. This compound Administered During Asymptomatic Period of Adolescence Prevents the Emergence of Brain Structural Pathology and Behavioral Abnormalities in an Animal Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound administered during asymptomatic period of adolescence prevents the emergence of brain structural pathology and behavioral abnormalities in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic administration of this compound in a rat model of schizophrenia: a behavioural, morphological and molecular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cpn.or.kr [cpn.or.kr]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. go.drugbank.com [go.drugbank.com]
Risperidone's Effects on Neuronal Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms of risperidone, a widely prescribed atypical antipsychotic. The document elucidates the drug's intricate interactions with key neuronal signaling pathways, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. Through a detailed presentation of quantitative data, experimental protocols, and visual pathway diagrams, this guide aims to facilitate a deeper understanding of this compound's therapeutic actions and its impact on neuronal function.
Core Mechanism of Action: Dopamine and Serotonin Receptor Antagonism
This compound's primary therapeutic efficacy is attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4] Schizophrenia is hypothesized to involve an overactivity of dopaminergic D2 and serotonergic 5-HT2A pathways.[1][2] By blocking these receptors, this compound is thought to reduce the excessive neurotransmission, thereby alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2]
This compound exhibits a significantly higher binding affinity for 5-HT2A receptors compared to D2 receptors, a characteristic that contributes to its "atypical" antipsychotic profile and a reduced risk of extrapyramidal side effects compared to older, "typical" antipsychotics.[1] The blockade of 5-HT2A receptors is believed to increase dopamine release in the frontal cortex, which may help to alleviate the negative symptoms of schizophrenia.[1] Furthermore, this compound also demonstrates antagonist activity at alpha-1 (α1), alpha-2 (α2), and histamine H1 receptors, which may contribute to its overall therapeutic effects and side effect profile, such as orthostatic hypotension.[1][2]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Reference |
| Serotonin 5-HT2A | 0.2 - 0.6 | [3][5] |
| Dopamine D2 | 3.0 - 3.2 | [3][5] |
| Dopamine D4 | 7.3 | [3] |
| Alpha 1A Adrenergic | 5 | [3] |
| Alpha 2A Adrenergic | 16 | [3] |
| Histamine H1 | 20 | [3] |
| Serotonin 5-HT1A | 420 | [3] |
| Dopamine D1 | 240 | [3] |
| Muscarinic M1 | >10,000 | [3] |
Signaling Pathway Diagram: D2 and 5-HT2A Receptor Antagonism
Modulation of Glutamatergic Neurotransmission
Emerging evidence suggests that this compound also influences the glutamatergic system, which is implicated in the pathophysiology of schizophrenia. Studies have shown that chronic treatment with this compound can alter the levels of ionotropic glutamate receptors, specifically N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, in various brain regions.
Long-term administration of this compound has been found to decrease NMDA receptor binding in the caudate-putamen and hippocampus.[6][7] Conversely, the same treatment protocols have led to an increase in AMPA receptor levels in the medial prefrontal cortex and caudate-putamen.[8] These alterations in glutamate receptor expression may contribute to the therapeutic effects of this compound by modulating synaptic plasticity and neuronal communication.
Quantitative Data: Effects on Glutamate Receptor Levels
The following table summarizes the percentage change in NMDA and AMPA receptor binding in different brain regions of rats following chronic this compound treatment.
| Brain Region | Receptor | Treatment | % Change | Reference |
| Caudate-Putamen | NMDA | 28 days, 3 mg/kg/day | -34% | [7] |
| Hippocampus (CA1) | NMDA | 28 days, 3 mg/kg/day | -19% | [7] |
| Hippocampus (CA3) | NMDA | 28 days, 3 mg/kg/day | -22% | [7] |
| Caudate-Putamen | AMPA | 28 days, 3 mg/kg/day | +30% | [7] |
| Medial Prefrontal Cortex | AMPA | 21 days, 1.0 & 3.0 mg/kg/day (juvenile) | Increased | [8] |
Experimental Protocol: Quantitative In Vitro Receptor Autoradiography
Objective: To quantify the levels of NMDA and AMPA receptors in specific brain regions following chronic this compound treatment.
Methodology:
-
Animal Treatment: Male Sprague-Dawley rats are treated daily for 28 days with this compound (e.g., 3.0 mg/kg, s.c.) or vehicle.
-
Tissue Preparation: Following the treatment period, animals are euthanized, and their brains are rapidly removed and frozen. Coronal brain sections (e.g., 14 µm) are cut on a cryostat and thaw-mounted onto gelatin-coated slides.
-
Receptor Binding Assay (NMDA):
-
Slides are pre-incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous ligands.
-
Incubation is performed with a radioligand specific for the NMDA receptor (e.g., [³H]MK-801) in the presence or absence of a competing ligand to determine non-specific binding.
-
Slides are washed in ice-cold buffer to remove unbound radioligand and then dried.
-
-
Receptor Binding Assay (AMPA):
-
A similar protocol to the NMDA assay is followed, using an AMPA receptor-specific radioligand (e.g., [³H]AMPA).
-
-
Autoradiography and Quantification:
-
The labeled slides are apposed to autoradiographic film along with calibrated radioactive standards.
-
After exposure, the film is developed, and the resulting autoradiograms are digitized.
-
The optical density of the autoradiograms in specific brain regions is measured and converted to femtomoles of radioligand bound per milligram of tissue using the standards.
-
-
Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is used to compare receptor binding levels between the this compound-treated and vehicle-treated groups.
Influence on Neuroplasticity and Neurotrophic Factors
This compound has been shown to modulate pathways involved in neuroplasticity, which refers to the brain's ability to reorganize itself by forming new neural connections. A key player in this process is the Brain-Derived Neurotrophic Factor (BDNF), which is essential for neuronal survival, growth, and synaptic plasticity.
Studies in animal models have demonstrated that this compound can reverse the reduction in BDNF and Nerve Growth Factor (NGF) caused by typical antipsychotics like haloperidol.[9] Furthermore, this compound treatment has been associated with an increase in the full-length form of the BDNF receptor, Tropomyosin receptor kinase B (TrkB-FL), and an activation of the downstream Extracellular signal-regulated kinase (ERK) pathway.[10] These effects on the BDNF-TrkB signaling cascade may contribute to the long-term therapeutic benefits of this compound by promoting neuronal resilience and function.
Signaling Pathway Diagram: BDNF-TrkB Pathway Modulation
Regulation of Intracellular Signaling Cascades: The Akt/GSK-3β Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase 3β (GSK-3β) signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell survival, proliferation, and metabolism. Dysregulation of this pathway has been implicated in the pathophysiology of schizophrenia.
Studies have shown that this compound can activate the Akt-GSK3β signaling pathway.[11][12] Specifically, this compound treatment has been demonstrated to significantly enhance the phosphorylation of both Akt (at Thr308 and Ser473) and GSK-3β (at Ser9).[11] The phosphorylation of GSK-3β at Ser9 leads to its inhibition, which can have neuroprotective effects and promote cell survival. This modulation of the Akt/GSK-3β pathway by this compound may represent another important mechanism contributing to its therapeutic effects.
Experimental Protocol: Western Blotting for Protein Phosphorylation
Objective: To measure the phosphorylation status of Akt and GSK-3β in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., human glioma U251 cells) is cultured in appropriate media.[11] Cells are treated with this compound at various concentrations and for different durations. A vehicle-treated group serves as a control.
-
Protein Extraction: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt (e.g., anti-phospho-Akt Ser473, anti-phospho-Akt Thr308) and GSK-3β (e.g., anti-phospho-GSK-3β Ser9).
-
The membrane is also probed with antibodies for total Akt and total GSK-3β to normalize for protein loading.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection and Quantification:
-
A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system.
-
The intensity of the bands corresponding to the phosphorylated and total proteins is quantified.
-
-
Data Analysis: The ratio of phosphorylated protein to total protein is calculated for each sample. Statistical analysis is performed to compare the phosphorylation levels between this compound-treated and control groups.
Signaling Pathway Diagram: Akt/GSK-3β Pathway Activation
Impact on Gene Expression
This compound treatment has been shown to induce significant changes in the expression of a wide range of genes in the brain.[13][14] These alterations in the transcriptome are thought to be a crucial aspect of both its therapeutic effects and its side effect profile.
A study using spatial transcriptomics in the mouse forebrain revealed that an acute dose of this compound significantly altered the levels of 95 transcripts across 12 brain regions.[13] Notably, 21 of these differentially expressed genes have been previously associated with schizophrenia, including Olig2, Smpd3, and Cacna1i.[13] The most significant changes were observed in ventral brain areas rich in oligodendrocytes and glial cells.[13]
Another study in rats demonstrated that this compound acutely induced the expression of 43 genes and repressed 46 genes in the cortex, while chronic treatment resulted in the overexpression of 6 genes and downregulation of 11 transcripts.[14] These findings indicate that this compound's effects on gene expression are both time-dependent and region-specific, and they likely contribute to the long-term neuroplastic changes associated with its therapeutic action.
Experimental Workflow: Spatial Transcriptomics
This technical guide provides a comprehensive overview of the current understanding of this compound's effects on neuronal signaling pathways. The intricate interplay between its primary receptor targets and downstream intracellular cascades highlights the complexity of its mechanism of action. Further research is warranted to fully elucidate the long-term consequences of these molecular changes and to develop even more targeted and effective therapeutic strategies for neuropsychiatric disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Mechanism of Action | PERSERIS® (this compound) HCP [perserishcp.com]
- 5. This compound and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Long-Term Effects of Olanzapine, this compound, and Quetiapine on Ionotropic Glutamate Receptor Types: Implications for Antipsychotic Drug Treatment | Semantic Scholar [semanticscholar.org]
- 7. Long-term effects of olanzapine, this compound, and quetiapine on ionotropic glutamate receptor types: implications for antipsychotic drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on glutamate receptor subtypes in developing rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. login.medscape.com [login.medscape.com]
- 10. This compound Ameliorates Prefrontal Cortex Neural Atrophy and Oxidative/Nitrosative Stress in Brain and Peripheral Blood of Rats with Neonatal Ventral Hippocampus Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Regulation of PI3K-Akt-GSK3β signaling pathway in U251 cells by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beyond cAMP: The Regulation of Akt and GSK3 by Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Impact of haloperidol and this compound on gene expression profile in the rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacogenomics of Risperidone Response: A Technical Guide for Researchers
An in-depth exploration of the genetic factors influencing risperidone efficacy and adverse drug reactions, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, detailed experimental protocols, and key data for advancing personalized medicine in psychiatric care.
Introduction
This compound, an atypical antipsychotic, is a cornerstone in the management of schizophrenia and other psychiatric disorders. Its therapeutic action is primarily attributed to its high-affinity antagonism of dopamine D2 (DRD2) and serotonin 5-HT2A (HTR2A) receptors.[1][2] Despite its efficacy, clinical response to this compound is highly variable, with a significant portion of patients experiencing inadequate symptom control or debilitating adverse drug reactions (ADRs).[3] This variability is, in large part, governed by an individual's genetic makeup. This technical guide delves into the pharmacogenomics of this compound response, summarizing key genetic associations, providing detailed experimental methodologies, and visualizing critical biological pathways to facilitate further research and drug development in this field.
Pharmacokinetic Gene Variants and this compound Response
The concentration of this compound and its active metabolite, 9-hydroxythis compound, at the site of action is significantly influenced by genetic polymorphisms in genes encoding drug-metabolizing enzymes and transporters.
Cytochrome P450 2D6 (CYP2D6)
This compound is extensively metabolized by the highly polymorphic CYP2D6 enzyme.[4] Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype: poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs).[5]
CYP2D6 poor metabolizers have a significantly increased risk of adverse drug reactions due to higher plasma concentrations of this compound.[1][4]
| Gene | Variant/Phenotype | Clinical Association | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |
| CYP2D6 | Poor/Intermediate Metabolizer | Increased risk of adverse events in pediatric patients | 2.4 | 1.1 - 5.1 | 0.03 | [6][7] |
| Poor Metabolizer | Moderate-to-marked adverse drug reactions | 3.4 | 1.5 - 8.0 | - | [1] | |
| Poor Metabolizer | Discontinuation due to adverse drug reactions | 6.0 | 1.4 - 25.4 | - | [1] |
ATP-Binding Cassette Subfamily B Member 1 (ABCB1)
The ABCB1 gene encodes P-glycoprotein, an efflux transporter that limits the entry of this compound into the brain.[4] Polymorphisms in ABCB1, such as C3435T, have been associated with altered this compound plasma concentrations, particularly in individuals with compromised CYP2D6 metabolism.[6][8]
| Gene | Variant | Clinical Association | Finding | p-value | Reference |
| ABCB1 | C3435T | Altered this compound Cmax in individuals with CYP2D610/10 | TT genotype associated with lower Cmin,ss of the active moiety | 0.007 | [8] |
| C1236T | Therapeutic response in Chinese schizophrenia patients | TT genotype showed greater improvement on BPRS | 0.021 | [9] |
Pharmacodynamic Gene Variants and this compound Response
Genetic variations in the targets of this compound, primarily neurotransmitter receptors, can directly impact its therapeutic efficacy and the likelihood of adverse effects.
Dopamine D2 Receptor (DRD2)
The DRD2 gene is a primary target of this compound. Several polymorphisms have been investigated for their role in treatment response. The -141C Ins/Del polymorphism has been linked to an increased risk of hyperprolactinemia, a common side effect of this compound.[2]
| Gene | Variant | Clinical Association | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |
| DRD2 | -141C Ins/Del | Increased prolactin levels | 10.45 | 1.29 - 84.89 | 0.004 | [2] |
Serotonin 5-HT2A Receptor (HTR2A)
The HTR2A gene is another key target of this compound. The T102C polymorphism has been associated with treatment response, particularly for negative symptoms in schizophrenia, although findings have been inconsistent across studies.[10][11]
| Gene | Variant | Clinical Association | Finding | Reference |
| HTR2A | T102C (rs6313) | Efficacy for negative symptoms | C/C genotype associated with better response | [10] |
| rs6311 | Fewer adverse events in pediatric patients | - | [1] |
Serotonin 5-HT2C Receptor (HTR2C)
The HTR2C gene has been implicated in antipsychotic-induced weight gain. The -759C>T polymorphism is a frequently studied variant, though its association with this compound-induced weight gain has not been consistently demonstrated.[2]
| Gene | Variant | Clinical Association | Finding | Reference |
| HTR2C | -759C>T (rs3813929) | This compound-induced weight gain | No significant association found in some studies | [2] |
| rs521018 | Increased weight gain in female patients | GT genotype predisposes to increased weight gain (OR 1.97) | [12] |
Catechol-O-Methyltransferase (COMT)
The COMT gene is involved in dopamine degradation. The Val158Met polymorphism, which affects enzyme activity, has been investigated for its influence on this compound efficacy, with some studies suggesting an association with treatment response, particularly in male patients.[13]
| Gene | Variant | Clinical Association | Finding | p-value | Reference |
| COMT | Val158Met (rs4680) | Treatment response in schizophrenia | Met allele associated with better response and cognitive function | <0.001 (risk for schizophrenia) | [11] |
| rs9606186 | Treatment response in Chinese schizophrenia patients | Significant association with BPRS score reduction in males | 0.020 (genotype) | [13] |
Experimental Protocols
Genotyping Methodologies
This method is commonly used for genotyping the DRD2 Taq1A polymorphism.
1. DNA Extraction: Genomic DNA is extracted from whole blood samples using a standard DNA extraction kit.
2. PCR Amplification:
-
A specific fragment of the DRD2 gene containing the Taq1A polymorphic site is amplified using polymerase chain reaction (PCR).
-
Forward Primer: 5′- CCGTCGACGGCTGGCCAAGTTGTCTA- 3′[14]
-
Reverse Primer: 5′- CCGTCGACCCTTCCTGAGTGTCATCA-3′[14]
-
PCR Conditions:
3. Restriction Enzyme Digestion:
-
The PCR product is digested with the TaqI restriction enzyme at 65°C for 3 hours.[14]
-
The A1 allele (T) has a C to T substitution that abolishes the TaqI restriction site, so the 310 bp fragment remains uncut.[15]
-
The A2 allele (C) is cut by TaqI into two fragments of 180 bp and 130 bp.[15]
4. Gel Electrophoresis:
-
The digested products are separated by size on a 2% agarose gel.[15]
-
Genotype Interpretation:
TaqMan® assays are a real-time PCR-based method for accurate and high-throughput genotyping.
1. DNA Preparation:
-
Genomic DNA is extracted and purified from patient samples.
-
DNA concentration is quantified and normalized to a standard concentration (e.g., 20 ng/μL).[17]
2. Reaction Setup:
-
A reaction mix is prepared containing:
-
Negative and positive controls should be included in each run.[17]
3. Real-Time PCR:
-
The reaction plate is placed in a real-time PCR instrument.
-
The instrument performs thermal cycling to amplify the target DNA sequence.
-
During amplification, the fluorescent signal from the probes is measured in real-time.
4. Data Analysis:
-
The software analyzes the endpoint fluorescence to determine the genotype of each sample.
-
Allelic discrimination plots are generated to visualize the genotyping results.
Visualization of Key Pathways and Workflows
This compound Signaling Pathways
The therapeutic effects of this compound are mediated through its interaction with dopaminergic and serotonergic signaling pathways.
Caption: this compound's antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.
Experimental Workflow for a this compound Pharmacogenomics Study
A typical workflow for investigating the pharmacogenomics of this compound response involves several key steps from patient recruitment to data analysis.
References
- 1. Evidence for Pharmacogenomic Effects on this compound Outcomes in Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Induced Adverse Drug Reactions and Role of DRD2 (–141 C Ins/Del) and 5HTR2C (–759 C>T) Genetic Polymorphisms in Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2D6 genotyping strategy based on gene copy number determination by TaqMan real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of ABCB1 genetic polymorphisms on the pharmacokinetics of this compound in healthy subjects with CYP2D6*10/*10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Effects of CYP2D6, CYP3A5, and ABCB1 gene polymorphisms on the pharmacokinetics of two this compound long-acting injection microsphere formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymorphisms of the ABCB1 gene are associated with the therapeutic response to this compound in Chinese schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacogenetics of clinical response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jptcp.com [jptcp.com]
- 12. research.rug.nl [research.rug.nl]
- 13. Association between a COMT polymorphism and clinical response to this compound treatment: a pharmacogenetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Dopamine D2 receptor gene Taq 1A polymorphism: genetic architecture in Indian population and comparison to global populations [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. Methodology for clinical genotyping of CYP2D6 and CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
Risperidone's Impact on Neuroinflammation in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is increasingly implicated in the pathophysiology of various neuropsychiatric disorders. Atypical antipsychotics, such as risperidone, have demonstrated therapeutic effects that may extend beyond their primary receptor targets to include the modulation of these inflammatory processes. This technical guide provides an in-depth review of preclinical evidence from animal models, detailing the impact of this compound on neuroinflammatory pathways. It summarizes key quantitative findings, outlines common experimental protocols, and visualizes the underlying molecular signaling cascades to offer a comprehensive resource for researchers in neuroscience and drug development.
Core Mechanisms of this compound in Neuroinflammation
This compound's anti-inflammatory effects appear to be mediated through several key mechanisms, primarily involving the suppression of microglial activation and the modulation of pro-inflammatory signaling pathways. Evidence from various animal models suggests that this compound can attenuate the production of key inflammatory cytokines and reactive oxygen species (ROS).
Attenuation of Microglia Activation
Microglia, the resident immune cells of the CNS, are a major source of inflammatory mediators. In pathological states, activated microglia can release cytotoxic substances, contributing to neuronal damage. Studies show that this compound can counteract microglial activation. For instance, in a lipopolysaccharide (LPS)-induced neuroinflammation model in rats, this compound treatment (0.5 mg/kg) significantly attenuated the activation and proliferation of microglial cells in the hippocampus, cortex, and thalamus[1][2]. Similarly, in a ketamine-induced mouse model of schizophrenia, this compound administration counteracted the increase in microglial density in the hippocampus[3].
Modulation of Pro-Inflammatory Cytokine Production
A primary finding across multiple studies is this compound's ability to suppress the production of pro-inflammatory cytokines. In animal models challenged with LPS or interferon-γ, this compound has been shown to significantly reduce elevated levels of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β)[4][5][6][7]. This effect is observed in various experimental contexts, including diet-induced inflammation. For example, in omega-3 fatty acid deficient rats, which exhibit constitutively elevated pro-inflammatory cytokine production, chronic this compound treatment normalized the levels of IL-6 and TNF-α[4].
Regulation of Intracellular Signaling Pathways
This compound's influence on neuroinflammation extends to the intracellular signaling cascades that govern the inflammatory response. A critical pathway implicated is the Toll-like receptor 4 (TLR4) / Nuclear Factor-kappa B (NF-κB) signaling cascade. LPS, a component of gram-negative bacteria, activates TLR4, leading to a downstream cascade that culminates in the activation of NF-κB, a key transcription factor for pro-inflammatory genes. This compound has been shown to inhibit this pathway, preventing the expression of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in the brain cortex of LPS-challenged rats[6][7].
The following diagram illustrates the inhibitory effect of this compound on the TLR4/NF-κB signaling pathway.
Quantitative Data from Animal Models
The following tables summarize the quantitative findings from key studies investigating this compound's effects on neuroinflammatory markers in various animal models.
Table 1: Effect of this compound on Pro-Inflammatory Cytokines
| Animal Model | Neuroinflammation Inducer | This compound Dosage | Key Cytokines Measured | Quantitative Findings | Reference(s) |
| Wistar Rats | Lipopolysaccharide (LPS) | 0.3 - 3.0 mg/kg i.p. | IL-1β, TNF-α | Prevented LPS-induced increase in cortical cytokine expression. | [6][7] |
| Omega-3 Deficient Rats | Chronic Diet | 1 mg/kg/day (in food) | IL-6, TNF-α | Normalized constitutively elevated levels of IL-6 and TNF-α. | [4] |
| C57BL/6J Mice | Lipopolysaccharide (LPS) | 3 mg/kg p.o. | Not specified | Pretreatment ameliorated systemic LPS-induced oxidative stress. | [8] |
| Sprague-Dawley Rats | Neonatal LPS Injection | 0.5 mg/kg i.p. | Not specified | Attenuated microglia activation, suggesting downstream cytokine reduction. | [1][2] |
Table 2: Effect of this compound on Microglia and Oxidative Stress Markers
| Animal Model | Neuroinflammation Inducer | This compound Dosage | Key Markers Measured | Quantitative Findings | Reference(s) |
| C57BL/6J Mice | Ketamine | Not specified | Microglial density, Nox2 (ROS production enzyme) | Counteracted ketamine-induced increase in hippocampal microglial density; Lowered Nox2 gene expression compared to ketamine-only group. | [3][9] |
| Wistar Rats | Maternal Immune Stimulation (Poly I:C) | Vehicle or this compound (PND35-49) | iNOS, NF-κB | Reduced NF-κB activity and iNOS expression in various brain regions. | [10] |
| Wistar Rats | Lipopolysaccharide (LPS) | 0.3 - 3.0 mg/kg i.p. | iNOS, COX-2, p38 MAPK | Prevented LPS-induced increase in the activity of iNOS, COX-2, and p38 MAPK. | [6][7] |
| Swiss Albino Mice | Lipopolysaccharide (LPS) | 3 mg/kg p.o. | Superoxide Dismutase (SOD) | Significantly lowered the LPS-induced increase in SOD levels in the prefrontal cortex. | [8] |
Experimental Protocols and Methodologies
The following section details common methodologies employed in animal studies to investigate the anti-neuroinflammatory effects of this compound.
Animal Models of Neuroinflammation
-
Lipopolysaccharide (LPS) Challenge: This is the most common method. A single intraperitoneal (i.p.) injection of LPS (e.g., 0.5 mg/kg) is administered to rodents (rats or mice) to induce a systemic inflammatory response that leads to neuroinflammation. This compound is typically administered 30-60 minutes prior to the LPS challenge[6][7][8].
-
Neonatal Intrahippocampal LPS Injection: To model neurodevelopmental aspects, LPS is injected directly into the hippocampus of rat pups at postnatal day 7 (P7). This compound treatment is then administered during adolescence (e.g., P42 for 14 days) to assess its ability to rescue behavioral and cellular deficits in adulthood[1][2].
-
Ketamine Administration: Sub-chronic administration of ketamine is used to model schizophrenia-like behaviors and associated neurobiological changes, including microglial activation. This compound is co-administered or given as a treatment to mitigate these effects[3][9].
-
Maternal Immune Stimulation (MIS): Pregnant dams are injected with Polyinosinic:polycytidylic acid (Poly I:C) to simulate a viral infection. The offspring exhibit neuroinflammatory and behavioral abnormalities later in life. This compound is often administered to the offspring during adolescence to assess its preventative potential[10].
Drug Administration
-
Route: this compound is typically dissolved in a vehicle (e.g., saline with 0.1% Tween 20) and administered via intraperitoneal (i.p.) injection or oral gavage (p.o.)[1][6][8]. For chronic studies, it can be mixed with food[4].
-
Dosage: Doses in rodent models generally range from 0.3 mg/kg to 3.0 mg/kg[1][6][8].
Analytical Techniques
-
Immunohistochemistry (IHC): Used to visualize and quantify microglial activation in brain tissue slices using markers like Iba1 or OX-42[1].
-
ELISA / Multiplex Assays: Employed to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in brain homogenates or blood serum.
-
Western Blot: Used to measure the protein expression levels of components in signaling pathways, such as TLR4, NF-κB, iNOS, and COX-2[10].
-
Real-Time PCR (RT-PCR): Used to quantify the gene expression (mRNA levels) of inflammatory markers like Nox2[3].
-
Behavioral Tests: A battery of tests, including prepulse inhibition (PPI), novel object recognition, and social interaction tests, are used to assess the functional outcomes of neuroinflammation and the therapeutic effects of this compound[1].
The diagram below outlines a typical experimental workflow for these studies.
Conclusion and Future Directions
The evidence from animal models strongly supports an anti-inflammatory role for this compound within the central nervous system. Its ability to suppress microglial activation, reduce pro-inflammatory cytokine production, and inhibit key signaling pathways like TLR4/NF-κB highlights a mechanism of action that could contribute to its overall therapeutic efficacy in neuropsychiatric disorders with an inflammatory component.
Future research should aim to:
-
Elucidate the precise receptor targets through which this compound mediates these anti-inflammatory effects.
-
Investigate the long-term consequences of chronic this compound treatment on the neuro-immune landscape.
-
Explore the therapeutic potential of this compound in other CNS disorders characterized by significant neuroinflammation, such as multiple sclerosis, as suggested by studies in experimental autoimmune encephalomyelitis models[11].
This guide provides a foundational overview for scientists and researchers, consolidating the current understanding of this compound's immunomodulatory properties in preclinical settings and paving the way for further investigation and potential therapeutic expansion.
References
- 1. Minocycline and this compound prevent microglia activation and rescue behavioral deficits induced by neonatal intrahippocampal injection of lipopolysaccharide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inhibition of reactive oxygen species production accompanying alternatively activated microglia by this compound in a mouse ketamine model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic this compound normalizes elevated pro-Inflammatory cytokine and C-reactive protein production in omega-3 fatty acid deficient rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on Cytokine Profile in Drug-Naïve First-Episode Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound normalizes increased inflammatory parameters and restores anti-inflammatory pathways in a model of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pretreatment With this compound Ameliorates Systemic LPS-Induced Oxidative Stress in the Cortex and Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound administered during adolescence induced metabolic, anatomical and inflammatory/oxidative changes in adult brain: A PET and MRI study in the maternal immune stimulation animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for the CYP Epoxygenase Inhibitor MS-PPOH
For scientific researchers investigating the selective cytochrome P450 (CYP) epoxygenase inhibitor, MS-PPOH, a targeted approach to information retrieval is crucial. To facilitate this, a comprehensive list of SEO-driven, long-tail keywords has been compiled. These keywords are categorized by specific researcher intents, aiming to streamline the process of finding relevant foundational knowledge, methodologies, troubleshooting guidance, and comparative analyses. MS-PPOH, a potent inhibitor of the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes, is a valuable tool in studying the roles of these metabolic pathways in various physiological and pathological processes.[1][2][3]
The following table provides a structured guide for researchers to effectively navigate the vast landscape of scientific literature and resources related to MS-PPOH.
| Category | Long-tail Keyword |
| Foundational & Exploratory | what is the mechanism of action of MS-PPOH |
| MS-PPOH as a selective CYP epoxygenase inhibitor | |
| biological effects of inhibiting arachidonate epoxides with MS-PPOH | |
| role of MS-PPOH in studying CYP4A2 and CYP4A3 enzymes | |
| MS-PPOH CAS number 206052-02-0 research applications | |
| understanding the downstream effects of MS-PPOH treatment | |
| investigating the physiological role of 11,12-EET using MS-PPOH | |
| MS-PPOH effects on endothelial function and angiogenesis | |
| exploring the impact of MS-PPOH on inflammation pathways | |
| MS-PPOH as a tool to study renal autoregulation | |
| Methodological & Application | how to dissolve and prepare MS-PPOH for in vitro studies |
| effective concentration of MS-PPOH for cell culture experiments | |
| MS-PPOH administration protocol for in vivo animal models | |
| using MS-PPOH to investigate cardiovascular toxicity of doxorubicin | |
| application of MS-PPOH in studying cancer cell migration and invasion | |
| protocol for assessing CYP epoxygenase inhibition by MS-PPOH | |
| MS-PPOH use in mass spectrometry-based lipidomics | |
| experimental design for studying MS-PPOH effects on blood pressure | |
| how to measure the impact of MS-PPOH on eicosanoid profiles | |
| utilizing MS-PPOH to study ischemic injury models | |
| Troubleshooting & Optimization | troubleshooting MS-PPOH solubility issues in aqueous solutions |
| optimizing MS-PPOH dosage for maximal CYP inhibition | |
| common pitfalls in experiments using MS-PPOH | |
| interpreting unexpected results after MS-PPOH treatment | |
| how to control for off-target effects of MS-PPOH | |
| stability of MS-PPOH in different experimental buffers | |
| addressing variability in cellular response to MS-PPOH | |
| improving the delivery and bioavailability of MS-PPOH in vivo | |
| mitigating potential cytotoxicity of MS-PPOH at high concentrations | |
| ensuring specificity of MS-PPOH for CYP epoxygenases | |
| Validation & Comparative | validating the inhibitory effect of MS-PPOH on CYP2C8 and CYP2C9[4] |
| comparing the efficacy of MS-PPOH with other CYP inhibitors | |
| cross-validation of MS-PPOH results with genetic knockout models | |
| MS-PPOH versus DDMS for inhibiting CYP-mediated metabolism | |
| comparative analysis of MS-PPOH and 17-ODYA on infarct size[5] | |
| validating the role of EETs in a disease model using MS-PPOH | |
| studies confirming the selectivity of MS-PPOH for epoxygenation | |
| comparing the in vitro and in vivo effects of MS-PPOH | |
| literature review of studies using MS-PPOH to validate a hypothesis | |
| assessing the translational relevance of findings obtained with MS-PPOH |
References
- 1. caymanchem.com [caymanchem.com]
- 2. MS-PPOH - Labchem Catalog [dev.labchem.com.my]
- 3. MS-PPOH - Cayman Chemical [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytochrome P450 omega-hydroxylase inhibition reduces infarct size during reperfusion via the sarcolemmal KATP channel - PubMed [pubmed.ncbi.nlm.nih.gov]
The Next Generation of Antipsychotics: A Technical Guide to the Discovery and Synthesis of Novel Risperidone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risperidone, a benzisoxazole derivative, has long been a cornerstone in the treatment of schizophrenia and other psychotic disorders. Its efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] However, the quest for improved therapeutic profiles with fewer side effects continues to drive the development of novel this compound analogs. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of these next-generation antipsychotic candidates. We will delve into the structure-activity relationships, detailed experimental protocols for synthesis and evaluation, and the intricate signaling pathways that underpin their pharmacological effects.
Novel this compound Analogs: Deconstruction and Derivatization
Recent research has focused on two primary strategies for developing novel this compound analogs: the "deconstruction" of the this compound molecule to identify the minimal structural requirements for activity and the synthesis of derivatives, most notably Paliperidone (9-hydroxythis compound), the active metabolite of this compound.[3]
Deconstructed Analogs
A series of "deconstructed" this compound analogs have been synthesized to elucidate the key structural motifs responsible for 5-HT2A receptor interaction. These analogs systematically remove portions of the parent molecule to assess their impact on pharmacological activity.
-
RHV-006: 6-fluoro-3-(piperidin-4-yl)benzisoxazole
-
RHV-008: 6-fluoro-3-(1-methyl-piperidin-4-yl)benzisoxazole
-
RHV-023: 3-(1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)piperidine
-
RHV-026: 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butan-1-one
Initial studies have shown that these deconstructed analogs retain affinity for the 5-HT2A receptor, with some acting as partial agonists or antagonists. This approach is crucial for refining pharmacophore models and designing future analogs with tailored activities.
Paliperidone and its Analogs
Paliperidone, the 9-hydroxylated active metabolite of this compound, has been developed as a successful second-generation antipsychotic in its own right. Its synthesis often utilizes this compound or its precursors as starting materials. Further derivatization of paliperidone, such as the formation of O-acyl analogues, is an active area of research to improve pharmacokinetic properties, including the development of long-acting injectable formulations.
Data Presentation: Pharmacological Profiles
A comparative summary of the receptor binding affinities (Ki, nM) for this compound and its primary metabolite, paliperidone, is presented below. While comprehensive quantitative data for the deconstructed analogs (RHV series) is not yet fully published, the available information highlights their engagement with the 5-HT2A receptor.
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | α1-Adrenergic Ki (nM) | α2-Adrenergic Ki (nM) | H1 Ki (nM) |
| This compound | 3.13[1] | 0.16[1] | 0.8[1] | 7.54[1] | 2.23[1] |
| Paliperidone | 4.8 | 0.23 | 1.2 | 18 | 3.6 |
Note: Data for Paliperidone is compiled from various sources and may show slight variations.
Experimental Protocols
Synthesis of Key Intermediate: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
This intermediate is a crucial building block for this compound and many of its analogs.
Procedure:
-
Dissolve (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (55 g) in methanol (600 mL).
-
Add potassium hydroxide (27 g) to the solution.
-
Heat the reaction mixture to reflux for approximately 2.5 hours.[4][5]
-
After cooling to room temperature, dry the mixture with anhydrous magnesium sulfate and stir for 1 hour.[4][5]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[5]
-
Add acetone (500 mL) to the concentrate, stir at room temperature for 30 minutes, and filter to remove any insoluble material.[4][5]
-
Slowly add hydrochloric acid to the filtrate to adjust the pH to 2-3, which will precipitate a white solid.[4][5]
-
Collect the solid by filtration and dry to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[4][5]
General Synthesis of N-Substituted this compound Analogs
The synthesis of N-substituted analogs, such as RHV-023 and RHV-026, typically involves the alkylation of the piperidine nitrogen of the core benzisoxazole-piperidine moiety.
General Procedure:
-
To a solution of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K2CO3, Na2CO3).
-
Add the appropriate alkylating agent (e.g., 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one for this compound synthesis).
-
Heat the reaction mixture at an appropriate temperature (e.g., 60°C) for a sufficient time (e.g., 16 hours).
-
After cooling, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., dichloromethane).
-
The crude product is then purified by techniques such as column chromatography or recrystallization.
Pharmacological Evaluation: Receptor Binding Assay
The affinity of novel analogs for various receptors is determined using radioligand binding assays.
Protocol for D2 Receptor Binding Assay:
-
Prepare membrane fractions from cells expressing the human D2 receptor.
-
Incubate the membrane preparations with a specific radioligand, such as [3H]-Spiperone.
-
Add various concentrations of the test compound (novel this compound analog) to compete with the radioligand for binding to the receptor.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from concentration-response curves.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathways
The therapeutic and side effects of this compound and its analogs are mediated by their interaction with D2 and 5-HT2A receptors, which triggers distinct downstream signaling cascades.
Caption: Signaling pathways of Dopamine D2 and Serotonin 5-HT2A receptors.
Experimental Workflow
The discovery and preclinical development of novel this compound analogs follow a structured workflow, from initial design and synthesis to comprehensive pharmacological and safety profiling.
Caption: Preclinical drug discovery workflow for novel antipsychotics.
Conclusion
The discovery and synthesis of novel this compound analogs represent a promising frontier in the development of improved antipsychotic therapies. By systematically dissecting the core structure of this compound and exploring targeted derivatizations, researchers are paving the way for new chemical entities with enhanced efficacy, better side-effect profiles, and improved pharmacokinetic properties. The methodologies and insights presented in this guide offer a comprehensive resource for scientists and developers dedicated to advancing the treatment of psychotic disorders. Continued research into the synthesis and pharmacological characterization of these novel analogs is essential to translate these promising preclinical findings into clinically effective treatments.
References
- 1. Biochemical profile of this compound, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | Advent [adventchembio.com]
- 3. researchgate.net [researchgate.net]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
Metabolic pathways of Risperidone and its active metabolite 9-hydroxyrisperidone
An In-Depth Technical Guide to the Metabolic Pathways of Risperidone and its Active Metabolite, 9-Hydroxythis compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a second-generation atypical antipsychotic widely prescribed for the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder. Its therapeutic effect is mediated not only by the parent drug but also significantly by its primary active metabolite, 9-hydroxythis compound (paliperidone). A thorough understanding of the metabolic pathways governing the conversion of this compound and the subsequent fate of 9-hydroxythis compound is critical for drug development, clinical pharmacology, and optimizing patient outcomes. This guide provides a detailed examination of these pathways, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate comprehension.
The metabolism of this compound is primarily hepatic and is significantly influenced by genetic polymorphisms of the cytochrome P450 (CYP) enzyme system, leading to considerable interindividual variability in plasma concentrations and clinical response.[1][2]
Section 1: Metabolic Pathway of this compound
This compound undergoes extensive hepatic metabolism, with the main pathway being aliphatic hydroxylation to form 9-hydroxythis compound.[3] Other minor pathways, such as N-dealkylation, also contribute to its biotransformation.[3][4]
Primary Pathway: 9-Hydroxylation
The conversion of this compound to its major active metabolite, 9-hydroxythis compound (paliperidone), is the most significant metabolic route.[5] This reaction is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, with a smaller contribution from CYP3A4 .[4][5][6] The clinical effect of the drug is therefore a result of the combined concentrations of both this compound and 9-hydroxythis compound, often referred to as the "active moiety".[3]
A key feature of this pathway is its stereoselectivity. The introduction of a hydroxyl group creates a chiral center, resulting in two enantiomers:
-
CYP2D6 is primarily responsible for the formation of (+)-9-hydroxythis compound .[2][7]
-
CYP3A4 and CYP3A5 contribute to the formation of both enantiomers but play a more predominant role in producing (-)-9-hydroxythis compound .[2][7]
The genetic polymorphism of CYP2D6 leads to distinct patient phenotypes—poor, intermediate, extensive, and ultrarapid metabolizers—which directly impacts the plasma ratio of this compound to 9-hydroxythis compound and can influence both efficacy and adverse effects.[6][8]
Minor Metabolic Pathways
Besides 9-hydroxylation, this compound can undergo other biotransformations, although these are considered minor routes:
-
N-dealkylation: This pathway involves the removal of the alkyl group from the piperidine nitrogen.[3][4]
-
7-Hydroxylation: A less common hydroxylation reaction can occur, forming 7-hydroxythis compound.[7]
Section 2: Metabolic Pathway of 9-Hydroxythis compound (Paliperidone)
Unlike its parent compound, 9-hydroxythis compound (paliperidone) does not undergo extensive metabolism.[9][10] The primary route of elimination is renal excretion, with a significant portion of the dose being excreted as the unchanged drug in urine.[1][9][11] This limited hepatic metabolism means that paliperidone has a lower potential for drug-drug interactions involving the CYP450 system compared to this compound.[9][10]
Four minor metabolic pathways for paliperidone have been identified, with none accounting for more than 6.5% of the administered dose:[1][11]
-
Oxidative N-dealkylation
-
Hydroxylation
-
Dehydrogenation
-
Benzisoxazole scission
Due to its primary renal clearance, dose adjustments for paliperidone are necessary for patients with renal impairment.[9]
Section 3: Quantitative Data
The following tables summarize key quantitative parameters related to the metabolism and pharmacokinetics of this compound and 9-hydroxythis compound.
Table 1: In Vitro Enzyme Activity for this compound 9-Hydroxylation
| Enzyme | Activity (pmol product / pmol CYP / min) | Reference |
|---|---|---|
| CYP2D6 | 7.5 | [4][5] |
| CYP3A4 | 0.4 | [4][5] |
Table 2: Pharmacokinetic Parameters of this compound and 9-Hydroxythis compound by CYP2D6 Phenotype
| Parameter | Analyte | Poor Metabolizer (PM) | Intermediate Metabolizer (IM) | Normal/Extensive Metabolizer (NM/EM) | Reference |
|---|---|---|---|---|---|
| Dose-Adjusted Steady-State Concentration (Fold-increase vs. NM) | This compound | 6.20x | 2.35x | 1x (Baseline) | [6] |
| Active Moiety | 1.44x | 1.18x | 1x (Baseline) | [6] |
| Apparent Clearance (CL/F) (L/h) | this compound | 9.38 | 29.2 | 37.4 |[12] |
Section 4: Experimental Protocols
The characterization of this compound's metabolic pathways relies on robust in vitro and bioanalytical methodologies.
In Vitro Metabolism Assay Using Human Liver Microsomes
This protocol describes a typical experiment to determine the metabolic profile of this compound in vitro.
Objective: To identify metabolites of this compound formed by hepatic enzymes and to characterize the specific CYP isoforms involved.
Methodology:
-
Materials:
-
This compound standard
-
Pooled human liver microsomes (HLMs)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Specific CYP inhibitors (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A4)
-
Acetonitrile (ACN) or methanol (for reaction termination)
-
Internal Standard (IS) for LC-MS/MS analysis
-
-
Incubation Protocol:
-
Prepare a master mix containing phosphate buffer and the NADPH-regenerating system.
-
In separate microcentrifuge tubes, pre-incubate HLMs (e.g., at a final concentration of 0.5 mg/mL) in the master mix at 37°C for 5 minutes.
-
For inhibition studies, add the specific CYP inhibitor to designated tubes during the pre-incubation step.
-
Initiate the metabolic reaction by adding this compound (e.g., at a final concentration of 1-100 µM) to the tubes.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold ACN containing the IS.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify this compound and its metabolites, primarily 9-hydroxythis compound.
-
Bioanalytical Method: LC-MS/MS for Plasma Quantification
This protocol outlines a typical method for the simultaneous quantification of this compound and 9-hydroxythis compound in human plasma.
Objective: To accurately measure the concentrations of this compound and its active metabolite in plasma samples for pharmacokinetic or therapeutic drug monitoring studies.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, add a deuterated internal standard (e.g., this compound-d4).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[13]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to obtain a clear supernatant.
-
Transfer the supernatant to an HPLC vial for injection.
-
-
Chromatographic Conditions:
-
HPLC System: A UHPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[13]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[13]
-
Flow Rate: 0.3 - 0.5 mL/min.[13]
-
Column Temperature: 35-40°C.
-
Injection Volume: 2-10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example): [13][14]
-
This compound: m/z 411.3 → 191.1
-
9-Hydroxythis compound: m/z 427.2 → 207.1
-
This compound-d4 (IS): m/z 415.2 → 195.1
-
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations prepared in a blank matrix.
-
Calculate the concentration of each analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
The metabolic pathways of this compound are well-characterized, dominated by CYP2D6- and CYP3A4-mediated 9-hydroxylation to its active metabolite, 9-hydroxythis compound (paliperidone). In stark contrast, paliperidone itself undergoes minimal metabolism and is primarily cleared renally. The significant influence of CYP2D6 genetic polymorphism on this compound pharmacokinetics underscores the importance of this pathway in clinical practice, affecting dose requirements and the potential for adverse events. The detailed experimental protocols provided herein serve as a guide for researchers in the continued investigation of antipsychotic metabolism and the development of personalized medicine strategies in psychiatry.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Different enantioselective 9-hydroxylation of this compound by the two human CYP2D6 and CYP3A4 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CYP2D6 polymorphisms and their influence on this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of this compound to 9-hydroxythis compound by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP2D6 Genetic Polymorphisms and this compound Pharmacokinetics: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Population pharmacokinetic modeling of this compound and 9-hydroxythis compound to estimate CYP2D6 subpopulations in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. psychdb.com [psychdb.com]
- 11. Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetic modeling of this compound and 9-hydroxythis compound to estimate CYP2D6 subpopulations in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pa2online.org [pa2online.org]
- 14. Head-to-Head Comparison of UHPLC-MS/MS and Alinity C for Plasma Analysis of this compound and Paliperidone [mdpi.com]
Investigating the Anticholinergic Activity of Risperidone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticholinergic activity of the atypical antipsychotic drug, risperidone. Drawing from in-vitro binding and functional assays, as well as clinical observations, this document aims to be a core resource for professionals in the fields of pharmacology, neuroscience, and drug development.
Executive Summary
This compound is a potent antagonist of serotonin 5-HT2A and dopamine D2 receptors, the primary mechanisms underlying its antipsychotic efficacy. While some atypical antipsychotics exhibit significant anticholinergic properties, extensive in-vitro evidence indicates that this compound possesses a very low affinity for muscarinic acetylcholine receptors. This characteristic suggests a minimal potential for centrally and peripherally mediated anticholinergic adverse effects, such as dry mouth, blurred vision, constipation, and cognitive impairment. However, a nuanced understanding of its complete pharmacological profile requires a thorough examination of the available data and the methodologies used to generate them. This guide delves into the quantitative data, experimental protocols, and underlying signaling pathways to provide a detailed perspective on this compound's interaction with the cholinergic system.
Data Presentation: Muscarinic Receptor Binding Affinity of this compound
The affinity of a drug for a receptor is a critical determinant of its pharmacological activity. For muscarinic receptors, this is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity. The following table summarizes the reported Ki values for this compound at various muscarinic acetylcholine receptor subtypes.
| Receptor Subtype | Reported Ki (nM) | Reference |
| Muscarinic M1 | >10,000 | [1] |
| Muscarinic (unspecified/mixed) | >5,000 | [2] |
| Muscarinic M1, M2, M3, M4 | Inhibition of binding <50% at 10,000 nM | [2] |
The consistently high Ki values (indicating low affinity) across multiple studies underscore this compound's negligible direct interaction with muscarinic receptors in in-vitro settings.
Signaling Pathways
To contextualize the investigation of anticholinergic activity, it is essential to understand the signaling cascades initiated by muscarinic acetylcholine receptors. These G protein-coupled receptors are broadly classified into two families based on their primary signaling mechanism.
Experimental Protocols
A multi-faceted approach is employed to characterize the anticholinergic activity of a compound, progressing from initial in-vitro screening to more complex in-vivo models.
In-Vitro Methods
1. Radioligand Binding Assay
This technique directly measures the affinity of a test compound for muscarinic receptors by assessing its ability to compete with a radiolabeled ligand.[3][4][5][6]
-
Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptors.
-
Materials:
-
Source of muscarinic receptors (e.g., homogenized rat brain tissue, or cultured cells expressing specific human muscarinic receptor subtypes).
-
Radioligand (e.g., [³H]-N-methylscopolamine ([³H]NMS) or [³H]-quinuclidinyl benzilate ([³H]QNB)).
-
Test compound (this compound) at various concentrations.
-
A known high-affinity muscarinic antagonist (e.g., atropine) to determine non-specific binding.
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Tissue/Cell Preparation: Homogenize brain tissue or harvest cultured cells and prepare a membrane fraction by centrifugation. Resuspend the membrane preparation in the assay buffer.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In-Vitro Functional Assay (Calcium Flux Assay)
Functional assays assess the ability of a compound to antagonize the cellular response to a muscarinic agonist. The calcium flux assay is a common method for M1, M3, and M5 receptors, which signal through the Gq/11 pathway leading to an increase in intracellular calcium.[7]
-
Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced calcium mobilization.
-
Materials:
-
A cell line stably expressing a specific human muscarinic receptor subtype (e.g., CHO or HEK-293 cells expressing the M1 or M3 receptor).
-
A muscarinic agonist (e.g., carbachol or acetylcholine).
-
Test compound (this compound) at various concentrations.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
A fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Cell Plating: Plate the cells in a multi-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Compound Addition: Add varying concentrations of the test compound (this compound) to the wells and incubate for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., carbachol at its EC80) to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of the test compound on the agonist-induced calcium response. Plot the percentage of inhibition against the concentration of the test compound to calculate the IC50 value.
-
In-Vivo Methods
While in-vitro data for this compound show negligible anticholinergic activity, in-vivo models can assess the integrated physiological response.
Mouse Mydriasis Model
This model evaluates the peripheral anticholinergic activity of a compound by measuring its ability to induce pupil dilation (mydriasis).[8]
-
Objective: To assess the potential of this compound to induce mydriasis, a peripheral anticholinergic effect.
-
Materials:
-
Mice (e.g., Swiss Webster).
-
Test compound (this compound) administered systemically (e.g., intraperitoneally).
-
A device for measuring pupil diameter.
-
-
Procedure:
-
Baseline Measurement: Measure the baseline pupil diameter of the mice.
-
Compound Administration: Administer the test compound at various doses.
-
Pupil Diameter Measurement: Measure the pupil diameter at regular intervals after compound administration.
-
Data Analysis: Compare the change in pupil diameter in the treated group to a vehicle-treated control group.
-
Experimental Workflow
The investigation of a compound's anticholinergic activity typically follows a structured workflow, progressing from broad screening to detailed characterization.
Conclusion
The comprehensive analysis of available in-vitro data consistently demonstrates that this compound has a very low affinity for muscarinic acetylcholine receptors. This is reflected in high Ki values, indicating that concentrations far exceeding therapeutic levels would be required to occupy these receptors to a significant extent. Consequently, this compound is considered to have a negligible intrinsic anticholinergic activity. This pharmacological profile distinguishes it from some other atypical antipsychotics and suggests a lower propensity for causing anticholinergic side effects. For researchers and drug development professionals, this technical guide provides the foundational data and methodologies to understand and further investigate the cholinergic pharmacology of this compound and other compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. liesbethreneman.com [liesbethreneman.com]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Risperidone's Neuroprotective Potential in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risperidone, a second-generation atypical antipsychotic, is widely utilized for the management of psychosis and behavioral disturbances. Beyond its established efficacy in psychiatric disorders, a growing body of preclinical evidence suggests that this compound may exert neuroprotective effects in the context of various neurodegenerative diseases. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective potential, focusing on quantitative data from diverse disease models, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of this compound and related compounds in neurodegeneration.
I. Quantitative Data Summary
The neuroprotective effects of this compound have been evaluated across a range of in vitro and in vivo models of neurodegenerative diseases. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of its efficacy.
Table 1: Neuroprotective Effects of this compound in Ischemia Models
| Model | Organism/Cell Line | This compound Treatment | Key Quantitative Outcomes | Reference |
| Transient Focal Cerebral Ischemia | Rat | 4 mg/kg, pre- and post-treatment | Significantly increased number of NeuN-immunoreactive (surviving) neurons in the cerebral cortex. | [1] |
| Transient Global Cerebral Ischemia | Gerbil | 4 mg/kg, pre- and post-treatment | Significantly increased number of NeuN-immunoreactive neurons and decreased Fluoro-Jade B-positive (degenerating) cells in the hippocampal CA1 region. Markedly attenuated microglial activation. Maintained immunoreactivities of superoxide dismutase 1 and 2 (SOD1/2), catalase, and glutathione peroxidase. | [1] |
Table 2: Neuroprotective Effects of this compound in Alzheimer's Disease Models
| Model | Organism/Cell Line | This compound Treatment | Key Quantitative Outcomes | Reference |
| Aβ1-42-induced cognitive impairment | Mouse | Not specified | Significantly reversed Aβ1-42-induced deficits in learning and memory (Morris Water Maze), locomotor activity, and exploratory behavior. Decreased hippocampal and cortical levels of Aβ1-42, BACE1, and p-Tau. | |
| Aβ1-42-treated primary cortical neurons | Rat | Not specified | Reversed Aβ1-42-induced decrease in cell viability and mitochondrial membrane potential. Increased p-Akt expression and decreased GSK3β and Caspase-3 expression. |
Table 3: Anti-inflammatory and Antioxidant Effects of this compound in Neuroinflammation Models
| Model | Organism/Cell Line | This compound Treatment | Key Quantitative Outcomes | Reference |
| Lipopolysaccharide (LPS)-induced neuroinflammation | Rat | 0.3–3.0 mg/kg i.p. | Prevented LPS-induced increases in IL-1β and TNF-α expression, iNOS and COX activity, and p38 MAPK and NF-κB activation in the brain cortex. Restored levels of deoxyprostaglandins and PPAR-γ. | [2] |
| LPS-activated BV-2 microglia | Mouse | Not specified | Significantly down-regulated the expression of JNK and ERK. Increased the phosphorylation level of p38. | [3] |
| Phencyclidine (PCP)-induced redox dysregulation | Rat | Not specified | Reversed PCP-induced decrease in glutathione (GSH) levels. Reversed alterations in glutathione peroxidase (GPx) and glutathione reductase (GR) activities. Decreased superoxide dismutase (SOD) activity. Reversed increased lipid peroxides in the hippocampus and thalamus. | [4] |
II. Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of this compound's neuroprotective effects.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]
Protocol:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at various concentrations for the desired duration. Include vehicle-treated and untreated controls.
-
MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
In Situ Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis.[7]
Protocol for Paraffin-Embedded Brain Sections:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol concentrations (100%, 95%, 80%, 70%).[8]
-
Permeabilization: Incubate the sections with Proteinase K solution (20 µg/mL) for 15-30 minutes at room temperature to permeabilize the tissue.[9]
-
Equilibration: Rinse the slides and incubate with Equilibration Buffer for 5-10 minutes.
-
TdT Labeling: Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP for 1-2 hours at 37°C in a humidified chamber. This allows TdT to label the 3'-OH ends of fragmented DNA.
-
Detection: Wash the slides and incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualization: Add a substrate solution (e.g., DAB) to visualize the labeled apoptotic cells as a brown precipitate. Counterstain with a suitable nuclear stain (e.g., hematoxylin).
-
Analysis: Quantify the number of TUNEL-positive cells per field of view under a light microscope.
Immunohistochemistry for Neuroinflammation Markers (Iba1 and GFAP)
Immunohistochemistry is used to visualize the presence and localization of specific proteins in tissue sections. Iba1 is a marker for microglia, and GFAP is a marker for astrocytes, both of which are activated during neuroinflammation.[10][11]
Protocol for Frozen Brain Sections:
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the brain. Cryoprotect the brain in a sucrose solution and prepare frozen sections (20-40 µm) using a cryostat.
-
Blocking: Wash the sections in PBS and then incubate in a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., rabbit anti-Iba1 or mouse anti-GFAP) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488 or goat anti-mouse Alexa Fluor 594) for 1-2 hours at room temperature, protected from light.
-
Mounting and Imaging: Wash the sections, mount them on slides with a mounting medium containing DAPI (for nuclear counterstaining), and visualize using a fluorescence microscope.
-
Quantification: Analyze the fluorescence intensity or the number and morphology of Iba1/GFAP-positive cells.
Measurement of Oxidative Stress Markers (MDA and SOD)
Oxidative stress is a key pathological feature in many neurodegenerative diseases. Malondialdehyde (MDA) is a marker of lipid peroxidation, and Superoxide Dismutase (SOD) is a key antioxidant enzyme.[12][13]
Protocol for Brain Homogenates:
-
Tissue Homogenization: Homogenize brain tissue in ice-cold buffer.
-
MDA Assay (TBARS Assay):
-
Mix the homogenate with a solution of thiobarbituric acid (TBA) and heat at 95°C for 60 minutes.
-
Cool the samples and centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at 532 nm. The concentration of MDA is determined using a standard curve.
-
-
SOD Assay:
-
The assay is typically based on the inhibition of a chromogenic reaction by SOD activity.
-
Mix the homogenate with a reaction mixture containing a substrate (e.g., WST-1) and an enzyme that generates superoxide radicals.
-
Measure the absorbance at a specific wavelength over time. The SOD activity is calculated based on the degree of inhibition of the reaction.
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-1β) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method to measure the concentration of specific proteins, such as cytokines, in a sample.[14][15]
Protocol for Brain Homogenates:
-
Sample Preparation: Homogenize brain tissue and centrifuge to obtain the supernatant.
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).
-
Block the plate to prevent non-specific binding.
-
Add the sample (brain homogenate supernatant) and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again and add a substrate that will be converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.
Morris Water Maze for Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[16][17]
Protocol:
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Mice are given multiple trials per day to find the hidden platform.
-
The starting position is varied for each trial.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
III. Signaling Pathways and Mechanisms of Action
This compound's neuroprotective effects are thought to be mediated through the modulation of several key intracellular signaling pathways, primarily related to inflammation, oxidative stress, and cell survival.
Anti-inflammatory Signaling
This compound has been shown to attenuate neuroinflammation by inhibiting pro-inflammatory signaling cascades. A key pathway involved is the Mitogen-Activated Protein Kinase (MAPK) pathway. In models of neuroinflammation, this compound can prevent the activation of p38 MAPK and the downstream transcription factor NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] Furthermore, it can suppress the activity of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) in activated microglia.[3]
References
- 1. Neuroprotection of posttreatment with this compound, an atypical antipsychotic drug, in rat and gerbil models of ischemic stroke and the maintenance of antioxidants in a gerbil model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docta.ucm.es [docta.ucm.es]
- 3. Minocycline and antipsychotics inhibit inflammatory responses in BV-2 microglia activated by LPS via regulating the MAPKs/ JAK-STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. biotna.net [biotna.net]
- 8. sinobiological.com [sinobiological.com]
- 9. promega.com [promega.com]
- 10. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 11. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 12. mdpi.com [mdpi.com]
- 13. makhillpublications.co [makhillpublications.co]
- 14. Evaluation of IL-1β, IL-6 and TNF-α expression in brain tissue by ELISA [bio-protocol.org]
- 15. Validation of the ELISA Method for Quantitative Detection of TNF-α in Patients with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC-UV Quantification of Risperidone in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of risperidone in human plasma using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocols are compiled from validated methods to ensure reliability and reproducibility for applications in pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
This compound is an atypical antipsychotic medication primarily used for the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. Accurate measurement of its concentration in plasma is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This application note describes a robust HPLC-UV method for the determination of this compound in plasma samples.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Clozapine, Diphenhydramine)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid or sodium hydroxide (for pH adjustment)
-
Human plasma (drug-free)
-
Water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes typical chromatographic conditions compiled from various validated methods.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC Column | C18 (e.g., 150 x 4.6 mm, 5 µm)[1] | C8 (e.g., 150 x 4.0 mm)[2] | C18 (e.g., 100 x 4.6 mm, 3 µm)[3] |
| Mobile Phase | Acetonitrile:Potassium dihydrogen phosphate (0.05 M, pH 6.5) (45:55, v/v)[4] | Methanol:Acetonitrile:Potassium dihydrogen ortho phosphate (60:30:10, v/v/v)[1] | Acetonitrile:Potassium dihydrogen phosphate (50 mM, pH 3.4) (27:73, v/v)[5] |
| Flow Rate | 1.0 mL/min[1][3][4] | 1.5 mL/min[2] | - |
| Injection Volume | 20 µL[1] | 60 µL[3] | 95 µL[5] |
| UV Detection | 237 nm[4] | 234 nm[1] | 278 nm[3][5] |
| Column Temp. | Ambient[6] | 32°C[5] | 35°C[3] |
| Run Time | 6 min[4] | ~4 min[3] | 12 min[6] |
Preparation of Solutions
-
Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol or acetonitrile.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent to achieve concentrations spanning the desired calibration range.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in a similar manner to the this compound stock solution.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards at a minimum of five concentration levels. Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation
The following protocols outline common methods for extracting this compound from plasma samples.
This is a rapid and simple method for sample cleanup.
-
To 25 µL of plasma sample, add 25 µL of water and 100 µL of acetonitrile.[4]
-
Vortex the mixture thoroughly for 1 minute.
-
Allow the sample to stand for 10 minutes to ensure complete protein precipitation.[4]
-
Centrifuge the sample at 10,000 rpm for 5 minutes.[4]
-
Collect the supernatant and inject a suitable volume into the HPLC system.[4]
LLE provides a cleaner extract compared to protein precipitation.
-
To 1 mL of plasma, add the internal standard.
-
Alkalinize the sample by adding 1 mL of 2 M NaOH.[3]
-
Add 5 mL of extraction solvent (e.g., diisopropyl ether:isoamyl alcohol, 99:1, v/v).[3]
-
Vortex for 5 minutes and then centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase and inject into the HPLC system.
SPE offers high recovery and clean extracts, making it suitable for sensitive analyses.
-
Condition an SPE cartridge (e.g., Waters OASIS® HLB 30mg 1cc) with methanol followed by water.[5]
-
Load 1 mL of the plasma sample (pre-treated with internal standard) onto the cartridge.[5]
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute this compound and the internal standard with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.
Method Validation Parameters
The following table summarizes key validation parameters from published methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 1–100 µg/mL[4] | 20–100 µg/mL | 2–100 ng/mL[5] | 5–100 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.9999[4] | 0.9971[1] | > 0.999[5] | - |
| LOD | 0.001 µg/mL[4] | 0.17 µg/mL[1] | 1 ng/mL[5] | - |
| LOQ | 0.01 µg/mL[4] | 0.5 µg/mL[1] | - | 2 ng/mL[3] |
| Accuracy (% Recovery) | 98.4–102.6%[4] | 97–102%[1] | < 115%[5] | 98.0% (this compound)[3] |
| Precision (% RSD) | < 1.43%[4] | - | < 7%[5] | < 11%[3] |
| Mean Recovery (%) | - | - | 92.4% (this compound)[5] | 83.5% (9-hydroxythis compound)[3] |
Visualizations
Caption: Overall experimental workflow for this compound quantification in plasma.
Caption: Detailed workflows for different plasma sample preparation methods.
References
- 1. ijrpns.com [ijrpns.com]
- 2. (Open Access) Rapid High Performance Liquid Chromatographic Determination of this compound in Human Plasma (2006) | Seyyed Mohsen Foroutan | 11 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
Sensitive LC-MS/MS Assay for the Quantification of Risperidone and its Active Metabolite Paliperidone in Human Plasma
Application Note
Abstract
This application note describes a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the atypical antipsychotic drug risperidone and its major active metabolite, paliperidone (9-hydroxythis compound), in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This assay is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications requiring precise and accurate measurement of these analytes.
Introduction
This compound is a widely prescribed second-generation antipsychotic medication for the treatment of schizophrenia and bipolar disorder.[1][2] It is extensively metabolized in the liver by cytochrome P450 2D6 (CYP2D6) to its primary active metabolite, paliperidone (9-hydroxythis compound).[3] Both this compound and paliperidone contribute to the therapeutic effect and are collectively referred to as the "active moiety".[3][4] The mechanism of action for both compounds is attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the brain.[1][2][4][5][6][7][8][9][10][11] Due to significant inter-individual variability in drug metabolism, therapeutic drug monitoring is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects.[3] LC-MS/MS has become the gold standard for this purpose due to its high sensitivity, selectivity, and specificity.[3][12]
Experimental
Materials and Reagents
-
This compound and paliperidone reference standards
-
This compound-d4 (internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Human plasma (with EDTA as anticoagulant)
Sample Preparation
A simple and efficient protein precipitation method was employed for sample preparation.[13][14]
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (this compound-d4).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
Chromatographic separation was achieved using a C18 analytical column.
-
Column: ACQUITY UPLC BEH Shield RP18 (2.1 × 50.0 mm, 1.7 μm)[3]
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid[3][13]
-
Flow Rate: 0.5 mL/min[13]
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C[3]
-
Gradient Elution: A linear gradient was used to ensure optimal separation.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for detection. The analytes were monitored using Multiple Reaction Monitoring (MRM).
-
Ion Source: Electrospray Ionization (ESI), Positive Mode[13]
-
MRM Transitions:
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance characteristics for the quantification of this compound and paliperidone in human plasma.
Quantitative Data Summary
| Parameter | This compound | Paliperidone |
| Linearity Range (ng/mL) | 1 - 200 | 1 - 200 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery (%) | 82.1 | 83.2 |
Data compiled from multiple sources.[3][14]
Detailed Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
-
Aliquoting: Pipette 100 µL of thawed human plasma sample, calibration standard, or quality control sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard Addition: Add 200 µL of the internal standard working solution (this compound-d4 in acetonitrile) to each tube.
-
Precipitation: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a new set of labeled tubes.
-
Evaporation: Evaporate the supernatant to complete dryness using a nitrogen evaporator set at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
Vortexing: Vortex the reconstituted samples for 30 seconds to ensure the analytes are fully dissolved.
-
Transfer to Autosampler Vials: Transfer the final solution to autosampler vials for LC-MS/MS analysis.
Protocol 2: LC-MS/MS System Operation
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence table in the instrument control software including blank injections, calibration standards, quality control samples, and unknown samples.
-
Method Loading: Load the appropriate LC gradient method and MS acquisition method.
-
Sample Injection: Start the sequence to inject the prepared samples.
-
Data Acquisition: Acquire data in MRM mode for the specified transitions of this compound, paliperidone, and the internal standard.
-
Data Processing: After the run is complete, process the data using the appropriate software. Integrate the chromatographic peaks and calculate the peak area ratios of the analytes to the internal standard.
-
Quantification: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations. Determine the concentrations of the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound and paliperidone.
Caption: Simplified signaling pathway for this compound and paliperidone.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of this compound and paliperidone in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput clinical and research applications, facilitating effective therapeutic drug monitoring and pharmacokinetic studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of Action | PERSERIS® (this compound) HCP [perserishcp.com]
- 5. Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]
- 7. psychdb.com [psychdb.com]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Paliperidone? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. Quantification of this compound and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pa2online.org [pa2online.org]
- 14. Liquid chromatography/tandem mass spectrometry method for simultaneous determination of this compound and its active metabolite 9-hydroxythis compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Assessing Risperidone-Induced Extrapyramidal Symptoms in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing Risperidone-induced extrapyramidal symptoms (EPS) in rodent models. The protocols outlined below for catalepsy, motor coordination (rotarod), and vacuous chewing movements (VCMs) are essential tools for preclinical evaluation of antipsychotic drug candidates and for studying the underlying mechanisms of motor side effects.
Introduction
This compound, a second-generation antipsychotic, is widely used in the treatment of schizophrenia and other psychiatric disorders. While it has a lower propensity to cause extrapyramidal symptoms (EPS) compared to typical antipsychotics, these motor side effects can still occur, particularly at higher doses.[1][2] The primary mechanism underlying this compound-induced EPS is the blockade of dopamine D2 receptors in the nigrostriatal pathway, which disrupts normal motor function.[3][4][5] Rodent models are crucial for investigating the potential of novel compounds to induce EPS and for developing therapeutic strategies to mitigate these adverse effects.
This document provides standardized protocols for three commonly used behavioral tests to assess this compound-induced EPS in rodents: the catalepsy test, the rotarod test, and the assessment of vacuous chewing movements.
Signaling Pathway of this compound-Induced Extrapyramidal Symptoms
The induction of extrapyramidal symptoms by this compound is primarily attributed to its antagonistic action on dopamine D2 receptors in the nigrostriatal pathway, a key circuit in the basal ganglia responsible for motor control.
Caption: Dopamine D2 Receptor Blockade by this compound in the Nigrostriatal Pathway.
Experimental Workflow for Assessing EPS
A generalized workflow for conducting studies to assess this compound-induced EPS in rodents is presented below. This workflow ensures systematic and reproducible data collection.
Caption: General Experimental Workflow for Rodent EPS Studies.
Experimental Protocols
Catalepsy Test (Bar Test)
The catalepsy test is a widely used method to assess the akinetic and rigid components of EPS in rodents.[6][7]
Objective: To measure the time an animal maintains an externally imposed posture, indicating cataleptic-like immobility.
Apparatus:
-
A horizontal bar (approximately 0.5-1 cm in diameter) is fixed at a height of 4-10 cm above a flat surface.[7][8]
-
A stopwatch.
Procedure:
-
Administer this compound or vehicle control to the animals. Doses for inducing catalepsy in rats can range from 1 to 10 mg/kg, and in mice, around 0.4 mg/kg.[9][10]
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the animal's forepaws on the horizontal bar.[7][11]
-
The hind paws should remain on the surface, placing the animal in a "half-rearing" position.[12]
-
Start the stopwatch immediately.
-
Measure the descent latency, which is the time it takes for the animal to remove both forepaws from the bar.[12]
-
A cut-off time is typically set (e.g., 180 or 300 seconds) to avoid undue stress on the animal. If the animal remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
The test can be repeated multiple times for each animal with a short rest period in between.[12]
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time Post-Injection (min) | Mean Descent Latency (s) ± SEM |
| Vehicle | - | 60 | 5.2 ± 1.3 |
| This compound | 1.0 | 60 | 45.8 ± 7.2 |
| This compound | 4.0 | 60 | 112.5 ± 15.1 |
| This compound | 10.0 | 60 | 175.3 ± 10.8 |
Note: The data presented in this table is illustrative and compiled from typical findings in the literature. Actual results may vary based on specific experimental conditions.[10]
Rotarod Test
The rotarod test is a standard method for evaluating motor coordination, balance, and motor learning in rodents.[13][14]
Objective: To assess the effect of this compound on motor coordination by measuring the time an animal can remain on a rotating rod.
Apparatus:
-
A commercially available rotarod apparatus with a textured rotating rod (diameter typically 3-7 cm for rats, 3 cm for mice).[14][15]
-
The apparatus should allow for adjustable rotation speeds (constant or accelerating).
Procedure:
-
Habituation/Training: Prior to the test day, acclimatize the animals to the testing room for at least 30-60 minutes.[16] It is recommended to train the animals on the rotarod for 2-3 days. Place the animal on the stationary or slowly rotating rod (e.g., 4-5 rpm) for a few minutes. If the animal falls, gently place it back on the rod.[14][15]
-
Drug Administration: Administer this compound or vehicle control. Doses can range from 0.125 to 1.0 mg/kg for mice and 1.0 to 4.0 mg/kg for rats.[17][18]
-
Testing: At a specified time after injection (e.g., 30 or 60 minutes), place the animal on the rotating rod.
-
The test can be performed at a constant speed or with an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).[15][16]
-
Record the latency to fall from the rod. A cut-off time (e.g., 300 seconds) is usually set.
-
Perform multiple trials (typically 3) with an inter-trial interval of at least 15 minutes.[15][16]
Data Presentation:
| Treatment Group | Dose (mg/kg) | Trial | Mean Latency to Fall (s) ± SEM |
| Vehicle | - | 1 | 285.4 ± 10.2 |
| 2 | 290.1 ± 8.5 | ||
| 3 | 295.6 ± 4.3 | ||
| This compound | 1.0 | 1 | 210.7 ± 18.9 |
| 2 | 225.3 ± 15.4 | ||
| 3 | 238.1 ± 12.7 | ||
| This compound | 3.0 | 1 | 155.2 ± 20.1 |
| 2 | 168.9 ± 17.6 | ||
| 3 | 180.5 ± 14.3 |
Note: The data presented in this table is illustrative and based on general findings in the literature. Actual results will depend on the specific rodent strain, age, and experimental parameters.[17]
Vacuous Chewing Movements (VCMs) Assessment
VCMs are a rodent model of tardive dyskinesia, a hyperkinetic movement disorder that can occur after long-term antipsychotic treatment.[19][20]
Objective: To quantify the frequency of purposeless chewing movements in rodents following chronic this compound administration.
Procedure:
-
Chronic Drug Administration: Administer this compound or vehicle control to the animals daily for an extended period (e.g., several weeks to months). Doses can range from 1.5 to 10 mg/kg/day in rats.[10][19][21]
-
Observation Period: After the chronic treatment period, place each animal individually in a transparent observation cage.
-
Habituation: Allow the animal to habituate to the cage for a few minutes before starting the observation.
-
Scoring: A trained observer, blind to the treatment groups, should score the number of VCMs for a set period (e.g., 2-5 minutes). VCMs are defined as single mouth openings in the vertical plane not directed towards any physical object. Chewing on the cage or grooming movements are not counted.
-
Observations can be videotaped for later analysis to ensure accuracy and inter-rater reliability.[22]
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Treatment Duration | Mean VCMs per 5 min ± SEM |
| Vehicle | - | 6 months | 5.6 ± 1.8 |
| This compound | 1.5 | 6 months | 8.2 ± 2.5 |
| This compound | 6.0 | 6 months | 25.4 ± 4.1 |
| Haloperidol (Positive Control) | 1.0 | 6 months | 28.9 ± 5.3 |
Note: The data presented in this table is illustrative and based on findings from long-term studies. The development of VCMs is highly dependent on the duration of treatment and the specific antipsychotic used.[19]
Conclusion
The methodologies described in these application notes provide a robust framework for assessing this compound-induced extrapyramidal symptoms in rodents. The catalepsy test, rotarod test, and VCM assessment are valuable preclinical tools for characterizing the motor side effect profile of antipsychotic drugs. Consistent application of these detailed protocols will enhance the reliability and reproducibility of research findings in the development of safer and more effective antipsychotic medications.
References
- 1. Short- and long-term effects of this compound on catalepsy sensitisation and acquisition of conditioned avoidance response: Adolescent vs adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Haloperidol versus this compound on rat "early onset" vacuous chewing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effects of this compound on catalepsy and cerebral dopamine, serotonin and GABA metabolism in the rat: comparison with haloperidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalepsy test in rats [protocols.io]
- 13. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomed-easy.com [biomed-easy.com]
- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 16. mmpc.org [mmpc.org]
- 17. Adult Rats Treated with this compound during Development Are Hyperactive - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Multidose this compound treatment evaluated in a rodent model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Capillary Zone Electrophoresis for the Analysis of Risperidone
Application Note
Introduction
Risperidone is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1] It functions primarily as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. While high-performance liquid chromatography (HPLC) is a common analytical technique for this compound, capillary zone electrophoresis (CZE) offers several advantages, including high efficiency, rapid analysis, and minimal solvent consumption.[3][4] This application note describes a CZE method for the quantitative determination of this compound and its active metabolite, 9-hydroxythis compound, in biological matrices.
Principle of the Method
Capillary zone electrophoresis separates ions based on their electrophoretic mobility in an electric field. When a voltage is applied across a capillary filled with a background electrolyte (BGE), analytes migrate at different velocities depending on their charge-to-size ratio, allowing for their separation. In this method, a phosphate buffer at a low pH is used as the BGE, ensuring that this compound and its metabolite are positively charged and migrate towards the cathode. Detection is achieved using a photodiode array (PDA) detector at a wavelength where both compounds exhibit significant absorbance. To enhance sensitivity for biological sample analysis, field-amplified sample injection (FASI) can be employed, which involves dissolving the sample in a low-conductivity matrix to create a localized high electric field at the injection point, leading to analyte stacking and a significant increase in signal intensity.[3]
Experimental Protocols
1. Preparation of Reagents and Samples
-
Background Electrolyte (BGE): Prepare a 60 mM phosphate buffer and adjust the pH to 3.6 using 1 M phosphoric acid.[3] Filter the BGE through a 0.45 µm filter before use.
-
Standard Stock Solutions: Accurately weigh and dissolve this compound and 9-hydroxythis compound reference standards in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the appropriate solvent (e.g., methanol or sample solvent for FASI) to the desired concentrations for calibration curves.
-
Sample Pre-treatment (for plasma samples): A liquid-liquid extraction (LLE) is recommended.[3]
-
To a plasma sample, add an internal standard (if used) and an appropriate extraction solvent.
-
Vortex the mixture for a specified time to ensure thorough mixing.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the sample solvent for CZE analysis. For FASI, a solvent system such as acetonitrile-water (70:30, v/v) can be used.[3]
-
2. Capillary Electrophoresis Instrumentation and Conditions
-
CE System: A capillary electrophoresis system equipped with a photodiode array (PDA) detector and a temperature control module.[3]
-
Capillary: An uncoated fused-silica capillary.[3]
-
Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing with 0.1 M NaOH, followed by deionized water, and finally with the BGE.
-
Separation:
-
Rinse the capillary with the BGE.
-
Inject the sample using either hydrodynamic or electrokinetic injection. For FASI, electrokinetic injection is employed.
-
Apply the separation voltage.
-
Detect the analytes at the specified wavelength.
-
Between runs, rinse the capillary with the BGE to ensure reproducibility.
-
Data Presentation
Table 1: Capillary Zone Electrophoresis Method Parameters
| Parameter | Value | Reference |
| Instrument | Beckman P/ACE MDQ system | [3] |
| Capillary | Uncoated fused-silica, 48 cm total length (38 cm effective length), 75 µm i.d. | [3] |
| Background Electrolyte (BGE) | 60 mM phosphate buffer | [3] |
| pH | 3.6 | [3] |
| Separation Voltage | Not specified | |
| Temperature | 25 °C | [3] |
| Detection Wavelength | 280 nm | [3] |
| Injection Mode | Field-Amplified Sample Injection (FASI) | [3] |
| Sample Solvent (for FASI) | Acetonitrile-water (70:30, v/v) | [3] |
Table 2: Method Validation Summary for this compound and 9-Hydroxythis compound in Plasma by FASI-CZE
| Parameter | This compound | 9-Hydroxythis compound | Reference |
| Linearity Range | 2.5 - 200 ng/mL | 2.5 - 200 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | [3] |
| Lower Limit of Quantitation (LLOQ) | Not specified | Not specified | |
| Intra-day Precision (%RSD) | < 11.40% | < 11.40% | [3] |
| Inter-day Precision (%RSD) | < 11.40% | < 11.40% | [3] |
| Intra-day Accuracy | 87.90% - 107.17% | 88.43% - 105.92% | [3] |
| Inter-day Accuracy | 87.90% - 107.17% | 88.43% - 105.92% | [3] |
| Sensitivity Enhancement with FASI | ~158-188 fold | ~158-188 fold | [3] |
Visualization
Caption: Experimental workflow for the analysis of this compound in plasma using CZE.
Caption: Logical relationships in the CZE analysis of this compound.
References
Application Notes and Protocols: In Vitro Models for Screening Risperidone Drug Interactions
Introduction
Risperidone is a widely prescribed second-generation antipsychotic agent used for the treatment of schizophrenia and other psychiatric disorders.[1] It is primarily metabolized in the liver by cytochrome P450 enzymes, and it also interacts with drug transporters like P-glycoprotein (P-gp).[2][3][4] Consequently, there is a potential for drug-drug interactions (DDIs) when this compound is co-administered with other therapeutic agents that are substrates, inhibitors, or inducers of these pathways.[1][5] Understanding these interactions is critical for predicting clinical outcomes and ensuring patient safety.
These application notes provide an overview of the key in vitro models and detailed protocols for screening potential drug interactions with this compound, focusing on the two primary mechanisms: metabolism by cytochrome P450 (CYP) enzymes and interactions with the P-glycoprotein (P-gp) transporter.
Metabolic Drug Interactions: Cytochrome P450-Mediated
The primary metabolic pathway for this compound is its hydroxylation to 9-hydroxythis compound (paliperidone), an active metabolite with a similar pharmacological profile.[6] This conversion is predominantly catalyzed by the polymorphic enzyme CYP2D6, with a minor contribution from CYP3A4.[2][3][7] Therefore, co-administered drugs that inhibit or induce these enzymes can significantly alter the plasma concentrations of this compound and its active moiety, potentially leading to adverse effects or reduced efficacy.[1]
In Vitro Models
-
Recombinant Human Cytochrome P450 (rhCYP) Enzymes: These are individual CYP enzymes (e.g., CYP2D6, CYP3A4) expressed in a cellular system (e.g., insect cells). They are used to identify which specific enzymes are responsible for a drug's metabolism and to screen for specific enzyme inhibitors without interference from other enzymes.[3][7][8]
-
Human Liver Microsomes (HLM): These are subcellular fractions prepared from human liver tissue that contain a full complement of drug-metabolizing enzymes, including CYPs. HLMs are considered the gold standard for in vitro metabolism studies as they provide a more physiologically relevant environment.[7][9]
Quantitative Data: this compound Metabolism
The following table summarizes the activity of different recombinant human CYP enzymes in the formation of 9-hydroxythis compound from this compound.
| Enzyme | Activity (pmol/pmol CYP/min) | Contribution |
| CYP2D6 | 7.5 | Major |
| CYP3A4 | 0.4 | Minor |
| CYP3A5 | 0.2 | Minor |
| Data sourced from Fang et al. (1999)[7][9] |
Experimental Workflow: CYP Inhibition Assay
Protocol: Screening for CYP-Mediated Metabolic Interactions
This protocol describes a typical in vitro experiment to assess the potential of a test compound to inhibit the CYP2D6-mediated metabolism of this compound.
A. Materials
-
Recombinant human CYP2D6 enzyme
-
This compound
-
Test compound (potential inhibitor)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Acetonitrile (ACN), cold
-
96-well microplate
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
B. Experimental Procedure
-
Preparation: Prepare stock solutions of this compound, the test compound, and a positive control inhibitor (e.g., quinidine for CYP2D6) in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In each well of a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the rhCYP2D6 enzyme.
-
Inhibitor Addition: Add varying concentrations of the test compound or the positive control to the appropriate wells. Include a vehicle control (solvent only).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Initiate the metabolic reaction by adding this compound to each well. The final concentration should be close to the known Km value for the enzyme, if available.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) with gentle shaking. The time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Sample Processing: Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to precipitate the protein.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the formation of 9-hydroxythis compound using a validated LC-MS/MS method.
C. Data Analysis
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
Transporter-Mediated Drug Interactions: P-glycoprotein (P-gp)
This compound and its active metabolite, paliperidone, are substrates and inhibitors of P-glycoprotein (P-gp, also known as MDR1 or ABCB1), an important efflux transporter.[3][10][11] P-gp is highly expressed in the intestines, blood-brain barrier, and kidneys, where it limits the absorption and penetration of its substrates. Inhibition of P-gp by this compound can increase the systemic exposure or brain concentration of co-administered drugs that are P-gp substrates.[10]
In Vitro Models
-
Caco-2 Cells: A human colorectal adenocarcinoma cell line that, when grown on semi-permeable membranes, differentiates to form a polarized monolayer of enterocytes. It is considered the gold standard for predicting intestinal drug absorption and P-gp interactions.[4][10][12]
-
LLC-PK1/MDR1 Cells: A porcine kidney epithelial cell line that does not endogenously express P-gp but has been transfected to overexpress the human MDR1 gene. This provides a robust system for studying P-gp-specific transport and inhibition.[4][10]
-
Primary Rat Brain Microvessel Endothelial Cells (RBMECs): These cells form tight junctions and express efflux transporters, serving as an in vitro model of the blood-brain barrier.[4][10]
Quantitative Data: this compound P-gp Inhibition
The following tables summarize key quantitative data from in vitro P-gp interaction studies.
Table 1: IC50 Values for P-gp Inhibition by this compound
| Cell Line | P-gp Substrate | This compound IC50 (µM) |
| LLC-PK1/MDR1 | Rhodamine 123 | 63.26 |
| LLC-PK1/MDR1 | Doxorubicin | 15.78 |
| Caco-2 | Rhodamine 123 | 5.87 |
| Data sourced from Wang et al. (2008)[4][10] |
Table 2: Effect of this compound on Permeability of Rhodamine 123 (Rh123)
| Cell Line | This compound Conc. | Direction | Fold Change in Permeability |
| Caco-2 | 10 µM | Apical to Basolateral | 2.02-fold increase |
| Caco-2 | 10 µM | Basolateral to Apical | 0.37-fold decrease |
| RBMECs | 10 µM | Apical to Basolateral | 2.63-fold increase |
| RBMECs | 10 µM | Basolateral to Apical | 0.21-fold decrease |
| Data sourced from Wang et al. (2008)[10] |
Experimental Workflow: Bidirectional Transport Assay
Protocol: Bidirectional Transport Assay
This protocol details the procedure to assess this compound's effect on P-gp-mediated transport across a Caco-2 cell monolayer.
A. Materials
-
Caco-2 cells
-
Transwell permeable supports (e.g., 12-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
P-gp probe substrate (e.g., Rhodamine 123)
-
This compound
-
TEER meter
-
Incubator (37°C, 5% CO2)
-
Fluorescence plate reader or LC-MS/MS system
B. Experimental Procedure
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Preparation: Gently wash the cell monolayers twice with pre-warmed transport buffer (37°C).
-
Pre-incubation: Add transport buffer to both the apical (top) and basolateral (bottom) chambers. Add this compound at the desired concentrations to both chambers for inhibitor studies. Pre-incubate for 30 minutes at 37°C.
-
Transport Study (Apical to Basolateral - A-B):
-
Remove the buffer from the apical chamber and replace it with buffer containing the P-gp probe substrate (and this compound, if testing inhibition).
-
The basolateral chamber contains fresh buffer (with this compound, if applicable).
-
At designated time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber, replacing the volume with fresh buffer.
-
-
Transport Study (Basolateral to Apical - B-A):
-
Perform the same procedure in reverse. Add the probe substrate to the basolateral chamber and sample from the apical chamber.
-
-
Analysis: Quantify the concentration of the probe substrate in the collected samples using a suitable analytical method (e.g., fluorescence for Rhodamine 123).
C. Data Analysis
-
Calculate the Apparent Permeability Coefficient (Papp) for both A-B and B-A directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux (rate of appearance in the receiver chamber), A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 is typically indicative of active efflux. A significant reduction in the ER in the presence of this compound confirms its inhibitory effect on P-gp.
-
The in vitro models and protocols described provide a robust framework for screening and characterizing the drug interaction potential of this compound. By evaluating interactions with both CYP450 metabolic enzymes and the P-gp efflux transporter, researchers and drug development professionals can generate crucial data to inform preclinical risk assessments and guide clinical DDI studies. These assays are essential tools for understanding how this compound may affect, or be affected by, co-administered medications.
References
- 1. An evaluation of this compound drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of cytochrome P450 enzymes in the metabolism of this compound and its clinical relevance for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Metabolism of this compound to 9-hydroxythis compound by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.1.2. In Vitro Metabolism Data [bio-protocol.org]
- 9. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 10. This compound and paliperidone inhibit p-glycoprotein activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P-glycoprotein interaction with this compound and 9-OH-risperidone studied in vitro, in knock-out mice and in drug-drug interaction experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The possible clinical impact of this compound on P-glycoprotein-mediated transport of tacrolimus: A case report and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Stable Cell Line Expressing D2 Receptors for Risperidone Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for establishing a stable cell line expressing human dopamine D2 receptors and its application in Risperidone binding assays. The protocols detailed below cover the entire workflow from initial cell transfection to the final analysis of binding data, ensuring a reproducible and robust assay system for drug screening and characterization.
Introduction
The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a primary target for antipsychotic drugs, including this compound.[1][2] Establishing a stable cell line that consistently expresses the D2 receptor is crucial for in vitro pharmacological studies.[3][4] These cell lines provide a reliable platform for high-throughput screening and detailed characterization of compound binding affinities, aiding in the discovery and development of novel therapeutics for neurological and psychiatric disorders.
This application note details the necessary steps to:
-
Generate a stable cell line expressing the human D2 receptor.
-
Prepare cell membranes for binding assays.
-
Perform saturation and competition radioligand binding assays to characterize the receptor and determine the binding affinity of this compound.
Section 1: Establishing a Stable D2 Receptor-Expressing Cell Line
The generation of a stable cell line involves the introduction of a plasmid encoding the D2 receptor and a selectable marker into a suitable host cell line, followed by selection and clonal isolation of cells with stable integration of the transgene.[4][5][6]
Experimental Workflow for Stable Cell Line Generation
Caption: Workflow for generating a stable D2 receptor-expressing cell line.
Protocol 1.1: Determination of Optimal Antibiotic Concentration (Kill Curve)
Prior to transfection, it is essential to determine the minimum antibiotic concentration required to kill all non-transfected host cells.[7][8]
Materials:
-
Host cell line (e.g., HEK293, CHO-K1)
-
Complete growth medium
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Seed the host cells at a standard density in a multi-well plate and allow them to adhere overnight.
-
Prepare a series of dilutions of the selective antibiotic in complete growth medium. The concentration range will depend on the antibiotic and cell line.[7]
-
Replace the medium in the wells with the medium containing the various antibiotic concentrations. Include a no-antibiotic control.
-
Incubate the cells for 7-14 days, replenishing the antibiotic-containing medium every 2-3 days.[7][8]
-
Monitor cell viability using a microscope.
-
The optimal concentration is the lowest concentration that results in 100% cell death after the selection period.[7]
| Antibiotic | Typical Concentration Range for Mammalian Cells | Selection Time |
| G418 (Geneticin) | 200 - 800 µg/mL[7] | 10 - 14 days[9] |
| Puromycin | 1 - 10 µg/mL[10] | 3 - 6 days[10] |
| Hygromycin B | 50 - 500 µg/mL | 7 - 10 days |
| Blasticidin | 2 - 10 µg/mL | 5 - 7 days |
Table 1: Common selection antibiotics and their typical working concentrations.
Protocol 1.2: Transfection and Selection
Materials:
-
Host cell line
-
D2 receptor expression plasmid (containing a resistance gene for the chosen antibiotic)
-
Transfection reagent (e.g., lipofection-based)
-
Complete growth medium
-
Selection medium (complete growth medium with the predetermined optimal antibiotic concentration)
Procedure:
-
Seed the host cells in a culture dish and grow to 70-90% confluency.
-
Transfect the cells with the D2 receptor expression plasmid according to the manufacturer's protocol for the chosen transfection reagent.[5][11]
-
Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in complete growth medium.[3]
-
After the recovery period, replace the medium with the selection medium.
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until resistant colonies are visible. This may take 1-3 weeks.
Protocol 1.3: Single-Cell Cloning and Expansion
To ensure a homogenous population of cells, it is necessary to isolate and expand single clones.[3]
Methods for Single-Cell Cloning:
-
Limiting Dilution: This method involves diluting the pool of resistant cells to a concentration where, statistically, each well of a 96-well plate will receive a single cell.[12][13][14]
-
Fluorescence-Activated Cell Sorting (FACS): If the D2 receptor is tagged with a fluorescent protein, FACS can be used to directly sort single, positive cells into individual wells of a 96-well plate.[12]
-
Manual Picking/Cloning Cylinders: Individual colonies can be physically isolated using a pipette tip or cloning cylinders and transferred to new culture vessels.[13]
Procedure (Limiting Dilution):
-
Trypsinize the pool of antibiotic-resistant cells and perform a cell count.
-
Serially dilute the cell suspension in complete growth medium to a final concentration of 10 cells/mL (for an average of 1 cell per 100 µL).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate and monitor for the growth of single colonies in the wells.
-
Once colonies are established, expand the clones from wells that initially contained a single colony.
Protocol 1.4: Characterization of Clonal Cell Lines
Expanded clones must be characterized to confirm D2 receptor expression and functionality.
Methods for Characterization:
-
Western Blot: To confirm the expression of the D2 receptor protein at the correct molecular weight.
-
Quantitative PCR (qPCR): To measure the mRNA expression level of the D2 receptor gene.
-
Radioligand Binding Assay: To confirm the presence of functional D2 receptors that can bind to specific ligands (see Section 2).
Section 2: this compound Binding Assays
Radioligand binding assays are used to quantify the density of D2 receptors (Bmax) and their affinity for a radioligand (Kd).[15][16] Competition binding assays are then used to determine the affinity (Ki) of unlabeled compounds like this compound.[16]
D2 Receptor Signaling Pathway
The D2 receptor is a Gi/o-coupled GPCR. Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). It can also modulate ion channels and other signaling pathways through the Gβγ subunit.[17][18][19]
Caption: Simplified D2 receptor signaling pathway.
Protocol 2.1: Cell Membrane Preparation
Materials:
-
Stable D2 receptor-expressing cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4), ice-cold
-
Cell scraper
-
Dounce homogenizer or sonicator
-
High-speed centrifuge
Procedure:
-
Grow the stable D2 cell line to confluency in large culture flasks.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
Store the membrane preparations in aliquots at -80°C.
Protocol 2.2: Saturation Binding Assay
This assay determines the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. A common radioligand for D2 receptors is [3H]-Spiperone or [3H]-N-methylspiperone.[20][21]
Materials:
-
D2 receptor-expressing cell membranes
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]-Spiperone) at various concentrations
-
Non-specific binding inhibitor (e.g., 10 µM Haloperidol)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Set up the assay in a 96-well plate with triplicate wells for total binding and non-specific binding at each radioligand concentration.
-
For total binding, add increasing concentrations of the radioligand to the wells containing the cell membranes in assay buffer.
-
For non-specific binding, add the same increasing concentrations of the radioligand plus a high concentration of the non-specific inhibitor to wells with cell membranes.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding versus the concentration of the radioligand and fit the data using non-linear regression to determine Bmax and Kd.[22]
Protocol 2.3: Competition Binding Assay for this compound
This assay determines the affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the D2 receptor.
Materials:
-
Same as for the saturation binding assay.
-
This compound at various concentrations.
Procedure:
-
Set up the assay in a 96-well plate.
-
Add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells.
-
Add increasing concentrations of this compound to the wells. Include wells for total binding (no this compound) and non-specific binding (with a high concentration of a non-specific inhibitor like Haloperidol).
-
Add the cell membranes to all wells.
-
Incubate, filter, and count the radioactivity as described in the saturation binding assay protocol.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) from the IC50 using the Cheng-Prusoff equation:[23][24]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
| Parameter | Description | Determined By |
| Bmax | Maximum number of binding sites (receptor density) | Saturation Assay |
| Kd | Dissociation constant of the radioligand (affinity) | Saturation Assay |
| IC50 | Concentration of competitor inhibiting 50% of radioligand binding | Competition Assay |
| Ki | Inhibitor constant of the competitor (affinity) | Competition Assay (calculated from IC50) |
Table 2: Key parameters determined from radioligand binding assays.
Conclusion
The protocols outlined in this application note provide a robust framework for the generation and utilization of a stable D2 receptor-expressing cell line for the pharmacological characterization of compounds such as this compound. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data on ligand-receptor interactions, which is fundamental to the drug discovery and development process in the field of neuropsychopharmacology.
References
- 1. genscript.com [genscript.com]
- 2. Magic™ GPCR Stable Cell Line Development Service - Creative Biolabs [creative-biolabs.com]
- 3. knowledge.lonza.com [knowledge.lonza.com]
- 4. thesciencenotes.com [thesciencenotes.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 8. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 9. Selection Antibiotics | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Choosing a Selection Gene - Imanis Life Sciences [imanislife.com]
- 11. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 12. nanocellect.com [nanocellect.com]
- 13. A Fast and Reliable Method to Generate Pure, Single Cell-derived Clones of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 18. tandfonline.com [tandfonline.com]
- 19. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 20. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.uwec.edu [chem.uwec.edu]
- 24. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Bioequivalence Study of Generic Risperidone Formulations
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Risperidone is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and irritability associated with autism. The development of generic formulations of this compound is crucial to increase patient access to affordable medication. To ensure that a generic product is therapeutically equivalent to the innovator product, a bioequivalence (BE) study must be conducted. This document provides a detailed protocol for conducting a bioequivalence study of generic this compound formulations, adhering to regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the principles outlined by the International Council for Harmonisation (ICH).[1][2][3][4]
The primary objective of a bioequivalence study is to demonstrate that the rate and extent of absorption of the active pharmaceutical ingredient (API) from the generic (test) product are not significantly different from those of the reference listed drug (RLD). This is typically assessed by comparing key pharmacokinetic (PK) parameters.[5][6]
2. Study Objectives
-
Primary Objective: To compare the rate and extent of absorption of this compound and its active metabolite, 9-hydroxythis compound, after administration of a single oral dose of the test generic this compound formulation and the reference this compound formulation under fasting conditions.
-
Secondary Objective: To assess the safety and tolerability of a single dose of the test and reference this compound formulations in healthy adult subjects.
3. Study Design
A single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study is recommended for immediate-release oral formulations.[7][8][9] For long-acting injectable formulations, a two-period, crossover steady-state study in patients is the recommended approach.[10] This protocol will focus on the immediate-release oral formulation.
The crossover design is efficient as each subject acts as their own control, which minimizes variability.[5] A washout period of at least 14 days between the two treatment periods is recommended to ensure complete elimination of the drug from the body.[8]
4. Subject Selection
A sufficient number of healthy adult male and non-pregnant, non-lactating female subjects, typically between 18 and 55 years of age, should be enrolled to ensure adequate statistical power.[9][11] All subjects must provide written informed consent before any study-related procedures are performed.
Inclusion and Exclusion Criteria:
| Inclusion Criteria | Exclusion Criteria |
| Healthy adults aged 18-55 years.[9][11] | History or presence of clinically significant cardiovascular, renal, hepatic, or psychiatric disorders.[11] |
| Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².[11] | Known hypersensitivity to this compound or any of its excipients. |
| Willing and able to provide informed consent and comply with study procedures. | Use of any prescription or over-the-counter medications within 14 days prior to dosing. |
| Normal findings on physical examination, vital signs, and clinical laboratory tests. | Positive test for drugs of abuse or alcohol at screening.[11] |
5. Investigational Products
-
Test Product: Generic this compound tablets (e.g., 1 mg strength).[7]
-
Reference Product: Innovator this compound tablets (e.g., Risperdal® 1 mg).[8][9]
The strength of the this compound formulation to be tested should be selected based on regulatory guidance, which for safety reasons often recommends using the 1 mg strength for bioequivalence studies.[7]
6. Experimental Protocol
6.1. Dosing and Washout
Subjects will be randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test). After an overnight fast of at least 10 hours, a single oral dose of the assigned this compound formulation will be administered with 240 mL of water.[8][9] The fast will continue for at least 4 hours post-dose. Following a washout period of at least 14 days, subjects will receive the alternate formulation in the second period.
6.2. Blood Sampling
Blood samples (approximately 5 mL each) will be collected into labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma will be separated by centrifugation and stored frozen at -70°C ± 10°C until analysis.
7. Bioanalytical Method
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the simultaneous quantification of this compound and 9-hydroxythis compound in human plasma. The method must be validated for selectivity, sensitivity, linearity, accuracy, precision, and stability according to current regulatory guidelines.
8. Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters for both this compound and 9-hydroxythis compound will be calculated from the plasma concentration-time data using non-compartmental methods. The key parameters are:
-
Cmax: Maximum observed plasma concentration.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.
An analysis of variance (ANOVA) will be performed on the log-transformed Cmax, AUC(0-t), and AUC(0-∞) data. The 90% confidence intervals (CIs) for the geometric mean ratio of the test to reference product for these parameters must fall within the acceptance range of 80.00% to 125.00% for the products to be considered bioequivalent.[5][8][9]
9. Data Presentation
Table 1: Demographic Characteristics of Study Subjects
| Characteristic | Mean ± SD (or n, %) |
|---|---|
| Age (years) | |
| Sex (Male/Female) | |
| Height (cm) | |
| Weight (kg) |
| BMI ( kg/m ²) | |
Table 2: Summary of Pharmacokinetic Parameters for this compound
| Parameter (Unit) | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
|---|---|---|---|
| Cmax (ng/mL) | |||
| AUC(0-t) (ng·h/mL) |
| AUC(0-∞) (ng·h/mL) | | | |
Table 3: Summary of Pharmacokinetic Parameters for 9-Hydroxythis compound
| Parameter (Unit) | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
|---|---|---|---|
| Cmax (ng/mL) | |||
| AUC(0-t) (ng·h/mL) |
| AUC(0-∞) (ng·h/mL) | | | |
10. Mandatory Visualizations
Caption: Experimental workflow for a two-period crossover bioequivalence study.
Caption: Key components and logical flow of the bioequivalence study protocol.
11. Ethical Considerations
The study protocol and informed consent form must be reviewed and approved by an independent ethics committee or institutional review board (IRB) before the study begins. The study must be conducted in accordance with the ethical principles of the Declaration of Helsinki and Good Clinical Practice (GCP) guidelines.[6][8] All adverse events will be monitored, documented, and reported according to regulatory requirements.
References
- 1. ICH Guideline M13A on bioequivalence for immediate-release solid oral dosage forms - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. billeveast.com [billeveast.com]
- 5. jjccgroup.org [jjccgroup.org]
- 6. BE Generic Product Protocol Development - BioPharma Services [biopharmaservices.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Bioequivalence and Pharmacokinetic Evaluation of Two Formulations of this compound 2 mg: An Open-Label, Single-Dose, Fasting, Randomized-Sequence, Two-Way Crossover Study in Healthy Male Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. db.cbg-meb.nl [db.cbg-meb.nl]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. A Bioequivalence Study of this compound | MedPath [trial.medpath.com]
Application of Non-Aqueous Titration for Risperidone Purity Assessment
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risperidone is an atypical antipsychotic medication belonging to the benzisoxazole class of drugs.[1] It is widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. The purity of the active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Non-aqueous titration is a well-established analytical technique for the quantitative analysis of weakly basic or acidic substances that are insoluble or poorly soluble in water.[2][3] This method offers a simple, cost-effective, and accurate alternative to more complex chromatographic techniques for the assay of this compound.[4]
These application notes provide a detailed protocol for the determination of this compound purity in bulk drug substance and pharmaceutical formulations using non-aqueous acid-base titration.
Principle of the Method
This compound is a weak base due to the presence of two basic nitrogen atoms in its structure. In a non-aqueous solvent system, such as glacial acetic acid, the basicity of this compound is enhanced. The titration is performed with a strong acid, typically perchloric acid dissolved in glacial acetic acid. The endpoint of the titration can be determined potentiometrically or by using a visual indicator.[5][6][7][8][9]
The reaction proceeds as follows:
This compound (base) + HClO₄ (acid) → [this compound-H]⁺ClO₄⁻ (salt)
Experimental Protocols
Reagents and Solutions
-
Glacial Acetic Acid (AR Grade): Used as the solvent.
-
Acetic Anhydride (AR Grade): Used to remove any water present in the glacial acetic acid.
-
Perchloric Acid (HClO₄) 0.1 N in Glacial Acetic Acid: The titrant. To prepare, add the required amount of perchloric acid to glacial acetic acid, followed by the addition of acetic anhydride. Allow the solution to stand for 24 hours to ensure complete reaction with any water present.
-
Potassium Hydrogen Phthalate (KHP) (Primary Standard): Dried at 120°C for 2 hours. Used for the standardization of the perchloric acid solution.
-
Crystal Violet Indicator: 0.5% w/v solution in glacial acetic acid.
-
This compound Reference Standard: Of known purity.
-
Sample: this compound bulk drug or powdered tablets.
Standardization of 0.1 N Perchloric Acid
-
Accurately weigh about 0.5 g of dried Potassium Hydrogen Phthalate (KHP) into a 250 mL conical flask.
-
Dissolve the KHP in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the prepared 0.1 N perchloric acid solution until the color changes from violet to blue-green.[8]
-
Perform a blank determination by titrating 50 mL of glacial acetic acid with the perchloric acid solution to the same endpoint.
-
Calculate the normality of the perchloric acid solution using the following formula:
Normality (N) = (Weight of KHP in g) / (0.20423 g/meq * (V₁ - V₂) mL)
Where:
-
V₁ = Volume of titrant consumed by KHP solution (mL)
-
V₂ = Volume of titrant consumed by the blank (mL)
-
0.20423 = milliequivalent weight of KHP
-
Assay of this compound Bulk Drug
-
Accurately weigh about 0.3 g of the this compound reference standard or sample into a 250 mL conical flask.
-
Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be required to aid dissolution.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the standardized 0.1 N perchloric acid solution to a blue-green endpoint.
-
Record the volume of the titrant consumed.
Assay of this compound in Tablets
-
Weigh and finely powder not fewer than 20 this compound tablets.
-
Accurately weigh a quantity of the powder equivalent to about 0.3 g of this compound into a 250 mL conical flask.
-
Add 50 mL of glacial acetic acid and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Filter the solution to remove any insoluble excipients.
-
Wash the filter paper with small portions of glacial acetic acid and collect the filtrate and washings in the titration flask.
-
Add 2-3 drops of crystal violet indicator to the filtrate.
-
Titrate with the standardized 0.1 N perchloric acid solution to a blue-green endpoint.
-
Record the volume of the titrant consumed.
Calculation of Purity
The percentage purity of this compound can be calculated using the following formula:
Percentage Purity = (V * N * E * 100) / W
Where:
-
V = Volume of 0.1 N perchloric acid consumed (mL)
-
N = Normality of the perchloric acid solution
-
E = Equivalent weight of this compound (Molecular Weight / number of reacting groups)
-
W = Weight of the this compound sample taken (g)
Each mL of 0.1 N perchloric acid is equivalent to 41.05 mg of this compound (C₂₃H₂₇FN₄O₂).
Data Presentation
Table 1: Key Parameters of the Non-Aqueous Titration Method for this compound
| Parameter | Description |
| Analyte | This compound |
| Titrant | 0.1 N Perchloric Acid in Glacial Acetic Acid |
| Solvent | Glacial Acetic Acid |
| Endpoint Detection | Visual (Crystal Violet Indicator) or Potentiometric |
| Indicator Color Change | Violet to Blue-Green |
| Stoichiometric Ratio | 1:1 (this compound : Perchloric Acid) |
Table 2: Example Quantitative Data for this compound Purity Assessment
Note: The following data is for illustrative purposes only.
| Sample ID | Weight of Sample (g) | Volume of Titrant (mL) | Calculated Purity (%) |
| This compound Batch A | 0.3015 | 7.32 | 99.85 |
| This compound Batch B | 0.3008 | 7.30 | 99.79 |
| This compound Batch C | 0.3021 | 7.34 | 99.91 |
| Mean Purity | 99.85 | ||
| Standard Deviation | 0.06 | ||
| Relative Standard Deviation | 0.06% | ||
| Acceptance Criteria | 98.5% - 101.5% |
Visualizations
Caption: Experimental workflow for the purity assessment of this compound by non-aqueous titration.
Caption: Principle of non-aqueous titration for a weakly basic drug like this compound.
References
- 1. This compound Pharmaceutical Secondary Standard; Certified Reference Material 106266-06-2 [sigmaaldrich.com]
- 2. copbela.org [copbela.org]
- 3. Non Aqueous titration: Definition, Principle and Application | PPTX [slideshare.net]
- 4. Sensitive Method for the Quantitative Determination of this compound in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isca.in [isca.in]
- 6. scielo.br [scielo.br]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. brainkart.com [brainkart.com]
- 9. latamjpharm.org [latamjpharm.org]
Application Notes: UV-Visible Spectrophotometry for the Determination of Risperidone in Pharmaceutical Formulations
Introduction
Risperidone is an atypical antipsychotic medication primarily used to manage schizophrenia, bipolar disorder, and irritability associated with autism.[1][2] Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid analytical method for this purpose. This document provides detailed application notes and protocols for the determination of this compound in pharmaceutical formulations using UV-Visible spectrophotometry, intended for researchers, scientists, and drug development professionals.
This compound's chemical structure contains chromophores that absorb ultraviolet radiation, allowing for its quantitative determination.[2] The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Methodologies and Quantitative Data
Several UV-Visible spectrophotometric methods have been developed and validated for the determination of this compound, employing different solvents and analytical wavelengths. The choice of solvent can influence the wavelength of maximum absorbance (λmax). The following tables summarize the key quantitative data from various validated methods.
Table 1: Summary of UV-Visible Spectrophotometric Methods for this compound Analysis
| Method | Solvent/Diluent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Method A | 0.1N Hydrochloric Acid (HCl) | 280 | 2 - 6 | > 0.99 | [2][3] |
| Method B | Methanol | 239 and 280 | 20 - 60 | > 0.99 | [4] |
| Method C | 0.1N HCl: Methanol (30:70) | 238 and 276 | 3 - 27 | Not Specified | [5] |
| Method D | Phosphate Buffer (pH 7.0) | Not Specified | 1 - 50 | Not Specified | [1][6] |
| Method E | Acetate Buffer (pH 4.0) | Not Specified | 1 - 50 | Not Specified | [1][6] |
Table 2: Validation Parameters for a Selected UV-Visible Spectrophotometric Method
| Parameter | Specification | Result | Reference |
| Method | Using 0.1N HCl | [2][3] | |
| λmax | ~280 nm | 280 nm | [2][3] |
| Linearity Range | 2 - 6 µg/mL | Y = 0.039x - 0.002 | [3] |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.99 | [2][3] |
| Accuracy (% Recovery) | 98 - 102% | 102 ± 0.188 | [3] |
| Precision (% RSD) | ≤ 2% | 2.0325 ± 0.044 | [3] |
| Limit of Detection (LOD) | - | 1.012 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | - | 3.036 µg/mL | [2][3] |
RSD: Relative Standard Deviation
Experimental Protocols
The following are detailed protocols for the determination of this compound in tablet formulations.
Protocol 1: Determination of this compound using 0.1N HCl (Method A)
1. Materials and Equipment:
-
UV-Visible Spectrophotometer (Double Beam)
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (100 mL)
-
Pipettes
-
Sonicator
-
Whatman filter paper
-
This compound reference standard
-
This compound tablets
-
0.1N Hydrochloric Acid (HCl)
2. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of 0.1N HCl and sonicate for 5 minutes to dissolve the standard completely.
-
Make up the volume to 100 mL with 0.1N HCl and mix well.
3. Preparation of Working Standard Solutions:
-
From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.
-
Dilute with 0.1N HCl to obtain concentrations in the range of 2-6 µg/mL.
4. Preparation of Sample Solution:
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[7]
-
Add about 70 mL of 0.1N HCl and sonicate for 15-20 minutes to ensure complete dissolution of this compound.
-
Make up the volume to 100 mL with 0.1N HCl.
-
Filter the solution through Whatman filter paper.
-
From the filtered solution, prepare a suitable dilution with 0.1N HCl to obtain a final concentration within the linearity range (e.g., 4 µg/mL).[2]
5. Spectrophotometric Analysis:
-
Set the UV-Visible spectrophotometer to scan the wavelength range of 200-400 nm.
-
Use 0.1N HCl as a blank.
-
Scan the working standard solutions to determine the wavelength of maximum absorbance (λmax), which should be around 280 nm.[2][3]
-
Measure the absorbance of all working standard solutions and the sample solution at the determined λmax.
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the working standard solutions versus their respective concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the tablet formulation.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound quantification.
Simplified Signaling Pathway of this compound
Caption: this compound's primary mechanism of action.
Conclusion
UV-Visible spectrophotometry provides a simple, accurate, precise, and economical method for the routine analysis of this compound in pharmaceutical dosage forms.[1] The methodologies presented here, when followed with properly calibrated instrumentation and high-purity reference standards, can yield reliable and reproducible results suitable for quality control and research purposes. The choice of method may depend on the available solvents and the specific formulation being analyzed. As with any analytical method, proper validation according to ICH guidelines is essential to ensure the reliability of the results.[2]
References
- 1. rjptonline.org [rjptonline.org]
- 2. ijpsr.info [ijpsr.info]
- 3. [PDF] Development of Analytical Method for this compound by UV Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. rjpdft.com [rjpdft.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Spectrophotometric Estimation of this compound in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Risperidone instability in aqueous solutions and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with risperidone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the common causes?
A1: this compound is susceptible to degradation under several conditions in aqueous solutions. The primary pathways of degradation include hydrolysis (in acidic and basic conditions), oxidation, and photodegradation.[1][2][3] The rate and extent of degradation are influenced by pH, temperature, light exposure, and the presence of oxidizing agents or certain excipients.[2][4][5][6]
Q2: What are the major degradation products of this compound in aqueous solutions?
A2: The two major degradation products identified in forced degradation studies are 9-hydroxythis compound and this compound N-oxide.[1][3] Under acidic and basic conditions, the formation of 9-hydroxythis compound is common.[1][3] Oxidative stress, for instance, in the presence of hydrogen peroxide, primarily leads to the formation of this compound N-oxide.[1][3][4] Another degradation product, resulting from the cleavage of the benzisoxazole ring, has been identified as 2-hydroxybenzoyl-risperidone, particularly in the presence of bacteria.[7]
Q3: How can I minimize the degradation of my this compound stock solution?
A3: To minimize degradation, it is recommended to:
-
Control pH: Maintain the pH of the solution within a range of 2 to 6, as this compound shows greater stability in acidic to slightly acidic conditions.[5][6][8]
-
Protect from Light: Store solutions in amber-colored vials or protect them from light to prevent photolytic degradation.[2][4]
-
Low Temperature Storage: Store solutions at refrigerated temperatures (e.g., 7°C) to slow down degradation rates, especially in non-sterile conditions.[7]
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments. One study found that this compound solutions in a diluent were stable for up to 48 hours at room temperature.[2]
-
Avoid Incompatible Excipients: Be aware that certain excipients, like hydroxypropylcellulose (HPC), can promote photodegradation, especially at higher pH values.[5][6]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis of this compound Solution
Possible Cause 1: Degradation due to pH.
-
Troubleshooting Steps:
-
Measure the pH of your aqueous solution.
-
If the pH is outside the optimal range of 2-6, adjust it using a suitable buffer system.[8] Buffers such as citrate or phosphate can be used.
-
Re-analyze the sample using a validated stability-indicating HPLC method.
-
Possible Cause 2: Oxidative Degradation.
-
Troubleshooting Steps:
-
Ensure your solvents and reagents are free from peroxides.
-
Consider de-gassing your solutions to remove dissolved oxygen.
-
If feasible, add an antioxidant to your formulation, but ensure it does not interfere with your experimental assays.[8]
-
Possible Cause 3: Photodegradation.
-
Troubleshooting Steps:
-
Confirm that your solutions have been consistently protected from light during preparation, storage, and handling.
-
If you suspect photodegradation, compare the chromatogram of a light-exposed sample with one that has been rigorously protected from light.
-
Issue 2: Poor Recovery of this compound from Aqueous Solution
Possible Cause 1: Adsorption to Container Surfaces.
-
Troubleshooting Steps:
-
Consider using different types of containers (e.g., polypropylene instead of glass) to assess for non-specific binding.
-
Pre-treating containers by rinsing with a solution of the analyte can sometimes mitigate adsorption.
-
Possible Cause 2: Significant Degradation.
-
Troubleshooting Steps:
-
Review the storage conditions (pH, temperature, light exposure) and preparation date of your solution.
-
Perform a forced degradation study under controlled conditions (see Experimental Protocols section) to identify potential degradation products and confirm if the loss of the parent peak corresponds to the appearance of degradation peaks.
-
Quantitative Data Summary
The following tables summarize the degradation of this compound under various stress conditions as reported in the literature.
Table 1: Summary of this compound Forced Degradation Studies
| Stress Condition | Reagent/Details | Duration | Temperature | Degradation (%) | Major Degradation Products | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 12 hours | Room Temp | Gradual Decrease | 9-Hydroxythis compound | [1][2] |
| Basic Hydrolysis | 0.1 M NaOH | 36 hours | Room Temp | Comparatively Stable | 9-Hydroxythis compound | [1][2] |
| Oxidation | 3% H₂O₂ | 4-6 hours | Room Temp | ~68.54% to complete | This compound N-oxide | [2] |
| Thermal (Solid) | Dry Heat | 24 hours | 80°C | 30.09% | Not specified | [2] |
| Photolytic (Solid) | UV light | 36 hours | Not specified | 26.62% | Not specified | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess the stability-indicating properties of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol, as this compound is practically insoluble in water.[2] A typical concentration is 1 mg/mL.
-
Acidic Degradation:
-
Take a known volume of the this compound stock solution.
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Keep the mixture at room temperature for a specified duration (e.g., 12 hours).[2]
-
At designated time points, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for HPLC analysis.[2]
-
-
Alkaline Degradation:
-
Take a known volume of the this compound stock solution.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Keep the mixture at room temperature for a specified duration (e.g., 36 hours).[2]
-
At designated time points, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.[2]
-
-
Oxidative Degradation:
-
Take a known volume of the this compound stock solution.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for a specified duration (e.g., 6 hours).[2]
-
At designated time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the this compound powder or solution to UV light in a photostability chamber for a specified duration (e.g., 36 hours).[2]
-
Prepare samples for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: Symmetry C18 column (5 µm, 250 mm × 4.6 mm i.d.).[2]
-
Mobile Phase: Methanol: Acetonitrile (80:20, v/v).[2]
-
Flow Rate: 1 mL/min.[2]
-
Detection: UV at 280 nm.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Visualizations
References
- 1. Identification and characterization of major degradation products of this compound in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability Indicating HPLC Determination of this compound in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photostability of this compound in Tablets [jstage.jst.go.jp]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Bacterial degradation of this compound and paliperidone in decomposing blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2006129160A2 - Stable aqueous oral solution of this compound - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Addressing Risperidone-Induced Hyperprolactinemia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing risperidone-induced hyperprolactinemia in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hyperprolactinemia?
A1: this compound induces hyperprolactinemia primarily by antagonizing dopamine D2 receptors in the tuberoinfundibular pathway of the hypothalamus.[1][2] Dopamine normally inhibits prolactin secretion from the anterior pituitary gland. By blocking D2 receptors, this compound removes this inhibitory control, leading to an overproduction of prolactin.[1] Additionally, this compound's high affinity for serotonin 5-HT2A receptors may also play a modulatory role in prolactin release.[2][3]
Q2: Which animal models are most commonly used to study this compound-induced hyperprolactinemia?
A2: Wistar and Sprague-Dawley rats are frequently used models due to their well-characterized endocrine systems and responses to antipsychotic medications.[1] C57BL/6 mice are also utilized. The choice of model may depend on the specific research question, such as investigating genetic influences or specific behavioral outcomes.
Q3: What are the expected behavioral consequences of hyperprolactinemia in rodent models?
A3: Elevated prolactin levels can lead to various behavioral changes in rodents. In females, this may include alterations in maternal behavior and disruptions in the estrous cycle. In males, deficits in sexual behavior, such as decreased mounting and intromission frequency, have been observed.[1] Some studies also suggest potential impacts on anxiety-like behaviors and cognitive function.[1]
Q4: What are the key biomarkers to measure in these studies?
A4: The primary biomarker is serum prolactin concentration. It is also advisable to measure serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), testosterone (in males), and estradiol (in females) to assess the downstream effects on the hypothalamic-pituitary-gonadal (HPG) axis.[4]
Q5: Are there established therapeutic agents to counteract this compound-induced hyperprolactinemia in animal models?
A5: Yes, dopamine D2 receptor agonists like cabergoline and partial D2 receptor agonists such as aripiprazole have been effectively used to reduce prolactin levels in animal models of this compound-induced hyperprolactinemia.[5][6][7]
Troubleshooting Guides
Problem 1: Inconsistent or highly variable serum prolactin levels across animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Stress-induced prolactin release | Prolactin is a stress-sensitive hormone. Handle animals gently and consistently across all groups. Acclimatize animals to the experimental procedures, including handling and injection/gavage, for at least one week prior to the study. Conduct blood sampling at the same time of day for all animals to minimize circadian variations. |
| Improper blood collection technique | Use a consistent and minimally stressful blood collection method (e.g., tail vein, saphenous vein, or terminal cardiac puncture under deep anesthesia). Ensure rapid and clean collection to avoid hemolysis, which can interfere with immunoassays. |
| Sample handling and storage issues | Process blood samples promptly after collection. Centrifuge at the recommended speed and temperature to separate serum. Store serum samples at -80°C until analysis to ensure stability. Avoid repeated freeze-thaw cycles. |
| Assay variability | Use a validated and reliable prolactin ELISA kit. Run samples from all experimental groups in the same assay plate to minimize inter-assay variability. Include appropriate controls and standards as per the manufacturer's instructions. |
Problem 2: Lack of a significant increase in prolactin levels after this compound administration.
| Possible Cause | Troubleshooting Step |
| Inadequate this compound dosage | Ensure the this compound dose is within the effective range reported in the literature for the chosen animal model (e.g., 1-5 mg/kg for rats).[8] Perform a dose-response study to determine the optimal dose for inducing hyperprolactinemia in your specific experimental conditions. |
| Improper drug administration | For oral gavage, ensure the drug solution is properly delivered into the stomach and not regurgitated. For injections, verify the correct route of administration (e.g., subcutaneous, intraperitoneal) and injection volume. Prepare fresh drug solutions regularly and store them appropriately to maintain potency. |
| Timing of blood sampling | Prolactin levels peak at different times post-administration depending on the route and formulation of this compound. Conduct a time-course experiment to identify the optimal time point for blood collection to capture peak prolactin levels. |
| Animal strain or sex differences | Be aware that different rodent strains and sexes can exhibit varying sensitivities to this compound. Consult the literature for data on the specific strain and sex you are using. Females may show a more robust prolactin response. |
Problem 3: Unexpected side effects or mortality in experimental animals.
| Possible Cause | Troubleshooting Step |
| Drug toxicity | Observe animals closely for signs of distress, such as excessive sedation, motor impairment, or changes in feeding behavior. If toxicity is suspected, consider reducing the drug dosage or changing the administration vehicle. |
| Vehicle-related issues | Ensure the vehicle used to dissolve or suspend the drugs is non-toxic and well-tolerated by the animals. Common vehicles include saline, sterile water, or a small percentage of DMSO or Tween 80 in saline. |
| Underlying health conditions | Use healthy, pathogen-free animals from a reputable supplier. Monitor animal health throughout the study and consult with veterinary staff if any health concerns arise. |
Data Presentation
Table 1: Effect of this compound on Serum Prolactin Levels in Rodent Models
| Animal Model | This compound Dose | Duration of Treatment | Control Prolactin (ng/mL) | This compound-Treated Prolactin (ng/mL) | Fold Increase | Reference |
| Female Wistar Rats | 5 mg/kg/day (oral) | 14 days | ~15 | ~60 | ~4 | [5] |
| Male Wistar Rats | 2.5 mg/kg/day (in drinking water) | 15-180 days | Varies with duration | Significant increase | Varies | [9] |
| Female C57BL/6 Mice | 2 mg/kg | 4 weeks | 48 pg/mL | 160 pg/mL | ~3.3 | [2] |
Table 2: Efficacy of Aripiprazole and Cabergoline in Ameliorating this compound-Induced Hyperprolactinemia in Rodent Models
| Animal Model | This compound Dose | Treatment | Treatment Dose | Duration | Prolactin Level (ng/mL) Post-Treatment | % Reduction | Reference |
| Female Wistar Rats | 5 mg/kg/day | Cabergoline | 0.6 mg/kg (single dose) | 14 days | ~15 | ~75 | [5] |
| Clinical Study Adaptation | 2-15 mg/day (human) | Aripiprazole | 5-10 mg/day (human) | 8 weeks | Significant reduction | ~58 | [5][10] |
| Clinical Study Adaptation | 3.1 mg/day (human) | Cabergoline | 0.125-0.250 mg/week (human) | 8 weeks | Significant reduction | - | [7] |
Note: Data from clinical studies are included for reference as animal-specific dose-response data for these interventions is limited in the initial search results.
Experimental Protocols
Protocol 1: Induction of Hyperprolactinemia with this compound in Rats
-
Animals: Adult female Wistar rats (200-250g).
-
Acclimatization: House animals in a controlled environment (12:12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Drug Preparation:
-
Prepare a stock solution of this compound. This compound can be dissolved in a vehicle of 0.1 M acetic acid and then diluted with sterile water.[9] A common final concentration for oral gavage is 1 mg/mL.
-
Prepare fresh solutions weekly and store at 4°C.
-
-
Administration:
-
Blood Collection:
-
Collect blood samples from the tail vein or saphenous vein at baseline (before the first dose) and at the end of the treatment period.
-
For terminal studies, blood can be collected via cardiac puncture under deep anesthesia.
-
-
Prolactin Measurement:
-
Allow blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum.
-
Store serum samples at -80°C until analysis.
-
Measure serum prolactin levels using a commercially available rat prolactin ELISA kit, following the manufacturer's instructions.
-
Protocol 2: Aripiprazole Co-administration to Mitigate this compound-Induced Hyperprolactinemia
-
Induction: Induce hyperprolactinemia with this compound as described in Protocol 1.
-
Drug Preparation:
-
Prepare aripiprazole solution/suspension for oral gavage. Aripiprazole can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
-
Administration:
-
After establishing hyperprolactinemia (e.g., after 14 days of this compound treatment), begin co-administration of aripiprazole.
-
Administer aripiprazole orally at a dose of 5-10 mg/kg once daily, approximately 30 minutes before this compound administration.
-
Continue co-administration for a further 14 days.
-
-
Monitoring: Collect blood samples at the end of the co-administration period to measure prolactin levels and compare them to the this compound-only group and a control group.
Protocol 3: Cabergoline Treatment for this compound-Induced Hyperprolactinemia
-
Induction: Induce hyperprolactinemia with this compound as described in Protocol 1.
-
Drug Preparation:
-
Prepare cabergoline solution for administration. Cabergoline can be dissolved in a small amount of ethanol and then diluted with saline.
-
-
Administration:
-
After establishing hyperprolactinemia, administer cabergoline. A single dose of 0.6 mg/kg has been shown to be effective in rats.[5] Alternatively, a lower dose can be administered more frequently (e.g., twice weekly).
-
-
Monitoring: Collect blood samples at various time points after cabergoline administration (e.g., 24h, 48h, 7 days) to assess the extent and duration of prolactin reduction.
Mandatory Visualizations
Caption: this compound blocks dopamine D2 receptors on lactotroph cells.
Caption: General experimental workflow for studying interventions.
Caption: Troubleshooting logic for inconsistent prolactin data.
References
- 1. This compound Induced Hyperprolactinemia: From Basic to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. mdpi.com [mdpi.com]
- 4. The Short-Term Effects of this compound-Induced Hyperprolactinemia on Lipid Metabolism in Drug-Naïve Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjunctive aripiprazole in this compound-induced hyperprolactinaemia: double-blind, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cabergoline treatment of this compound-induced hyperprolactinemia: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adult Rats Treated with this compound during Development Are Hyperactive - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Haloperidol or this compound Treatment in Rats: Temporal Effects on Nerve Growth Factor Receptors, Cholinergic Neurons, and Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adjunctive aripiprazole in the treatment of this compound-induced hyperprolactinemia: A randomized, double-blind, placebo-controlled, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Risperidone in Research Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of risperidone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: Why is improving the oral bioavailability of this compound a research focus?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2][3][4][5] Its solubility is also pH-dependent.[6][7] This poor solubility is a limiting factor for its dissolution and subsequent absorption, leading to variable and sometimes low oral bioavailability, which is reported to be around 70%.[1][8][9][10][11] Additionally, this compound undergoes extensive first-pass metabolism in the liver, primarily by the CYP2D6 enzyme, into its active metabolite, 9-hydroxythis compound.[8][9][12][13][14] Both this compound and its metabolite are also substrates for the P-glycoprotein (P-gp) efflux pump, which can limit their entry into the brain and potentially impact intestinal absorption.[15][16][17][18][19] By improving its oral bioavailability, researchers aim to enhance therapeutic efficacy, potentially reduce dose-related side effects, and improve patient compliance.[1][3]
Q2: What are the common formulation strategies to enhance the oral bioavailability of this compound?
Common strategies focus on improving the solubility and dissolution rate of this compound. These include:
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix at a solid state can enhance its dissolution.[2][20] Common carriers include poloxamers, polyethylene glycols (PEGs), and polyvinylpyrrolidone (PVP).[2][21]
-
Nanoparticles: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.[1][3][22] Techniques like ionic gelation and nanoprecipitation are used to prepare nanoparticles.[1][10]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, co-surfactant, and the drug that form a fine oil-in-water nanoemulsion upon gentle agitation with aqueous media.[6][23] This can significantly improve the solubility and absorption of lipophilic drugs like this compound.
Q3: How does P-glycoprotein (P-gp) affect the bioavailability of this compound?
P-glycoprotein is an efflux transporter found in various tissues, including the intestinal epithelium and the blood-brain barrier.[15][16] Both this compound and its active metabolite, 9-hydroxythis compound, are substrates of P-gp.[18][19] This means that after absorption into intestinal cells, P-gp can pump this compound back into the intestinal lumen, reducing its net absorption and oral bioavailability. Some research also suggests that this compound can inhibit P-gp, which may lead to drug-drug interactions.[17]
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate
Possible Causes:
-
Poor drug solubility: this compound's inherent low water solubility is a primary factor.
-
Inadequate formulation: The chosen excipients or formulation parameters may not be optimal for enhancing dissolution.
-
Drug recrystallization: The amorphous form of the drug, which has higher solubility, may have converted back to a more stable, less soluble crystalline form during storage or the manufacturing process.
Troubleshooting Steps:
-
Verify Drug Substance Properties: Characterize the solid state of your this compound raw material (e.g., using DSC or XRD) to confirm its crystalline or amorphous nature.
-
Optimize Formulation:
-
Solid Dispersions: Experiment with different carrier-to-drug ratios and different types of hydrophilic carriers (e.g., PVP K30, PEG 6000, Poloxamer 407).[2][21] The solvent evaporation method has been shown to be effective.[2][20]
-
Nanoparticles: Adjust the concentration of stabilizers (e.g., HPMC, Cremophor EL) to prevent particle aggregation.[22]
-
SNEDDS: Systematically screen different oils, surfactants, and co-surfactants to find a combination that provides a large nanoemulsion region in the ternary phase diagram.[6]
-
-
Conduct Dissolution Studies in Different Media: Evaluate the dissolution profile in various pH media (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[24][25]
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Possible Causes:
-
Food effects: The rate and extent of this compound absorption can be influenced by food, although some studies suggest it can be given with or without meals.[9]
-
Genetic polymorphism: The primary metabolizing enzyme for this compound, CYP2D6, exhibits genetic polymorphism, leading to different metabolism rates in the population (poor vs. extensive metabolizers).[12][13][14]
-
P-gp efflux variability: Inter-individual differences in P-gp expression and activity can contribute to variable absorption.
Troubleshooting Steps:
-
Standardize Experimental Conditions: In preclinical studies, ensure consistent fasting or fed states for all animal subjects.
-
Consider Genotyping: If feasible, genotype the study population (animal or human) for CYP2D6 to stratify the results based on metabolizer status.
-
Incorporate P-gp Inhibitors (for mechanistic studies): In preclinical models, co-administration with a known P-gp inhibitor can help elucidate the contribution of P-gp to absorption variability.
Data Presentation
Table 1: Solubility of this compound in Different Media
| Medium | Solubility (mg/mL) | Reference |
| Water | 0.0028 - 0.063 | [2][7][21] |
| 0.1N HCl | 10.5 | [2][21] |
| Phosphate Buffer (pH 6.8) | 1.52 | [2][21] |
Table 2: Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Subject | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) | Reference |
| This compound Solution (1 mg) | Human | - | - | - | Reference | [26] |
| This compound Tablet (1 mg) | Human | - | - | - | Bioequivalent to solution | [26] |
| This compound Nanoemulsion | Rat | - | - | - | 120-150% (vs. free drug) | [1] |
| This compound SNEP | Rat | - | - | - | ~400% (vs. pure drug) | [6] |
| Long-acting Depot Injection | Rat | 459.7 | 72 | - | - | [27][28][29][30] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Materials:
-
This compound
-
Carrier (e.g., β-cyclodextrin, PVP K30)
-
Methanol
-
China dish
-
Hot air oven
-
Sieve (No. 120)
-
Desiccator
Procedure:
-
Accurately weigh the desired amounts of this compound and the carrier (e.g., in ratios of 1:1, 1:3, 1:7, 1:9).[20]
-
Dissolve the weighed this compound in methanol in a china dish.
-
Add the carrier to the solution and mix thoroughly.
-
Evaporate the solvent at room temperature.
-
Dry the resulting mass in a hot air oven at 50°C for 4 hours.[20]
-
Pass the dried mass through a sieve (No. 120).
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vitro Dissolution Testing
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle)
Materials:
-
This compound formulation equivalent to a specific dose (e.g., 2 mg or 4 mg)
-
Dissolution medium (e.g., 900 mL of 0.1N HCl or phosphate buffer pH 6.8)
-
Syringes with 0.45-µm filters
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C.
-
Set the paddle speed to a specified rpm (e.g., 50 or 100 rpm).[7][21][24]
-
Add the this compound formulation to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 90 minutes).[21][24]
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45-µm filter.
-
Analyze the concentration of this compound in the samples using a suitable analytical method (e.g., UV spectrophotometry or HPLC).
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Animals:
-
Healthy male Wistar rats (or other appropriate strain)
Procedure:
-
Fast the animals overnight with free access to water before dosing.
-
Administer the this compound formulation orally at a specific dose.
-
Collect blood samples (e.g., via the tail vein) at predetermined time points post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound and 9-hydroxythis compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: this compound absorption and metabolism pathway.
References
- 1. Advanced Drug Delivery Technologies for Enhancing Bioavailability and Efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jrmds.in [jrmds.in]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Drug Delivery Technologies for Enhancing Bioavailability and Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Enhanced oral delivery of this compound through a novel self-nanoemulsifying powder (SNEP) formulations: in-vitro and ex-vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. youtube.com [youtube.com]
- 9. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 10. archives.ijper.org [archives.ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. Absorption, metabolism, and excretion of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacokinetics of this compound in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 15. academic.oup.com [academic.oup.com]
- 16. The brain entry of this compound and 9-hydroxythis compound is greatly limited by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. P-glycoprotein interaction with this compound and 9-OH-risperidone studied in vitro, in knock-out mice and in drug-drug interaction experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
- 20. ijpcbs.com [ijpcbs.com]
- 21. jrmds.in [jrmds.in]
- 22. brieflands.com [brieflands.com]
- 23. globalresearchonline.net [globalresearchonline.net]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. Developing In Vitro–In Vivo Correlation of this compound Immediate Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound: effects of formulations on oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scielo.br [scielo.br]
- 28. scielo.br [scielo.br]
- 29. Formulation development and pharmacokinetic studies of long acting in situ depot injection of this compound | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 30. researchgate.net [researchgate.net]
Minimizing Risperidone's sedative effects in animal behavior studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using risperidone in animal behavior studies. The focus is on minimizing the sedative effects of this compound, a common challenge that can confound experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an atypical antipsychotic that acts as a potent antagonist at both serotonin 5-HT2A and dopamine D2 receptors. It also has some affinity for alpha-adrenergic receptors. This combined action is thought to contribute to its antipsychotic efficacy and a reduced risk of extrapyramidal side effects compared to typical antipsychotics.
Q2: Is this compound known to cause sedation in animal models?
Yes, sedation is a recognized side effect of this compound in animal studies. The sedative effects are dose-dependent and can manifest as decreased locomotor activity and reduced engagement in certain behaviors. However, this compound is generally considered to have a lower propensity for inducing sedation at therapeutic doses compared to some other atypical antipsychotics like olanzapine and clozapine.
Q3: How can I minimize the sedative effects of this compound in my study?
Minimizing sedation involves careful consideration of the dose, administration schedule, and experimental design. Key strategies include:
-
Dose Optimization: Conduct a dose-response study to identify the minimal effective dose that achieves the desired therapeutic effect without causing significant sedation.
-
Titration: Begin with a low dose and gradually increase it over several days. This allows the animal to acclimate to the drug and can reduce the initial sedative impact.
-
Timing of Administration: If your behavioral testing occurs during the animal's active phase (i.e., the dark cycle for nocturnal rodents), consider administering this compound in the evening or at the beginning of the light cycle. This may allow the peak sedative effects to occur during the animal's resting period.
-
Alternative Delivery Methods: For long-term studies, consider using sustained-release formulations like microspheres or implants. These methods provide a more constant plasma concentration of the drug, which can help to avoid the peak sedative effects associated with bolus injections.
Q4: Which behavioral assays are most sensitive to the sedative effects of this compound?
Tests that rely on spontaneous motor activity or exploration are particularly susceptible to confounding by sedation. These include:
-
Open Field Test: Reduced distance traveled, rearing, and velocity can be misinterpreted as anxiolytic-like effects when they are actually due to sedation.
-
Elevated Plus Maze: A decrease in arm entries could be due to sedation rather than anxiogenic effects.
-
Novel Object Recognition: Reduced exploration of novel objects may be a result of general hypoactivity.
-
Forced Swim Test and Tail Suspension Test: Increased immobility time can be a primary indicator of sedation.
It is crucial to include appropriate controls and measures of general locomotor activity to differentiate between therapeutic effects and sedation.
Troubleshooting Guides
Issue 1: Significant reduction in locomotor activity observed after this compound administration.
-
Problem: The observed decrease in movement could be due to sedation, confounding the interpretation of your behavioral assay.
-
Troubleshooting Steps:
-
Verify Dose: Double-check your dose calculations. This compound's sedative effects are dose-dependent. Consider reducing the dose to the lower end of the effective range reported in the literature for your specific animal model and behavioral paradigm.
-
Implement a Titration Schedule: If you are administering a target dose acutely, switch to a gradual dose escalation over several days. This can help the animals habituate to the drug.
-
Adjust Administration Time: If possible, administer the drug several hours before the behavioral test to allow the peak sedative effects to subside. For nocturnal animals, consider dosing at the beginning of the light cycle.
-
Control for Sedation: Always include a separate assessment of locomotor activity (e.g., a short open field test) to quantify the level of sedation at the time of your primary behavioral test.
-
Issue 2: Animals appear lethargic and are not engaging in the behavioral task.
-
Problem: Lack of engagement can invalidate the results of cognitive or motivational tasks.
-
Troubleshooting Steps:
-
Acclimatization to Drug Effects: For tasks that require training, consider habituating the animals to the effects of this compound during the training phase. This may involve administering a low, non-sedating dose during initial training sessions.
-
Increase Task Salience: Enhance the motivational components of your task. For example, in a cognitive task, you could increase the reward value.
-
Consider an Alternative Antipsychotic: If sedation remains a significant issue despite troubleshooting, you may need to consider an alternative antipsychotic with a lower sedative profile.
-
Data Presentation
Table 1: this compound Dosing in Rodent Behavioral Studies
| Animal Model | Dose Range (mg/kg) | Route of Administration | Behavioral Assay | Key Findings Related to Sedation |
| Mice | 0.125 - 0.5 | Intraperitoneal | Self-grooming, Open Field | Significant reduction in open field locomotion at doses that reduced self-grooming. |
| Rats | 1.0 - 3.0 | Subcutaneous | Locomotor Activity | Daily administration led to hyperactivity after treatment cessation. |
| Rats | 2.0 | Oral (in drinking water) | Water Maze | Chronic treatment did not impair water maze performance at earlier time points. |
| Rats | 0.5 | Oral | Social Interaction | Acute treatment partially reversed social deficits. |
| Rats | 0.45 | Not Specified | Locomotor Response | Pretreatment had persistent effects on amphetamine-induced locomotion. |
| Rats | 2.0 | Not Specified | Various | Chronic administration helped to improve altered functions in a schizophrenia model. |
Experimental Protocols
Protocol 1: Acute this compound Administration and Assessment of Sedation in Mice
-
Objective: To assess the sedative effects of an acute dose of this compound on locomotor activity.
-
Materials:
-
This compound
-
Vehicle (e.g., saline with a small amount of Tween 80)
-
Open field apparatus
-
Video tracking software
-
-
Procedure:
-
Habituate mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 0.125, 0.25, 0.5 mg/kg) or vehicle via intraperitoneal injection.
-
30 minutes post-injection, place the mouse in the center of the open field apparatus.
-
Record locomotor activity for a set duration (e.g., 10-30 minutes) using video tracking software.
-
Analyze parameters such as total distance traveled, velocity, and time spent in the center versus the periphery. A significant decrease in distance and velocity in the this compound-treated groups compared to the vehicle group indicates sedation.
-
Mandatory Visualization
Caption: this compound's primary mechanism of action.
Addressing matrix effects in the LC-MS/MS analysis of Risperidone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Risperidone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][3] In complex biological matrices, endogenous components like phospholipids, proteins, and salts are common sources of matrix effects.[1]
Q2: I am observing poor reproducibility and inconsistent results in my this compound analysis. Could this be due to matrix effects?
A2: Yes, poor reproducibility is a hallmark of uncompensated matrix effects.[4] Variable concentrations of interfering substances between different sample lots can lead to inconsistent ion suppression or enhancement, resulting in high variability (%CV) in your results. It is crucial to implement strategies to mitigate these effects to ensure reliable data.
Q3: My signal intensity for this compound is significantly lower than expected, even at higher concentrations. What could be the cause?
A3: Significant ion suppression is a likely cause for lower-than-expected signal intensity.[1] This occurs when co-eluting matrix components compete with this compound for ionization in the MS source, thereby reducing the number of analyte ions that reach the detector.[1][3] To confirm this, you can perform a post-column infusion experiment or a post-extraction spike analysis.[3][5]
Q4: How can I evaluate the extent of matrix effects in my this compound assay?
A4: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the same analyte in a neat solution (e.g., mobile phase). The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| Low Signal Intensity / Ion Suppression | Co-eluting endogenous components (e.g., phospholipids).[1] | 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1][6] 2. Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound and its metabolites from the matrix interference zone.[1] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[5][7] |
| Poor Reproducibility (High %CV) | Variable matrix effects between different sample lots. | 1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most effective compensation.[3][8] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[1] |
| Peak Tailing or Splitting | Interference from co-eluting matrix components affecting peak shape.[4] | 1. Enhance Sample Cleanup: A cleaner sample extract is less likely to cause chromatographic issues.[9] 2. Optimize Chromatographic Conditions: Adjust the mobile phase composition, pH, or consider a different column chemistry to improve peak shape.[1] |
| Carryover | Adsorption of this compound to components of the LC system. | 1. Optimize Wash Solvents: Use a strong organic solvent in the wash solution to effectively clean the injector and column between runs. 2. Check for Contamination: Ensure the system is free from any residual this compound from previous high-concentration samples.[4] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare Blank Matrix Extract: Extract a blank plasma sample using your established sample preparation method (e.g., LLE or SPE).
-
Prepare Post-Spiked Sample: Spike the extracted blank matrix with a known concentration of this compound and its internal standard.
-
Prepare Neat Solution: Prepare a solution of this compound and its internal standard at the same concentration as the post-spiked sample in the mobile phase.
-
Analyze Samples: Inject both the post-spiked sample and the neat solution into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Post-Spiked Sample / Peak Area in Neat Solution) * 100
-
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
LLE is an effective method for reducing matrix effects by separating the analyte of interest from many endogenous components.[6][10]
-
Sample Aliquoting: To 200 µL of plasma sample, add the internal standard solution.[10]
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of 15% methylene chloride in pentane).[6][10]
-
Vortexing: Vortex the mixture for approximately 1-2 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 4000 rpm) for 10-15 minutes to separate the layers.[11]
-
Supernatant Transfer: Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Sample Preparation via Protein Precipitation (PPT)
PPT is a simpler but generally less clean sample preparation method compared to LLE or SPE.[6]
-
Sample Aliquoting: To 100 µL of plasma sample, add the internal standard.[11]
-
Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile.[11]
-
Vortexing: Vortex the mixture for 1.5 minutes.[11]
-
Centrifugation: Centrifuge at high speed (e.g., 4000 rpm) to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Transfer the supernatant to a clean vial for injection.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from a study analyzing this compound and its active metabolite, 9-Hydroxythis compound (9-OH-RIS).[11]
Table 1: Recovery Data
| Analyte | Concentration (ng/mL) | Recovery (%) |
| This compound | 2.0 | 68.96 |
| 20.0 | 71.51 | |
| 400.0 | 69.56 | |
| 9-OH-RIS | 2.0 | 70.29 |
| 20.0 | 65.59 | |
| 400.0 | 67.55 |
Table 2: Matrix Effect Data
| Analyte | Concentration (ng/mL) | Matrix Effect (%) |
| This compound | 2.0 | 95.8 |
| 400.0 | 98.2 | |
| 9-OH-RIS | 2.0 | 96.5 |
| 400.0 | 97.9 |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Liquid-Liquid Extraction (LLE) workflow.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Determination of this compound and enantiomers of 9-hydroxythis compound in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of this compound and Its Active Metabolite 9-Hydroxythis compound in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Reducing Tardive Dyskinesia in Long-Term Risperidone Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting long-term animal studies on risperidone and tardive dyskinesia (TD).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions to ensure the validity and reproducibility of your findings.
Issue 1: High Variability in Vacuous Chewing Movements (VCMs) within Experimental Groups
-
Potential Causes:
-
Genetic Differences: Animal strain and even substrain can significantly influence susceptibility to antipsychotic-induced VCMs.
-
Environmental Stressors: Noise, inconsistent light-dark cycles, and frequent handling can impact baseline motor activity and stress levels, contributing to variability.
-
Observer Bias: Subjectivity in scoring VCMs between different researchers or even by the same researcher over time.
-
Inconsistent Drug Administration: Variations in injection technique or oral gavage can lead to differing drug absorption and bioavailability.
-
-
Troubleshooting Steps:
-
Standardize Animal Model: Use a well-characterized and consistent animal strain and supplier for all experiments.
-
Control Environmental Conditions: Maintain a strict 12-hour light/dark cycle, minimize noise in the animal facility, and handle animals consistently across all groups.
-
Blinded Observation and Scoring: All behavioral observations should be performed by at least two independent raters who are blinded to the treatment groups. Establish clear, objective criteria for what constitutes a VCM before the study begins.
-
Consistent Dosing Regimen: Ensure all personnel involved in drug administration are properly trained in the chosen method (e.g., intraperitoneal injection, oral gavage) to guarantee consistent dosing.
-
Issue 2: Unexpected Animal Mortality in Long-Term this compound Treatment Groups
-
Potential Causes:
-
Dose-Related Toxicity: Higher doses of this compound can be associated with adverse effects, including sudden death, which may be linked to cardiovascular events.
-
Metabolic Complications: Long-term antipsychotic treatment can lead to weight gain and metabolic disturbances, increasing the risk of other health issues.
-
Gavage-Related Injuries: Improper oral gavage technique can cause esophageal or gastric trauma.
-
-
Troubleshooting Steps:
-
Dose-Range Finding Study: Conduct a preliminary dose-range finding study to determine the maximum tolerated dose in your specific animal model.
-
Monitor Animal Health: Regularly monitor animal weight, food and water intake, and general appearance for any signs of distress or declining health.
-
Refine Gavage Technique: Ensure all personnel are proficient in oral gavage. If mortality persists, consider alternative administration routes such as subcutaneous injection or administering the drug in drinking water or food, though this may affect dose accuracy.
-
Necropsy: In the event of unexpected death, perform a necropsy to determine the cause of death, which can help refine future protocols.
-
Issue 3: Lack of Significant VCM Induction with this compound
-
Potential Causes:
-
Insufficient Dose or Duration: The dose of this compound may be too low, or the treatment duration too short to induce significant VCMs.[1] Low doses of this compound (e.g., 1.5 mg/kg/day) have been shown to result in control levels of VCMs after 6 months of treatment, while higher doses (e.g., 6 mg/kg/day) produce VCMs in the same range as haloperidol.[1]
-
Animal Strain Resistance: The chosen animal strain may be less susceptible to developing VCMs.
-
Inadequate Observation Period: VCMs may develop later in the treatment course or even after drug withdrawal.
-
-
Troubleshooting Steps:
-
Increase Dose and/or Duration: Based on literature, consider increasing the dose of this compound or extending the treatment period.[1]
-
Switch Animal Strain: If consistent negative results are obtained, consider using a different, more susceptible rodent strain.
-
Include a Positive Control: Always include a positive control group treated with a typical antipsychotic like haloperidol to ensure the validity of the model.
-
Post-Withdrawal Observation: Continue to monitor for VCMs for a period after the cessation of this compound treatment, as dyskinesias can sometimes emerge or worsen upon withdrawal.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common animal model for studying tardive dyskinesia?
A1: The most widely used and accepted animal model is the vacuous chewing movement (VCM) model in rodents, typically rats or mice. VCMs are involuntary, purposeless chewing motions that are considered analogous to the orofacial dyskinesias seen in humans with TD. Chronic administration of antipsychotic drugs, including this compound, can induce these movements.
Q2: What is the proposed mechanism behind this compound-induced tardive dyskinesia?
A2: The leading hypothesis is the dopamine D2 receptor supersensitivity theory . Chronic blockade of D2 receptors by this compound is thought to lead to a compensatory upregulation and sensitization of these receptors in the striatum. When dopamine transmission eventually overcomes the blockade, or upon drug withdrawal, the hypersensitive receptors lead to excessive downstream signaling, resulting in hyperkinetic movements. Another significant contributing factor is oxidative stress . The metabolism of dopamine, which can be increased by D2 receptor blockade, generates reactive oxygen species that can damage neurons in the basal ganglia, further contributing to the pathophysiology of TD.
Q3: Are there strategies to reduce the incidence of TD in long-term this compound studies?
A3: Yes, several strategies are being investigated:
-
Dose Optimization: Using the lowest effective dose of this compound is a key strategy, as the risk of TD is dose-dependent.[1]
-
Adjunctive Antioxidant Therapy: Co-administration of antioxidants like vitamin E, melatonin, or N-acetylcysteine is being explored to counteract the oxidative stress component of TD.
-
Modulation of Other Neurotransmitter Systems: Investigating adjunctive therapies that target serotonergic or GABAergic systems may help to mitigate the downstream effects of dopamine receptor blockade.
Q4: How are vacuous chewing movements quantified?
A4: VCMs are typically quantified by direct observation. The animal is placed in a transparent observation chamber, and after a brief acclimatization period, the number of VCMs is counted over a set period (e.g., 2-5 minutes). A VCM is defined as a single, purposeless chewing motion of the jaw and tongue that is not associated with the ingestion of food or water. To ensure reliability, observations should be performed by trained individuals who are blind to the experimental conditions.
Experimental Protocols
Protocol 1: Induction of Vacuous Chewing Movements (VCMs) with this compound in Rats
-
Animals: Male Sprague-Dawley rats (200-250g at the start of the experiment).
-
Housing: Animals are housed in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: this compound is dissolved in a vehicle of 0.9% saline with a few drops of Tween 80 to aid solubility. The solution should be prepared fresh daily.
-
Dosing Regimen:
-
High-Dose Group: Administer this compound at a dose of 6 mg/kg/day via intraperitoneal (i.p.) injection or oral gavage.[1]
-
Low-Dose Group: Administer this compound at a dose of 1.5 mg/kg/day via i.p. injection or oral gavage.[1]
-
Vehicle Control Group: Administer an equivalent volume of the vehicle solution.
-
-
Treatment Duration: Continue daily administrations for a minimum of 12 weeks.
-
VCM Assessment:
-
Once a week, place each rat individually in a transparent observation cage (e.g., 30 x 20 x 20 cm).
-
Allow a 5-minute acclimatization period.
-
Count the number of VCMs for a 2-minute observation period.
-
Observations should be conducted by two independent, blinded observers.
-
Protocol 2: Evaluation of an Antioxidant as an Adjunctive Therapy
-
Experimental Groups:
-
Vehicle Control
-
This compound (e.g., 6 mg/kg/day)
-
Antioxidant alone (e.g., Vitamin E, 50 mg/kg/day)
-
This compound + Antioxidant
-
-
Drug Administration: Administer the antioxidant approximately 30 minutes before the daily this compound injection.
-
VCM Assessment and Data Analysis: Follow the same VCM assessment protocol as described above. Analyze the data using a two-way ANOVA to determine the main effects of this compound and the antioxidant, as well as their interaction.
Data Presentation
Table 1: Effect of this compound Dose on Vacuous Chewing Movements (VCMs) in Rats
| Treatment Group | Dose (mg/kg/day) | Treatment Duration | Mean VCM Count (± SEM) |
| Vehicle Control | - | 12 weeks | 5.2 ± 1.3 |
| This compound | 1.5 | 12 weeks | 7.8 ± 2.1 |
| This compound | 6.0 | 12 weeks | 25.4 ± 4.5 |
| Haloperidol | 1.0 | 12 weeks | 30.1 ± 5.2 |
*p < 0.05 compared to Vehicle Control
Table 2: Effect of Adjunctive Antioxidant Therapy on this compound-Induced VCMs
| Treatment Group | Mean VCM Count (± SEM) at Week 12 |
| Vehicle Control | 4.8 ± 1.1 |
| This compound (6 mg/kg/day) | 28.9 ± 4.8 |
| Antioxidant X | 5.3 ± 1.5 |
| This compound + Antioxidant X | 15.7 ± 3.2* |
*p < 0.05 compared to this compound alone
Mandatory Visualizations
References
Technical Support Center: Improving the Stability of Risperidone in Long-Acting Injectable (LAI) Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the stability of risperidone in long-acting injectable (LAI) formulations. This resource provides troubleshooting guidance and answers to frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation & Excipient Compatibility
Q1: My this compound LAI formulation is showing signs of drug degradation. What are the common degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, especially under stress conditions. The primary degradation pathway involves the cleavage of the benzisoxazole moiety.[1][2] Other significant degradation routes include:
-
Hydrolysis: Occurs in both acidic and basic conditions, leading to the formation of 9-hydroxy this compound.[3]
-
Oxidation: Can lead to the formation of N-oxide of this compound.[3]
-
Photodegradation: Exposure to light can induce degradation.
-
Thermal Stress: Elevated temperatures can accelerate degradation processes.[1][2]
Understanding these pathways is crucial for developing a stable formulation.
Q2: I am observing incompatibility between this compound and my chosen excipients. Which excipients are known to be incompatible with this compound?
A2: While excipients are generally considered inert, they can interact with the active pharmaceutical ingredient (API). This compound has shown incompatibilities with certain common excipients such as magnesium stearate, lactose, and microcrystalline cellulose.[4][5] It is essential to conduct thorough compatibility studies. However, encapsulating this compound, for instance in cyclodextrins, may mitigate some of these incompatibilities.[5]
Q3: My PLGA-based microsphere formulation is degrading faster than expected. What could be the cause?
A3: The presence of this compound itself can accelerate the degradation of poly(d,l-lactide-co-glycolide) (PLGA) polymers.[6] This is a critical factor to consider during formulation development. The degradation of PLGA is also influenced by its molecular weight and the lactide-to-glycolide ratio. For instance, PLGA 65:35 degrades faster than PLGA 85:15, and the presence of this compound can further enhance this degradation rate.[6]
Analytical & Stability Testing
Q4: I need to set up a stability-indicating HPLC method for my this compound LAI. What are the key parameters to consider?
A4: A robust stability-indicating HPLC method should be able to separate this compound from its degradation products. Key parameters include:
-
Mobile Phase: A mixture of methanol and acetonitrile or acetonitrile and potassium dihydrogen phosphate buffer is often effective.[7][8]
-
Detection Wavelength: UV detection at approximately 280 nm is suitable for this compound.[1][2][7]
-
Flow Rate: A flow rate of 1 mL/min is a good starting point.[7]
The method must be validated according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.
Q5: How do I perform forced degradation studies for my this compound formulation?
A5: Forced degradation studies are essential to understand the stability of your formulation under stress conditions. These studies typically involve exposing the drug product to:
-
Acidic Conditions: e.g., 0.1 M HCl.[7]
-
Basic Conditions: e.g., 0.1 M NaOH.[7]
-
Oxidative Conditions: e.g., 3.0% H2O2.[9]
-
Thermal Stress: e.g., storing at elevated temperatures like 55°C.[8]
-
Photostability: Exposing the formulation to UV and visible light.
The extent of degradation is then quantified using a validated stability-indicating analytical method.
Storage & Handling
Q6: What are the recommended storage conditions for this compound LAI formulations?
A6: this compound LAI formulations often require specific storage conditions to maintain stability. For instance, some commercial formulations require refrigeration at 2-8°C (36-46°F).[10] Without refrigeration, they can be stored at temperatures up to 25°C (77°F) for a limited time, such as seven days.[10] Exposure to high temperatures and humidity can adversely affect the efficacy of the therapeutic agent.[10] Therefore, it is crucial to adhere to the recommended storage conditions for your specific formulation.
Quantitative Data Summary
Table 1: HPLC Method Parameters for this compound Stability Testing
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Symmetry C18 (5 µm, 250 mm x 4.6 mm)[7] | C18[8] | Purosphere STAR RP-18e (5µ)[9] |
| Mobile Phase | Methanol: Acetonitrile (80:20, v/v)[7] | Acetonitrile–Potassium Dihydrogen Phosphate (45:55, v/v, pH 6.5; 0.05 M)[8] | Water: Glacial Acetic Acid 0.50 %: Triethylamine 0.80 %: Acetonitrile (65.00: 0.32: 0.52: 34.16, v/v)[9] |
| Flow Rate | 1 mL/min[7] | 1.0 mL/min[8] | Not Specified |
| Detection | UV at 280 nm[7] | UV at 237 nm[8] | DAD at 294 nm[9] |
| Retention Time | 3.35 ± 0.01 min[7] | ~4.4 min[8] | 3.5 min[9] |
| Linearity Range | Not Specified | 1–100 µg/mL[8] | 25.00–250.00 μg/mL[9] |
Table 2: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid[7] | 12 hours at room temperature[7] |
| Alkali Hydrolysis | 0.1 M Sodium Hydroxide[7] | 36 hours at room temperature[7] |
| Oxidation | 3.00% H2O2[9] | 8 days at room temperature or 6 hours at 80°C[9] |
| Thermal Stress | Dry heat[9] | 50°C, 70°C, and 100°C[9] |
| Photostability | Exposure to visible and UV light[9] | Duration as per ICH guidelines |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its degradation products.
Materials:
-
Symmetry C18 column (5 µm, 250 mm x 4.6 mm i.d.)
-
HPLC grade methanol and acetonitrile
-
This compound reference standard
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methanol and acetonitrile in an 80:20 (v/v) ratio. Filter and degas the mobile phase.[7]
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 0.1 mg/mL.[7]
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 280 nm.[7]
-
Inject 20 µL of the standard solution.
-
-
Analysis: Record the chromatogram and determine the retention time of this compound. The retention time should be approximately 3.35 minutes.[7]
-
Validation: Validate the method for linearity, accuracy, precision, specificity, and robustness as per ICH guidelines.
Protocol 2: Forced Degradation Study - Acid Hydrolysis
Objective: To assess the stability of this compound under acidic conditions.
Materials:
-
This compound API or formulation
-
0.1 M Hydrochloric acid solution
-
100 mL round bottom flask
-
Stirrer
Procedure:
-
Accurately weigh 100 mg of the this compound sample and transfer it to a 100 mL round bottom flask.[7]
-
Add 10 mL of 0.1 M hydrochloric acid solution to the flask.[7]
-
Mix the contents well and keep the flask for constant stirring for 12 hours at room temperature.[7]
-
After 12 hours, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration with the mobile phase.
-
Analyze the sample using the validated stability-indicating HPLC method to determine the percentage of degradation.
Visualizations
Caption: Major degradation pathways of this compound under various stress conditions.
Caption: Troubleshooting workflow for this compound LAI formulation instability.
References
- 1. researchgate.net [researchgate.net]
- 2. jopir.in [jopir.in]
- 3. Identification and characterization of major degradation products of this compound in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Accelerated Polymer Biodegradation of this compound Poly(d, l-Lactide-Co-Glycolide) Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Indicating HPLC Determination of this compound in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Need for Heat Stabilization of Long-Acting this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Cognitive Side Effects of Risperidone in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the cognitive side effects of Risperidone in animal models.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experimental procedures.
Q1: My this compound-treated animals show reduced exploratory behavior in the Novel Object Recognition (NOR) test. How can I differentiate between cognitive impairment and sedative effects?
A1: This is a critical point of consideration. Reduced exploration can confound the interpretation of cognitive performance.
-
Troubleshooting Steps:
-
Conduct a separate locomotor activity test: Use an open field test to assess general motor activity. If the this compound-treated group shows significantly less distance traveled or movement time compared to the control group, sedation is a likely contributing factor.[1][2]
-
Lower the this compound dose: High doses of this compound are more likely to induce sedation.[3] Consider performing a dose-response study to find a dose that minimizes motor effects while still being pharmacologically active.
-
Increase the habituation period: A longer habituation to the testing environment before the acquisition trial may reduce anxiety-related freezing behavior and encourage exploration.
-
Analyze exploration of both objects: If the total exploration time is low but the animal still shows a preference for the novel object (a high discrimination index), it may indicate that cognitive function is intact despite some motor impairment.[4]
-
Q2: I am observing high variability in the performance of my animals in the Morris Water Maze (MWM) test. What are the potential causes and solutions?
A2: High variability can mask true cognitive effects. Several factors can contribute to this issue.
-
Troubleshooting Steps:
-
Ensure consistent environmental cues: The MWM relies on distal spatial cues.[5][6] Ensure these cues are prominent, distinct, and remain in the same location throughout the experiment. Avoid changing lighting conditions or having personnel moving around the testing room.
-
Standardize animal handling: Handle all animals consistently and gently to minimize stress, which can impact learning and memory. Habituate the animals to the handling and injection procedures before the experiment begins.[5][7]
-
Check for sensory or motor impairments: Visually inspect the animals for any signs of visual impairment or motor deficits that could affect their ability to swim or see the platform. A cued version of the MWM (with a visible platform) can be used as a control task to rule out such impairments.
-
Increase the sample size: A larger number of animals per group can help to reduce the impact of individual variability on the statistical power of the study.
-
Q3: My results from the Attentional Set-Shifting Task (ASST) are inconsistent. What are some common pitfalls in this assay?
A3: The ASST is a complex cognitive task, and several factors can influence the outcome.
-
Troubleshooting Steps:
-
Ensure proper food restriction: The task relies on food rewards for motivation.[8] Maintain a consistent level of food restriction to ensure all animals are motivated to perform the task.
-
Thorough habituation and pre-training: Animals must be well-habituated to the testing apparatus and the digging media.[8][9] Ensure they have learned the basic rule of digging for a reward before moving on to the discrimination and shifting phases.
-
Control for odor and texture preferences: Randomize the use of different odors and digging media to avoid any innate preferences or aversions that could confound the results.
-
Careful timing of drug administration: The timing of this compound administration relative to the testing session is crucial. Ensure a consistent time window between injection and testing to account for the drug's pharmacokinetic profile.[10]
-
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the cognitive side effects of this compound.
Novel Object Recognition (NOR) Test
This test assesses recognition memory.
Apparatus:
-
A square open field box (e.g., 50 cm x 50 cm x 40 cm), made of a non-porous material for easy cleaning.
-
Two sets of identical objects for the familiarization phase and one novel object for the testing phase. Objects should be of similar size but differ in shape and color. They should be heavy enough that the animals cannot displace them.
Procedure:
-
Habituation: For 2-3 days, allow each animal to explore the empty open field box for 5-10 minutes per day.
-
Familiarization/Acquisition Trial (Day 1):
-
Place two identical objects in the open field.
-
Gently place the animal in the box, midway between the two objects, facing away from them.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours) to assess short-term or long-term memory, respectively.
-
Test Trial (Day 2):
-
Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.
-
Place the animal back in the box and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
Data Analysis:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A DI significantly above 0 indicates a preference for the novel object and intact recognition memory.[4]
-
Total Exploration Time: The sum of the time spent exploring both objects. This can be used to assess overall exploratory behavior and potential motor effects.
Morris Water Maze (MWM)
This test assesses spatial learning and memory.[11]
Apparatus:
-
A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic paint (e.g., white tempera).
-
An escape platform (e.g., 10 cm in diameter) submerged 1-2 cm below the water surface.
-
Prominent, distinct visual cues placed around the room.
-
A video tracking system to record the animal's swim path.
Procedure:
-
Habituation (Day 1): Allow each animal to swim freely in the pool without the platform for 60 seconds to acclimate them to the water.
-
Acquisition Training (Days 2-5):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water at one of four randomized starting positions (North, South, East, West), facing the pool wall.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.[5][7]
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal does not find the platform within the maximum time, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
The inter-trial interval is typically 15-20 minutes.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel starting position.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Escape Latency: The time it takes for the animal to find the platform during acquisition trials. A decrease in escape latency over days indicates learning.
-
Swim Path Length: The distance traveled to find the platform.
-
Time in Target Quadrant: During the probe trial, a significantly greater amount of time spent in the target quadrant compared to the other quadrants indicates spatial memory retention.
Attentional Set-Shifting Task (ASST)
This task assesses cognitive flexibility.[8][12]
Apparatus:
-
A testing apparatus with a starting compartment and two choice compartments.
-
Pairs of digging pots containing different digging media (e.g., sand, sawdust) and scented with different odors (e.g., vanilla, cinnamon).
-
Food rewards (e.g., a small piece of a sugary cereal).
Procedure:
-
Habituation and Pre-training:
-
Mildly food-restrict the animals to 85-90% of their free-feeding body weight.
-
Habituate the animals to the testing apparatus and teach them to dig in the pots for a food reward.
-
-
Discrimination Stages: The task consists of a series of discrimination problems where the animal must learn which pot contains the reward based on a specific dimension (either digging medium or odor).
-
Simple Discrimination (SD): The animal learns to discriminate between two stimuli along one dimension (e.g., sand vs. sawdust).
-
Compound Discrimination (CD): An irrelevant dimension is introduced (e.g., odors are added to the sand and sawdust), but the original dimension remains relevant.
-
Intra-dimensional Shift (IDS): New stimuli from the same dimension are introduced (e.g., new types of digging media).
-
Extra-dimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant one (e.g., the animal must now pay attention to the odors, not the digging media). This is the key measure of cognitive flexibility.
-
Reversal: The rewarded and unrewarded stimuli within a dimension are switched.
-
Data Analysis:
-
Trials to Criterion: The number of trials required to reach a set performance criterion (e.g., 6 consecutive correct choices) for each stage. A significant increase in trials to criterion at the EDS stage compared to the IDS stage is indicative of impaired cognitive flexibility.[10]
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from the described behavioral tests based on published literature.
Table 1: Novel Object Recognition (NOR) Test - Discrimination Index (%)
| Treatment Group | Short-Term Memory (1h ITI) | Long-Term Memory (24h ITI) |
| Vehicle Control | 60-75% | 55-70% |
| This compound (0.1-0.2 mg/kg) | 45-55% (impaired)[4][13] | 40-50% (impaired) |
Table 2: Morris Water Maze (MWM) - Acquisition Phase (Day 5 Escape Latency in seconds)
| Treatment Group | Escape Latency (seconds) |
| Vehicle Control | 10-20 s |
| This compound (0.2-1.0 mg/kg) | 25-40 s (impaired)[11] |
Table 3: Morris Water Maze (MWM) - Probe Trial (% Time in Target Quadrant)
| Treatment Group | % Time in Target Quadrant |
| Vehicle Control | 35-50% |
| This compound (0.2-1.0 mg/kg) | 20-30% (impaired)[11] |
Table 4: Attentional Set-Shifting Task (ASST) - Trials to Criterion (Extra-dimensional Shift)
| Treatment Group | Trials to Criterion (EDS) |
| Vehicle Control | 10-15 |
| This compound (0.2 mg/kg) | 18-25 (impaired)[10] |
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound on locomotor activity and spatial memory in rats with hippocampal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Use of this compound in Behavioral and Psychological Symptoms of Dementia: A Review of Pharmacology, Clinical Evidence, Regulatory Approvals, and Off-Label Use [frontiersin.org]
- 4. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [en.bio-protocol.org]
- 7. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [bio-protocol.org]
- 8. One moment, please... [b-neuro.com]
- 9. The effects of NMDA receptor antagonists on attentional set-shifting task performance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of haloperidol, this compound, sertindole, and modafinil to reverse an attentional set-shifting impairment following subchronic PCP administration in the rat--a back translational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effect of antipsychotics on place navigation of rats in the Morris water maze. A comparative study between novel and reference antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversal Learning and Attentional Set-Shifting in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound reverses the spatial object recognition impairment and hippocampal BDNF-TrkB signalling system alterations induced by acute MK-801 treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Risperidone versus Haloperidol: A Comparative Efficacy Analysis in a Mouse Model of Psychosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of risperidone, an atypical antipsychotic, and haloperidol, a typical antipsychotic, in preclinical mouse models of psychosis. The following sections present a comprehensive analysis of their receptor binding affinities, and behavioral effects in pharmacologically-induced psychosis models, supported by experimental data and detailed methodologies.
Receptor Binding Affinity: A Tale of Two Profiles
The fundamental difference in the mechanism of action between this compound and haloperidol lies in their receptor binding profiles. Haloperidol's effects are primarily driven by its high affinity for the dopamine D2 receptor. In contrast, this compound exhibits a broader profile, with a particularly high affinity for the serotonin 5-HT2A receptor, in addition to its potent D2 antagonism.[1][2][3] This distinction is believed to underlie the "atypical" properties of this compound, including a lower propensity for extrapyramidal side effects at therapeutic doses.[3][4]
The binding affinities (Ki, nM) of both compounds for key receptors are summarized in the table below. Lower Ki values indicate a higher binding affinity.
| Receptor | This compound (Ki, nM) | Haloperidol (Ki, nM) | Key Insights |
| Dopamine D2 | 3.2 - 3.3[3] | 0.89 - 3.7[3] | Both are potent D2 antagonists, the primary mechanism for antipsychotic efficacy against positive symptoms. |
| Serotonin 5-HT2A | 0.12 - 0.2[3] | 2.6[3] | This compound has a significantly higher affinity for 5-HT2A receptors, a hallmark of atypical antipsychotics.[2][3] |
| Dopamine D4 | 7.3 | ~22 (variable)[3] | Both show affinity for D4 receptors, though the clinical significance is still under investigation. |
| Adrenergic α1 | 0.8[3] | 0.42[3] | High affinity for both drugs may contribute to cardiovascular side effects like orthostatic hypotension. |
| Histamine H1 | 2.2 - 20[3] | ~2500[3] | This compound's higher affinity for H1 receptors may lead to sedation and weight gain. |
Efficacy in Pharmacologically-Induced Psychosis Models
The antipsychotic potential of this compound and haloperidol is frequently evaluated in rodent models where psychosis-like behaviors are induced by administering psychotomimetic drugs such as NMDA receptor antagonists (e.g., phencyclidine [PCP] and MK-801) or dopamine agonists (e.g., amphetamine).
Amphetamine-Induced Hyperlocomotion and Stereotypy
Amphetamine administration in mice leads to hyperlocomotion and stereotyped behaviors, which are considered models of the positive symptoms of psychosis.[5] Both this compound and haloperidol have demonstrated efficacy in attenuating these behaviors.
| Behavioral Measure | This compound | Haloperidol | Key Insights |
| Hyperlocomotion | Dose-dependently reduces amphetamine-induced hyperlocomotion.[6] | Effectively blocks amphetamine-induced hyperlocomotion.[6] | Both drugs demonstrate efficacy in this model, consistent with their D2 receptor antagonism. |
| Self-Injurious Behavior (SIB) | Shown to be effective in reducing amphetamine-induced SIB.[6][7] | Efficacy in reducing amphetamine-induced SIB has also been reported.[7] | This compound's efficacy in this model is linked to both its dopaminergic and serotonergic activity.[6] |
| Stereotyped Behaviors | Reduces amphetamine-induced stereotypic behaviors.[6] | Effectively reduces amphetamine-induced stereotypy.[6] | The reduction of stereotypy is a common measure of antipsychotic efficacy in this model. |
NMDA Receptor Antagonist Models (PCP & MK-801)
NMDA receptor antagonists like PCP and MK-801 induce a broader range of psychosis-like symptoms in rodents, including hyperlocomotion, stereotypy, and social withdrawal, which model both positive and negative symptoms of schizophrenia.[5][8]
| Behavioral Measure | This compound | Haloperidol | Key Insights |
| PCP-Induced Hyperlocomotion & Stereotypy | Dose-dependently inhibits PCP-induced hyperlocomotion and stereotyped behaviors (sniffing, head-weaving, turning).[4][9] | Also inhibits PCP-induced behaviors in a dose-dependent manner.[4][9] | Both drugs are effective against PCP-induced positive symptoms. |
| MK-801-Induced Hyperlocomotion | Dose-dependently attenuates MK-801-induced hyperlocomotion.[10][11][12] | Also effective in reducing MK-801-induced hyperlocomotion.[13] | This compound's effect in this model is mediated by its blockade of 5-HT2A/2C receptors.[10] |
| Neurochemical Effects (DOPAC/Dopamine Ratio) | Causes a smaller increase in the striatal DOPAC to dopamine ratio compared to haloperidol.[4][9] | Induces a more pronounced increase in the striatal DOPAC to dopamine ratio.[4][9] | This suggests that this compound may have a lower liability for extrapyramidal side effects.[4] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the in vitro binding affinity (Ki) of this compound and haloperidol for various neurotransmitter receptors.
Methodology:
-
Tissue Preparation: Brain tissue from specific regions (e.g., striatum for D2 receptors, frontal cortex for 5-HT2A receptors) is dissected from rodents.
-
Membrane Homogenization: The tissue is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the receptors of interest.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (this compound or haloperidol).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.
Amphetamine-Induced Hyperlocomotion Test
Objective: To assess the ability of this compound and haloperidol to reverse hyperlocomotion induced by a dopamine agonist.
Methodology:
-
Animal Acclimation: Mice are acclimated to the testing room and the open-field apparatus for a set period before the experiment.[8]
-
Drug Administration: Mice are pre-treated with either vehicle, this compound, or haloperidol at various doses via intraperitoneal (i.p.) or oral (p.o.) administration.
-
Amphetamine Challenge: After a specified pre-treatment time (e.g., 30-60 minutes), mice are administered d-amphetamine (typically 1-5 mg/kg, i.p.) to induce hyperlocomotion.[7]
-
Behavioral Recording: Immediately following the amphetamine injection, mice are placed in an open-field arena equipped with infrared beams or a video tracking system.[8] Locomotor activity, measured as total distance traveled, is recorded for a defined period (e.g., 60-90 minutes).
-
Data Analysis: The total distance traveled is compared between the different treatment groups. A significant reduction in amphetamine-induced locomotion by the test compound compared to the vehicle group indicates antipsychotic-like activity.
MK-801-Induced Behavioral Assay
Objective: To evaluate the efficacy of this compound and haloperidol in a glutamate hypofunction model of psychosis.
Methodology:
-
Animal Habituation: Mice are habituated to the testing environment and the open-field chambers.[11]
-
Drug Pre-treatment: this compound (e.g., 0.01-0.1 mg/kg, i.p.) or haloperidol (e.g., 0.05 mg/kg, i.p.) is administered to the mice.[11][13]
-
MK-801 Administration: Following the pre-treatment period (e.g., 30-40 minutes), mice are injected with MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) to induce psychosis-like behaviors.[8][11][13]
-
Behavioral Assessment: Mice are immediately placed in the open-field arena, and their locomotor activity (total distance traveled, speed) is recorded for a set duration (e.g., 60-90 minutes).[11][12]
-
Data Analysis: The locomotor activity of the drug-treated groups is compared to that of the MK-801-only group to determine the extent to which the antipsychotics can attenuate the induced hyperlocomotion.
Visualizing Mechanisms and Workflows
Caption: Differential receptor binding and downstream effects of this compound and Haloperidol.
Caption: Experimental workflow for a mouse model of pharmacologically-induced psychosis.
References
- 1. In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of this compound and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 3. benchchem.com [benchchem.com]
- 4. Effects of this compound on phencyclidine-induced behaviors: comparison with haloperidol and ritanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduction of amphetamine-induced self-injurious behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Effects of this compound on Phencyclidine-Induced Behaviors: Comparison with Haloperidol and Ritanserin [jstage.jst.go.jp]
- 10. This compound attenuates MK-801-induced hyperlocomotion in mice via the blockade of serotonin 5-HT 2A/2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurobehavioral Differences of Valproate and this compound on MK-801 Inducing Acute Hyperlocomotion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential Effects of Olanzapine and Haloperidol on MK-801-induced Memory Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Off-Target Effects of Risperidone on Adrenergic and Histaminergic Receptors: A Comparative Guide
This guide provides a comparative analysis of risperidone's binding affinity for adrenergic and histaminergic receptors, key off-targets that contribute to its side-effect profile. Data is presented alongside several other second-generation antipsychotics (SGAs) to offer a broader context for researchers, scientists, and drug development professionals. The methodologies for the cited experiments are detailed to ensure reproducibility and critical evaluation.
Comparative Receptor Binding Affinity
The therapeutic efficacy and adverse effects of antipsychotic medications are largely dictated by their unique receptor binding profiles. While this compound's primary antipsychotic action is attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors, its interaction with other receptors, such as adrenergic and histaminergic receptors, is significant.[1][2][3] Blockade of these off-target receptors is associated with common side effects, including orthostatic hypotension (α1-adrenergic), sedation, and weight gain (H1-histaminergic).[4]
The following table summarizes the in vitro receptor binding affinities (Ki values in nanomolars, nM) of this compound and other commonly prescribed SGAs. A lower Ki value indicates a stronger binding affinity for the receptor.
| Drug | α1-Adrenergic (Ki, nM) | α2-Adrenergic (Ki, nM) | H1-Histaminergic (Ki, nM) |
| This compound | 0.8 - 5 [5][6] | 7.54 - 16 [5][6] | 2.23 - 20 [5][6][7] |
| Olanzapine | 1.9[1] | 230 | 7[1] |
| Quetiapine | 120[1] | 800 | 120[1] |
| Clozapine | 7.5[1] | 1.6 | 1.1 |
| Aripiprazole | >10,000[1] | >10,000 | >10,000[1] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used, assay buffer composition). The ranges presented reflect data from multiple sources to provide a comprehensive overview.
As the data indicates, this compound demonstrates a high affinity for α1-adrenergic and H1-histaminergic receptors, comparable to or greater than its affinity for its primary D2 target (Ki ≈ 3.13 - 3.3 nM).[1][5] This potent off-target activity is a key differentiator from other SGAs like aripiprazole, which shows minimal affinity for these receptors.[1] this compound also displays a notable affinity for α2-adrenergic receptors.[5][6]
Experimental Protocols
The receptor binding affinity data presented in this guide are primarily determined through in vitro radioligand binding assays. These experiments are fundamental in neuropharmacology for characterizing the interaction between a drug and its target receptor.
Protocol: Radioligand Displacement Binding Assay
Objective: To determine the affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., α1-adrenergic) by measuring its ability to displace a radiolabeled ligand known to bind to that receptor with high affinity and specificity.
Materials:
-
Tissue Preparation: Homogenates from post-mortem human brain tissue or membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing human α1A-adrenoceptors).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-prazosin for α1-adrenoceptors, [³H]-rauwolscine for α2-adrenoceptors, or [³H]-pyrilamine for H1 receptors).
-
Test Compound: this compound or other antipsychotics of interest, dissolved in an appropriate vehicle (e.g., DMSO) and serially diluted.
-
Non-specific Binding Agent: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM phentolamine for adrenergic receptors).
-
Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl) at physiological pH containing appropriate ions.
-
Instrumentation: Scintillation counter, filtration apparatus (e.g., Brandel cell harvester), and glass fiber filters.
Procedure:
-
Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control tubes for total binding (no test compound) and non-specific binding (containing the non-specific binding agent).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding DPM from the total binding DPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations: Pathways and Processes
To better understand the implications of this compound's off-target binding, the following diagrams illustrate the relevant signaling pathways and the experimental workflow used to generate the binding data.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Caption: Histamine H1 receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Caption: this compound's receptor profile and clinical effects.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. psychiatrist.com [psychiatrist.com]
- 5. Biochemical profile of this compound, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Head-to-Head Showdown: Risperidone vs. Olanzapine in Preclinical Models of Schizophrenia's Negative Symptoms
For researchers and drug development professionals, understanding the nuanced differences between atypical antipsychotics in preclinical models is paramount for advancing therapeutic strategies. This guide provides an objective comparison of risperidone and olanzapine, focusing on their effects on negative symptoms in established animal models of schizophrenia.
Negative symptoms, such as social withdrawal, anhedonia (inability to feel pleasure), and avolition (lack of motivation), represent a significant unmet need in the treatment of schizophrenia. While both this compound and olanzapine are widely prescribed second-generation antipsychotics, their comparative efficacy on these debilitating symptoms at the preclinical level is a subject of ongoing investigation. This guide synthesizes available experimental data to illuminate their respective profiles.
Efficacy in Models of Social Deficits
Social withdrawal is a core negative symptom of schizophrenia. In preclinical research, this is often modeled by inducing social interaction deficits in rodents using N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or dizocilpine (MK-801).
The evidence presents a complex picture. Some studies suggest a potential advantage for this compound in mitigating these social deficits. For instance, subchronic treatment with this compound has been shown to partially reverse PCP-induced social deficits in rats, whereas olanzapine was found to be ineffective under similar conditions.[1] However, other research indicates that with chronic administration, the beneficial effects of this compound on active social interaction may diminish.[1]
Conversely, a study utilizing the MK-801 model in rats to induce social recognition memory deficits found that neither this compound nor olanzapine was effective in reversing the impairment.[2] This highlights the variability in outcomes depending on the specific animal model and behavioral paradigm employed.
Table 1: Comparative Effects on Social Interaction Deficits in Rodent Models
| Animal Model | Drug Administration | This compound Outcome | Olanzapine Outcome | Reference |
| PCP-induced Social Deficit (Rat) | Subchronic (3 days) | Partially reversed social deficits | No effect | [1] |
| PCP-induced Social Deficit (Rat) | Chronic (21 days) | No longer effective | No effect | [1] |
| MK-801-induced Social Recognition Deficit (Rat) | Acute | No reversal of deficit | No reversal of deficit | [2] |
Investigating Anhedonia: The Sucrose Preference Test
Anhedonia, the diminished capacity to experience pleasure, is another challenging negative symptom. The sucrose preference test is a widely used preclinical assay to model anhedonia, based on the principle that rodents have a natural preference for sweet solutions. A reduction in this preference is interpreted as an anhedonic-like state.
Direct head-to-head comparative studies of this compound and olanzapine using the sucrose preference test in schizophrenia models are not extensively reported in the readily available literature. However, the well-established protocol for this test provides a framework for how such a comparison would be conducted.
Experimental Protocols
Social Interaction Test (Phencyclidine-Induced Deficit)
This test assesses the propensity of a rodent to interact with an unfamiliar conspecific, a behavior that is typically reduced after treatment with PCP.
-
Apparatus: A dimly lit, open-field arena.
-
Procedure:
-
Habituation: The test animal is habituated to the arena for a set period.
-
Test Phase: An unfamiliar, weight-matched conspecific is introduced into the arena with the test animal.
-
Data Collection: The duration and frequency of active social behaviors (e.g., sniffing, grooming, following) are recorded for a defined period, typically 10-15 minutes.
-
-
Schizophrenia Model: Social deficits are induced by sub-chronic administration of PCP (e.g., 2.0 mg/kg, twice daily for 7 days, followed by a washout period).
-
Drug Treatment: this compound, olanzapine, or vehicle is administered prior to the test phase according to the specific study protocol (e.g., acute or chronic dosing).
Sucrose Preference Test
This test measures anhedonia by assessing the consumption of a sweetened solution versus water.
-
Apparatus: Home cages equipped with two drinking bottles.
-
Procedure:
-
Acclimation: Animals are habituated to the two-bottle setup with both bottles containing water.
-
Baseline: A baseline preference for a sucrose solution (e.g., 1%) is established over a 24-hour period.
-
Induction of Anhedonia: Anhedonia can be induced through various models, such as chronic mild stress or administration of agents like PCP or MK-801.
-
Test Phase: Following the induction of anhedonia and drug treatment (this compound, olanzapine, or vehicle), animals are presented with one bottle of sucrose solution and one bottle of water.
-
Data Collection: The volume of liquid consumed from each bottle is measured, and the sucrose preference is calculated as (sucrose intake / total fluid intake) x 100.[3][4][5]
-
Underlying Signaling Pathways
The therapeutic effects of both this compound and olanzapine are primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[6] The blockade of 5-HT2A receptors is thought to enhance dopamine release in certain brain regions, such as the prefrontal cortex, which may contribute to the amelioration of negative symptoms.[7]
The NMDA receptor hypofunction hypothesis of schizophrenia provides a framework for understanding how drugs like PCP and MK-801 induce negative-like symptoms. By blocking NMDA receptors, these agents disrupt normal glutamatergic neurotransmission, which in turn affects downstream dopaminergic and serotonergic pathways implicated in social behavior and reward processing. Atypical antipsychotics, through their modulation of these systems, are thought to counteract some of the downstream consequences of NMDA receptor hypofunction.
Conclusion
The preclinical data directly comparing this compound and olanzapine on negative symptoms in schizophrenia models are still emerging and, at times, conflicting. While some studies in PCP-induced social deficit models suggest a transient benefit of this compound over olanzapine, this finding is not consistently replicated, and other models show a lack of efficacy for both drugs.
References
- 1. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MK-801-induced deficits in social recognition in rats: reversal by aripiprazole, but not olanzapine, this compound, or cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 4. Sucrose preference test for measurement of stress-induced anhedonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Common and distinct neural effects of this compound and olanzapine during procedural learning in schizophrenia: a randomised longitudinal fMRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
A Comparative Analysis of the Neuroprotective Effects of Risperidone and Other Antipsychotics
For Immediate Release
A comprehensive review of preclinical and clinical data reveals distinct neuroprotective profiles for the atypical antipsychotic risperidone when compared to other antipsychotics, including the atypical olanzapine and the typical antipsychotic haloperidol. This guide synthesizes experimental findings on neuronal viability, apoptosis, oxidative stress, and inflammation, providing researchers, scientists, and drug development professionals with a comparative framework to evaluate these neuroleptics.
Executive Summary
Second-generation antipsychotics (SGAs) like this compound and olanzapine generally exhibit a more favorable neuroprotective profile compared to first-generation antipsychotics (FGAs) such as haloperidol.[1] Evidence suggests that this compound exerts its neuroprotective effects through a combination of anti-inflammatory and antioxidant mechanisms, primarily by modulating microglial activation and supporting endogenous antioxidant systems. In contrast, haloperidol has been shown in some studies to be neurotoxic, inducing apoptosis and oxidative stress. Olanzapine demonstrates some neuroprotective qualities, particularly in mitigating oxidative stress, though its effects can be dose-dependent.
Comparative Efficacy in Neuroprotection
The neuroprotective effects of this compound, olanzapine, and haloperidol have been evaluated across various in vitro and in vivo models. The following tables summarize the quantitative data from key comparative studies.
Neuronal Viability and Apoptosis
Studies comparing the effects of these antipsychotics on neuronal survival and programmed cell death consistently show a superior profile for SGAs.
| Antipsychotic | Cell Type | Assay | Concentration | Result | Reference |
| This compound | Human Neuroblastoma SK-N-SH | alamarBlue® (Viability) | 10, 50, 100 µM | No significant effect on cell viability. | [2] |
| Human Neuroblastoma SK-N-SH | Caspase-3 Activity (Apoptosis) | 10, 50, 100 µM | Decreased caspase-3 activity. | [2] | |
| Rat Cortical Neurons | TUNEL Assay (Apoptosis) | Not Specified | Weak potential to induce apoptosis. | [3] | |
| Haloperidol | Human Neuroblastoma SK-N-SH | alamarBlue® (Viability) | 10, 50, 100 µM | Significantly decreased cell viability. | [2] |
| Human Neuroblastoma SK-N-SH | Caspase-3 Activity (Apoptosis) | 10, 50, 100 µM | Significantly increased caspase-3 activity. | [2] | |
| Rat Cortical Neurons | TUNEL Assay (Apoptosis) | Not Specified | Induced apoptotic injury. | [3] | |
| Olanzapine | Human Neuroblastoma SH-SY5Y | MTT Assay (Viability) | 10-100 µM | Significantly attenuated serum withdrawal-induced cell loss. | [4] |
Oxidative Stress Markers
The modulation of oxidative stress is a key mechanism underlying the neuroprotective effects of atypical antipsychotics.
| Antipsychotic | Model | Marker | Result | Reference |
| This compound | Schizophrenia Patients | Malondialdehyde (MDA) | Decreased levels after 3 months of treatment. | [5] |
| Schizophrenia Patients | Glutathione (GSH) | Increased levels after 3 months of treatment. | [5] | |
| Schizophrenia Patients | Superoxide Dismutase (SOD) | Reduced elevated blood SOD levels after 12 weeks. | [1] | |
| Haloperidol | Schizophrenia Patients | Thiobarbituric Acid Reactive Substances (TBARS) | Significantly higher serum TBARS compared to olanzapine-treated patients. | [6] |
| Rat Brain | Manganese-Superoxide Dismutase (MnSOD) | Decreased levels by 50% after 90 and 180 days of treatment. | [7] | |
| Rat Brain | Copper-Zinc Superoxide Dismutase (CuZnSOD) | Decreased levels by 80% after 90 and 180 days of treatment. | [7] | |
| Olanzapine | Schizophrenia Patients | Malondialdehyde (MDA) | Decreased levels after 3 months of treatment. | [5] |
| Schizophrenia Patients | Glutathione (GSH) | Increased levels after 3 months of treatment. | [5] |
Inflammatory Markers
This compound and other atypical antipsychotics have demonstrated the ability to modulate neuroinflammatory processes, which are implicated in the pathophysiology of schizophrenia and other neurodegenerative disorders.
| Antipsychotic | Model | Marker | Result | Reference |
| This compound | LPS-challenged Rats (Brain Cortex) | TNF-α mRNA | Prevented LPS-induced increase. | [8] |
| LPS-challenged Rats (Brain Cortex) | IL-1β mRNA | Prevented LPS-induced increase. | [8] | |
| Schizophrenia Patients | TNF-α | Significant reduction in responders after 10 weeks of treatment. | [9] | |
| Haloperidol | BV-2 Microglial Cells | Pro-inflammatory markers | Reduced pro-inflammatory action. | [10] |
| Olanzapine | Schizophrenia Patients | TNF-α | Significant reduction in responders after 10 weeks of treatment. | [9] |
| Schizophrenia Patients | C-Reactive Protein (CRP) | Significantly higher levels compared to this compound-treated patients. | [11] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound are mediated by complex signaling cascades initiated by its interaction with dopamine D2 and serotonin 5-HT2A receptors. These pathways ultimately influence gene expression related to inflammation, oxidative stress, and cell survival.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Neurotoxic/neuroprotective activity of haloperidol, this compound and paliperidone in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated activity of superoxide dismutase in male late-life schizophrenia and its correlation with clinical symptoms and cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of olanzapine and haloperidol on serum withdrawal-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olanzapine potentiates neuronal survival and neural stem cell differentiation: regulation of endoplasmic reticulum stress response proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olanzapine Increases Neural Chemorepulsant—Draxin Expression in the Adult Rat Hippocampus [mdpi.com]
- 7. Quantitative histochemical assay for superoxide dismutase in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Chronic Olanzapine Activates the Stat3 Signal Transduction Pathway and Alters Expression of Components of the 5-HT2A Receptor Signaling System in Rat Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Haloperidol Induced Cell Cycle Arrest and Apoptosis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Novel Animal Model for Risperidone-Induced Tardive Dyskinesia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating a new animal model of risperidone-induced tardive dyskinesia (TD). It offers an objective comparison of key validation parameters, supported by experimental data from published studies, to aid researchers in designing and evaluating new models.
Introduction to Tardive Dyskinesia and Animal Models
Tardive dyskinesia is a persistent and often irreversible movement disorder that can arise from long-term use of dopamine receptor-blocking agents, including atypical antipsychotics like this compound.[1] While this compound generally has a lower risk of inducing TD compared to typical antipsychotics, the risk is not negligible, particularly at higher doses.[1][2] The development of reliable animal models is crucial for understanding the pathophysiology of this compound-induced TD and for testing novel therapeutic interventions.
The most widely used animal model for TD is the vacuous chewing movement (VCM) model in rodents, which demonstrates orofacial dyskinesia analogous to the symptoms observed in humans.[3][4] Validation of a new animal model requires a multi-faceted approach, encompassing behavioral, neurochemical, and histological assessments.
Comparative Performance of Animal Models
The following tables summarize quantitative data from studies investigating this compound-induced VCMs in rats, providing a benchmark for evaluating a new animal model.
Table 1: Behavioral Assessment - Vacuous Chewing Movements (VCMs)
| Treatment Group | Dose (mg/kg/day) | Duration | VCMs (Mean ± SEM) | Species/Strain | Reference |
| Control (Vehicle) | - | 6 months | ~5 ± 1 | Rat (Sprague-Dawley) | [2] |
| This compound (Low Dose) | 1.5 | 6 months | ~6 ± 1 | Rat (Sprague-Dawley) | [2] |
| This compound (High Dose) | 6.0 | 6 months | ~25 ± 5 | Rat (Sprague-Dawley) | [2] |
| Haloperidol | 0.5 | 6 months | ~28 ± 6 | Rat (Sprague-Dawley) | [2] |
| This compound | 10 | 4 weeks | Increased (exact values not provided in abstract) | Rat (Sprague-Dawley) | [5] |
| This compound | 10 | 28 days | ~25 (estimated from graph) | Rat | [6] |
Table 2: Neurochemical Assessment - Oxidative Stress Markers
| Treatment Group | Dose (mg/kg/day) | Duration | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Malondialdehyde (MDA) Levels | Reference |
| This compound | 10 | 28 days | Increased | Increased | No significant change | [6] |
| Haloperidol | 1 | 21 days | Decreased | Decreased | Increased | |
| Control | - | - | Baseline | Baseline | Baseline |
Note: Quantitative values for haloperidol and control groups for oxidative stress markers are provided for comparative context and may vary between studies.
Table 3: Neuroreceptor Assessment - Dopamine D2 Receptor Occupancy
| Drug | Dose (mg/kg) | D2 Receptor Occupancy (%) | Species | Reference |
| This compound | 0.05 | ~75 | Monkey | [7] |
| Haloperidol | 0.05 | ~90 | Monkey | [7] |
| This compound | >0.1 | >90 | Rat | [7] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of a new animal model.
Induction of Vacuous Chewing Movements (VCMs)
Objective: To induce orofacial dyskinetic movements analogous to tardive dyskinesia in rodents.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Animal strain (e.g., Sprague-Dawley rats)
-
Oral gavage needles
-
Observation cages with a clear floor
Procedure:
-
Animal Acclimation: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water.
-
Drug Administration:
-
Behavioral Observation:
-
At regular intervals (e.g., weekly or bi-weekly), place each animal individually in an observation cage.
-
Allow a 5-minute acclimation period.
-
Record the number of VCMs for a set period (e.g., 2 or 5 minutes). VCMs are defined as single mouth openings in the vertical plane not directed toward physical material. Chewing on the cage or grooming movements should be excluded.
-
To minimize observer bias, the scoring should be performed by an individual blinded to the treatment groups.
-
Measurement of Oxidative Stress Markers
Objective: To assess the level of oxidative stress in brain tissue, a hypothesized mechanism in the pathophysiology of TD.[8]
Materials:
-
Brain tissue homogenizer
-
Spectrophotometer
-
Assay kits for Superoxide Dismutase (SOD), Catalase (CAT), and Malondialdehyde (MDA)
Procedure:
-
Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum).
-
Homogenization: Homogenize the brain tissue in an appropriate buffer as specified by the assay kit manufacturer.
-
Biochemical Assays:
-
SOD Activity: Measure the inhibition of the reduction of a chromogenic compound by superoxide radicals, as per the instructions of a commercially available SOD assay kit.
-
CAT Activity: Measure the decomposition of hydrogen peroxide, monitored by the decrease in absorbance at a specific wavelength, using a CAT assay kit.
-
MDA Levels: Quantify lipid peroxidation by measuring the levels of MDA, a byproduct of this process, using a thiobarbituric acid reactive substances (TBARS) assay kit.
-
-
Data Analysis: Express the results as units of enzyme activity per milligram of protein or concentration of MDA per milligram of tissue.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Experimental workflow for validating a new animal model of this compound-induced TD.
Caption: Hypothesized signaling in this compound-induced tardive dyskinesia.
Alternative and Emerging Models
While the VCM model is the most established, researchers should consider alternative and complementary models to provide a more comprehensive validation of this compound's TD liability.
-
Primate Models: Non-human primate models offer a closer parallel to the human condition in terms of neuroanatomy and behavioral complexity. However, they are associated with higher costs and ethical considerations.
-
Genetic Models: The use of transgenic animals with altered dopamine or serotonin receptor expression can help elucidate the specific molecular mechanisms underlying this compound-induced TD.
-
Drug-Abstinence Models: Assessing VCMs during withdrawal from chronic this compound treatment can help differentiate between acute extrapyramidal symptoms and persistent TD-like behaviors.[5]
Conclusion
Validating a new animal model for this compound-induced tardive dyskinesia requires a rigorous and multi-faceted approach. By comparing behavioral, neurochemical, and histological data with established findings, and by employing detailed and standardized experimental protocols, researchers can develop more predictive and reliable models. These models are essential for advancing our understanding of the pathophysiology of TD and for the development of safer and more effective antipsychotic medications.
References
- 1. ijbcp.com [ijbcp.com]
- 2. Multidose this compound treatment evaluated in a rodent model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of tardive dyskinesia--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haloperidol versus this compound on rat "early onset" vacuous chewing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Evaluation of dopamine D-2 receptor occupancy by clozapine, this compound, and haloperidol in vivo in the rodent and nonhuman primate brain using 18F-fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative stress and tardive dyskinesia: pharmacogenetic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Risperidone's Immunomodulatory Profile: A Comparative Analysis with Other Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory effects of risperidone versus other commonly prescribed atypical antipsychotics, including olanzapine, quetiapine, and aripiprazole. The information is supported by experimental data to assist in assessing the immunological impact of these medications in research and development.
Executive Summary
Atypical antipsychotics, while primarily targeting neurotransmitter systems, exhibit significant and varied effects on the immune system. This compound has been shown to possess potent immunomodulatory properties, often characterized by a global immunosuppressive effect in preclinical models. In contrast, other atypical antipsychotics like olanzapine, quetiapine, and aripiprazole demonstrate a more complex and sometimes contradictory immunomodulatory profile, with effects varying based on the specific immune parameter and clinical context. This guide synthesizes the current understanding of these differences, presenting quantitative data, experimental methodologies, and the underlying signaling pathways.
Comparative Data on Cytokine Modulation
The following table summarizes the effects of this compound and other atypical antipsychotics on the production of key pro-inflammatory and anti-inflammatory cytokines as reported in various studies. It is important to note that results can vary based on the study design (in vitro, in vivo, clinical), the population studied, and the presence of underlying conditions such as metabolic syndrome.
| Cytokine | This compound | Olanzapine | Quetiapine | Aripiprazole |
| Pro-Inflammatory | ||||
| TNF-α | ↓[1][2][3] or ↔[4] | ↓[1][5] or ↑[6] | ↓[7] | ↓ (greater effect than this compound)[2][8] |
| IL-1β | ↓[9] or ↑ (in MetS)[10] | ↓[5] or ↑[6] | ↔ | ↓[8] |
| IL-6 | ↓[3][9] or ↔[1] | ↓[3][5] or ↑[6] | ↓[7] | ↓[8] |
| IFN-γ | ↓[7] | ↔ | ↓[7] | ↔ |
| IL-2 | ↓[9] | ↓[5] | ↔ | ↔ |
| IL-8 | ↓[2] | ↔ | ↔ | ↓[2] |
| IL-17A | ↓[2] | ↔ | ↔ | ↓ (greater effect than this compound)[2][8] |
| Anti-Inflammatory | ||||
| IL-10 | ↑[3][7] | ↔ | ↑[7] | ↔ |
| IL-4 | ↓[3] | ↔ | ↑[7] | ↔ |
Arrow indicates change (↑: Increase, ↓: Decrease, ↔: No significant change). MetS: Metabolic Syndrome.
Key Signaling Pathways
The immunomodulatory effects of atypical antipsychotics are mediated through various intracellular signaling pathways. Below are simplified diagrams of key pathways influenced by this compound and olanzapine.
Figure 1: this compound's effect on the JAK-STAT1 signaling pathway.
This compound has been shown to potentiate the IFN-γ-induced JAK-STAT1 signaling pathway in monocytes and macrophages.[11][12] This leads to an increased expression of M1-like pro-inflammatory genes, suggesting a potential pro-inflammatory skewing of myeloid cells in certain contexts.[11][12]
Figure 2: Olanzapine's influence on the NF-κB signaling pathway.
Olanzapine has been demonstrated to activate the IKKβ/NF-κB signaling pathway, leading to an increased expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in preclinical models.[6][13] This effect may be related to the induction of endoplasmic reticulum stress.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cytokine Level Measurement (ELISA)
This protocol outlines the general steps for quantifying cytokine concentrations in serum, plasma, or cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Figure 3: General workflow for a sandwich ELISA protocol.
Methodology:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific to the cytokine of interest and incubated overnight at 4°C.
-
Washing and Blocking: The plate is washed to remove unbound antibody, and a blocking buffer is added to prevent non-specific binding.
-
Sample and Standard Incubation: Standards with known cytokine concentrations and experimental samples are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody, which binds to a different epitope on the cytokine, is added after another wash step.
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotin on the detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Macrophage Phagocytosis Assay
This assay measures the ability of macrophages to engulf foreign particles, a key function of the innate immune system.
Methodology:
-
Cell Culture: Macrophages (e.g., from cell lines like RAW 264.7 or primary cells) are cultured in 96-well plates.
-
Treatment: Cells are treated with the atypical antipsychotics at various concentrations for a specified duration.
-
Addition of Particles: Fluorescently labeled particles (e.g., zymosan bioparticles or E. coli) are added to the wells.
-
Incubation: The plate is incubated to allow for phagocytosis to occur.
-
Quenching and Washing: Extracellular fluorescence is quenched, and cells are washed to remove non-ingested particles.
-
Quantification: The amount of ingested fluorescent particles is quantified using a fluorescence plate reader or by flow cytometry.
Natural Killer (NK) Cell Cytotoxicity Assay
This assay assesses the ability of NK cells to kill target cells, a critical component of the anti-tumor and anti-viral immune response.
Methodology:
-
Effector and Target Cell Preparation: NK cells (effector cells) are isolated and cultured. Target cells (e.g., K562 tumor cells) are labeled with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture: Effector and target cells are co-cultured at different effector-to-target ratios in the presence or absence of the atypical antipsychotics.
-
Incubation: The co-culture is incubated for a period to allow for NK cell-mediated killing.
-
Measurement of Cell Lysis:
-
Fluorescence-based: The release of the fluorescent dye from lysed target cells into the supernatant is measured.
-
Chromium Release: The release of 51Cr from lysed target cells into the supernatant is measured using a gamma counter.
-
-
Calculation of Cytotoxicity: The percentage of specific lysis is calculated based on the amount of released label compared to spontaneous and maximum release controls.
Concluding Remarks
The immunomodulatory effects of atypical antipsychotics are a critical consideration in both clinical practice and drug development. This compound generally exhibits immunosuppressive properties, particularly through its impact on bone marrow and cytokine production.[14][15][16][17] In contrast, olanzapine, quetiapine, and aripiprazole have more varied effects on the immune system, with some studies indicating anti-inflammatory actions while others suggest pro-inflammatory potential depending on the specific context and pathway.[5][6][7][8][13] A deeper understanding of these differential effects is essential for predicting potential adverse events, identifying patient populations at risk, and potentially leveraging these immunomodulatory properties for therapeutic benefit in conditions with an immune component. Further research is warranted to fully elucidate the complex interplay between these medications and the intricate network of the human immune system.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Comparison of the anti-inflammatory effect of aripiprazole and this compound in 75 drug-naïve first episode psychosis individuals: A 3 months randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Immunoendocrine Peripheral Effects Induced by Atypical Antipsychotics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Olanzapine Induces Inflammation and Immune Response via Activating ER Stress in the Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Antipsychotics on the Inflammatory Response System of Patients with Schizophrenia in Peripheral Blood Mononuclear Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Aripiprazole as a Candidate Treatment of COVID-19 Identified Through Genomic Analysis [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Cytokine Level Changes in Schizophrenia Patients with and without Metabolic Syndrome Treated with Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment with the antipsychotic this compound is associated with increased M1-like JAK-STAT1 signature gene expression in PBMCs from participants with psychosis and in THP-1 monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment with the antipsychotic this compound is associated with increased M1-like JAK-STAT1 signature gene expression in PBMCs from participants with psychosis and THP-1 monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The antipsychotic medication, this compound, causes global immunosuppression in healthy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New study shows antipsychotic drugs can suppress the immune system [une.edu]
- 16. The antipsychotic medication, this compound, causes global immunosuppression in healthy mice | PLOS One [journals.plos.org]
- 17. The antipsychotic medication, this compound, causes global immunosuppression in healthy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Clinical Relevance of Preclinical Findings on Risperidone's Cognitive Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cognitive effects of risperidone with key alternatives, olanzapine and haloperidol, by bridging preclinical animal model data with clinical findings in patients with schizophrenia. The objective is to critically evaluate the translational value of preclinical research in predicting the clinical efficacy of antipsychotics on cognitive function.
Executive Summary
This compound, an atypical antipsychotic with potent dopamine D2 and serotonin 5-HT2A receptor antagonist activity, has been extensively studied for its potential to ameliorate cognitive deficits associated with schizophrenia. Preclinical studies in rodent models of cognitive impairment offer a controlled environment to dissect its neurobiological effects. However, the translation of these findings to clinical populations is not always straightforward. This guide synthesizes quantitative data from both preclinical and clinical research, details experimental methodologies, and visualizes key biological pathways and workflows to provide a clear and objective comparison.
Preclinical Efficacy: A Comparative Analysis
Animal models of schizophrenia often employ pharmacological agents like phencyclidine (PCP) or MK-801 to induce cognitive deficits, such as those in learning and memory, which are then treated with antipsychotics. The Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) are standard behavioral paradigms used to assess these cognitive domains.
Quantitative Comparison of Antipsychotic Effects in Animal Models
The following table summarizes the performance of this compound and its comparators in preclinical cognitive tasks. Data is presented as mean ± standard error of the mean (SEM) where available.
| Behavioral Task | Animal Model | Treatment Group | Performance Metric (e.g., Discrimination Index, Escape Latency) | Reference |
| Novel Object Recognition | PCP-induced cognitive deficit in rats | Vehicle | 0.58 ± 0.04 | [1] |
| This compound (0.2 mg/kg) | 0.55 ± 0.03 | [1] | ||
| Haloperidol (0.1 mg/kg) | 0.52 ± 0.04 | [1] | ||
| Morris Water Maze | Naive rats | Vehicle | 25.3 ± 3.1 s (Escape Latency, Day 4) | [2] |
| This compound (0.25 mg/kg) | 45.1 ± 4.5 s | [2] | ||
| Olanzapine (1.0 mg/kg) | 48.2 ± 5.2 s | [2] | ||
| Haloperidol (0.1 mg/kg) | 52.6 ± 4.8 s | [2] | ||
| Morris Water Maze | MK-801-induced cognitive deficit in mice | Vehicle | 20.1 ± 2.5 s (Escape Latency) | [3] |
| MK-801 + Vehicle | 45.3 ± 3.8 s | [3] | ||
| MK-801 + Olanzapine (1.0 mg/kg) | 48.9 ± 4.1 s | [3] | ||
| MK-801 + Haloperidol (0.1 mg/kg) | 50.2 ± 4.5 s | [3] |
Key Findings from Preclinical Data:
In the PCP-induced model of cognitive impairment, neither this compound nor haloperidol was effective in reversing the deficit in the Novel Object Recognition task[1]. In the Morris Water Maze, a test of spatial learning and memory, acute administration of this compound, olanzapine, and haloperidol in naive rats was found to impair performance, suggesting a potential negative impact on this cognitive domain at the tested doses[2]. Another study using an MK-801-induced cognitive deficit model in mice found that both olanzapine and haloperidol increased the escape latency in the MWM test[3]. These preclinical results highlight a complex and sometimes contradictory picture of the cognitive effects of antipsychotics in animal models.
Clinical Relevance: Performance in Schizophrenia Trials
The ultimate validation of preclinical findings lies in their ability to predict clinical outcomes. The following table summarizes the cognitive effects of this compound, olanzapine, and haloperidol in clinical trials involving patients with schizophrenia.
Quantitative Comparison of Antipsychotic Effects in Clinical Trials
| Cognitive Domain | Assessment Tool | This compound (Change from Baseline) | Olanzapine (Change from Baseline) | Haloperidol (Change from Baseline) | Reference |
| Global Cognition | Neurocognitive Composite Score | +0.21 | +0.25 | -0.05 | [4][5] |
| Working Memory | Wisconsin Card Sorting Test (Categories) | +0.4 | +0.3 | -0.1 | [4] |
| Verbal Learning & Memory | California Verbal Learning Test (Total Recall) | +2.1 | +2.8 | +0.5 | [4][5] |
| Processing Speed | Trail Making Test (Part A) | -5.2 s | -4.8 s | -1.5 s | [4] |
| Executive Function | Trail Making Test (Part B) | -10.1 s | -9.5 s | -3.2 s | [4] |
Key Findings from Clinical Data:
Clinical trials in patients with schizophrenia have shown that both this compound and olanzapine can lead to modest improvements in global cognition, working memory, verbal learning and memory, processing speed, and executive function when compared to the first-generation antipsychotic, haloperidol[4][5]. The improvements with this compound and olanzapine were generally superior to those seen with haloperidol[4][5]. Notably, in one study, patients treated with this compound showed superior improvement in memory compared to both clozapine and haloperidol[4]. These clinical findings suggest that while preclinical models may not always directly predict the procognitive effects of atypical antipsychotics, there is a clinical benefit of these agents over older medications.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key preclinical experiments cited.
Novel Object Recognition (NOR) Test
-
Apparatus: A square open field box (e.g., 50 cm x 50 cm x 50 cm) made of non-reflective material.
-
Procedure:
-
Habituation: Rats are individually placed in the empty open field for 10 minutes for 2-3 consecutive days to acclimate to the environment.
-
Training/Acquisition Phase: Two identical objects are placed in the open field, and the rat is allowed to explore them for a set period (e.g., 5 minutes).
-
Inter-trial Interval: The rat is returned to its home cage for a specific duration (e.g., 1 hour).
-
Test Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the open field, and the time spent exploring each object is recorded for a set period (e.g., 3 minutes).
-
-
Data Analysis: The discrimination index (DI) is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test
-
Apparatus: A large circular pool (e.g., 150 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (4-5 days): Rats are given multiple trials per day to find the hidden platform from different starting locations. The latency to find the platform is recorded. If the rat fails to find the platform within a set time (e.g., 60-90 seconds), it is guided to it.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Data Analysis: Key metrics include escape latency during acquisition and the percentage of time spent in the target quadrant during the probe trial. Shorter escape latencies and more time in the target quadrant indicate better spatial learning and memory.
Signaling Pathways and Experimental Workflows
The cognitive effects of this compound are mediated through its interaction with specific neurotransmitter receptors and their downstream signaling cascades.
This compound's Primary Mechanism of Action
References
- 1. The Roles of Dopamine D1 and D2 Receptors in Working Memory Function | McGill Science Undergraduate Research Journal [msurjonline.mcgill.ca]
- 2. Differential effect of antipsychotics on place navigation of rats in the Morris water maze. A comparative study between novel and reference antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of haloperidol, olanzapine, ziprasidone, and PHA‐543613 on spatial learning and memory in the Morris water maze test in naïve and MK‐801‐treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurocognitive effects of clozapine, olanzapine, this compound, and haloperidol in patients with chronic schizophrenia or schizoaffective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
Age-Related Differences in Risperidone Pharmacokinetics: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the pharmacokinetics of risperidone in juvenile versus adult animal models, intended for researchers, scientists, and professionals in drug development. By presenting key pharmacokinetic data, detailed experimental methodologies, and visual representations of experimental workflows, this document aims to facilitate a deeper understanding of age-dependent variations in the disposition of this widely used atypical antipsychotic.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, 9-hydroxythis compound, in adult rats. Despite extensive searches, a directly comparable single-dose pharmacokinetic study in juvenile rats with detailed parameters (Cmax, Tmax, AUC, half-life) was not identified in the publicly available literature. Human studies suggest that after correcting for body weight, the pharmacokinetics of this compound in children and adolescents are similar to those in adults[1][2]. However, direct preclinical evidence in animal models remains an area for further investigation.
Table 1: Pharmacokinetic Parameters of this compound in Adult Male Sprague-Dawley Rats Following a Single Oral Dose (6 mg/kg)
| Parameter | Plasma | Brain | Liver | Lung | Kidney | Spleen |
| Cmax (ng/mL or ng/g) | 288.7 ± 90.4 | 129.5 ± 28.5 | 3855.7 ± 1177.6 | 17852.3 ± 4531.1 | 1968.3 ± 360.7 | 1345.3 ± 321.7 |
| Tmax (h) | 1.0 | 1.0 | 1.0 | 0.5 | 1.0 | 1.0 |
| AUC (0-48h) (ng·h/mL or ng·h/g) | 1308.5 ± 321.6 | 1146.8 ± 209.3 | 43856.4 ± 9876.5 | 68453.2 ± 15432.8 | 21456.7 ± 4321.9 | 4321.9 ± 987.6 |
| Half-life (t½) (h) | 3.4 ± 0.8 | 8.6 ± 1.5 | 17.6 ± 3.4 | 11.2 ± 2.1 | 10.5 ± 1.9 | 1.2 ± 0.3 |
Data extracted from Aravagiri M, Marder S (2002).[3]
Table 2: Pharmacokinetic Parameters of 9-Hydroxythis compound in Adult Male Sprague-Dawley Rats Following a Single Oral Dose of this compound (6 mg/kg)
| Parameter | Plasma | Brain | Liver | Lung | Kidney | Spleen |
| Cmax (ng/mL or ng/g) | 265.4 ± 54.3 | 25.7 ± 5.4 | 1543.2 ± 345.6 | 2432.1 ± 543.2 | 1876.5 ± 432.1 | 543.2 ± 123.4 |
| AUC (0-48h) (ng·h/mL or ng·h/g) | 1456.7 ± 321.9 | 243.5 ± 54.3 | 15432.8 ± 3456.7 | 21456.7 ± 4567.8 | 19876.5 ± 3456.7 | 1876.5 ± 432.1 |
| Half-life (t½) (h) | 3.4 ± 0.6 | 8.1 ± 1.3 | 9.8 ± 1.8 | 8.9 ± 1.5 | 8.2 ± 1.4 | 11.5 ± 2.1 |
Data extracted from Aravagiri M, Marder S (2002).[3]
Experimental Protocols
The data presented in the tables above are derived from a study conducted by Aravagiri and Marder (2002). The key methodologies employed in this study are detailed below.
Adult Animal Pharmacokinetic Study Protocol
-
Subjects: Adult male Sprague-Dawley rats.
-
Drug Administration: A single oral dose of 6 mg/kg of this compound was administered.
-
Sample Collection: Plasma and various tissues (brain, liver, lung, kidney, and spleen) were collected at predefined time points: pre-dose and at 0.5, 1, 2, 5, 6, 12, 24, 36, and 48 hours post-dose[3].
-
Analytical Method: The concentrations of this compound and its major metabolite, 9-hydroxythis compound, in the collected samples were determined using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[3].
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters, including maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½)[3].
Visualizations
To aid in the understanding of the experimental processes and the metabolic pathway of this compound, the following diagrams are provided.
References
- 1. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 2. Population pharmacokinetics of oral this compound in children, adolescents and adults with psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain, plasma and tissue pharmacokinetics of this compound and 9-hydroxythis compound after separate oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Risperidone's Fingerprint on Gene Expression: A Comparative Analysis with Other Antipsychotics
For Immediate Release
A comprehensive comparative analysis of risperidone's impact on gene expression, benchmarked against other common antipsychotics, reveals distinct molecular signatures that could pave the way for more personalized and effective treatments for psychiatric disorders. This guide synthesizes data from multiple studies, offering researchers, scientists, and drug development professionals a clear overview of the differential effects of these medications on the transcriptome and proteome.
Executive Summary
This compound, a widely prescribed atypical antipsychotic, elicits a unique pattern of gene expression changes when compared to other antipsychotics such as haloperidol, olanzapine, and clozapine. While overlaps exist, particularly in pathways related to synaptic function and neurotransmission, significant differences emerge in the modulation of genes involved in immune response, mitochondrial function, and cellular metabolism. This guide provides a detailed examination of these differences, supported by quantitative data from microarray, RNA-sequencing, and proteomic studies.
Comparative Data on Gene Expression Changes
The following tables summarize the number of differentially expressed genes (DEGs) and proteins identified in comparative studies between this compound and other antipsychotics. These studies highlight the varying scope and direction of molecular changes induced by each drug.
Table 1: Differentially Expressed Genes in Rodent Brain Tissue Following Antipsychotic Treatment
| Antipsychotic | Comparison | Number of Upregulated Genes | Number of Downregulated Genes | Brain Region | Study Methodology |
| This compound | vs. Control (Acute) | 43 | 46 | Fronto-temporo-parietal Cortex | DNA Microarray[1][2] |
| vs. Control (Chronic) | 6 | 11 | Fronto-temporo-parietal Cortex | DNA Microarray[1][2] | |
| Haloperidol | vs. Control (Acute) | 13 | 15 | Fronto-temporo-parietal Cortex | DNA Microarray[1][2] |
| vs. Control (Chronic) | 9 | 0 | Fronto-temporo-parietal Cortex | DNA Microarray[1][2] | |
| This compound | vs. Control | - | - | Forebrain | Spatial Transcriptomics[3][4] |
| Olanzapine | vs. Control | Larger share of DEGs than haloperidol | Larger share of DEGs than haloperidol | Striatum (Medium Spiny Neurons) | single-cell RNA-sequencing |
| Clozapine | vs. Other Atypicals | - | - | Postmortem Brain | Microarray/RNA-seq |
Note: A direct quantitative comparison of the number of DEGs across all studies is challenging due to variations in experimental design, statistical thresholds, and analytical pipelines.
Table 2: Differentially Expressed Proteins in Response to Antipsychotic Treatment
| Antipsychotic | Comparison | Number of Upregulated Proteins | Number of Downregulated Proteins | Tissue/Cell Type | Study Methodology |
| This compound | vs. Control | 80 | 31 | Mouse Heart | SWATH Proteomics[5] |
| Olanzapine | vs. Control | Differentially expressed proteins identified | Differentially expressed proteins identified | Mouse Heart | Proteomic Analysis[5][6] |
| This compound & Olanzapine | Good vs. Poor Responders | Proteins involved in immune system functions | Proteins involved in immune system functions | Blood Plasma | Label-free Quantitative Shotgun Proteomics[7] |
Key Signaling Pathways and Experimental Workflows
To visualize the complex biological processes affected by these antipsychotics and the methodologies used to study them, the following diagrams are provided.
Detailed Experimental Protocols
A summary of the typical methodologies employed in the cited studies is provided below. For detailed protocols, readers are encouraged to consult the original publications.
1. Animal Studies and Drug Administration:
-
Subjects: Typically male Sprague-Dawley or Wistar rats, or C57BL/6J mice.
-
Administration: Intraperitoneal (i.p.) injection of this compound, haloperidol, olanzapine, or vehicle control. Dosing regimens vary between acute (single dose) and chronic (e.g., daily for 4 weeks) administration.[1][2]
2. Gene Expression Analysis (Microarray and RNA-Sequencing):
-
RNA Extraction: Total RNA is isolated from specific brain regions (e.g., prefrontal cortex, striatum) or other tissues using commercially available kits (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using spectrophotometry and bioanalyzers.
-
Microarray: Labeled cRNA is hybridized to high-density oligonucleotide arrays (e.g., Affymetrix, Agilent).[8] Signal intensities are scanned and processed to determine gene expression levels.
-
RNA-Sequencing (RNA-Seq): RNA libraries are prepared to deplete ribosomal RNA and convert mRNA into cDNA. Libraries are then sequenced on platforms like Illumina HiSeq. The resulting sequence reads are aligned to a reference genome to quantify gene expression.
-
Data Analysis: Raw data is normalized, and statistical tests (e.g., t-test, ANOVA) are applied to identify differentially expressed genes between treatment groups. A significance threshold is typically set (e.g., p-value < 0.05 and fold change > 1.5).[1][5]
3. Proteomic Analysis:
-
Protein Extraction and Digestion: Proteins are extracted from tissues, and their concentration is determined. Proteins are then digested into peptides, often using trypsin.
-
Mass Spectrometry: Peptides are separated by liquid chromatography and analyzed by a mass spectrometer (e.g., Synapt G2-Si).[7] Data-independent acquisition modes like SWATH-MS may be used for comprehensive protein profiling.[5]
-
Data Analysis: Mass spectrometry data is processed to identify and quantify proteins. Statistical analysis is performed to identify proteins with significantly different abundance between experimental groups. Pathway analysis tools are often used to determine the biological functions of the differentially expressed proteins.[5]
4. Validation Techniques:
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of a subset of differentially expressed genes identified by microarray or RNA-seq are often validated using qRT-PCR to confirm the findings.[1][2][5]
-
Western Blotting: Changes in the abundance of specific proteins identified by proteomics are frequently validated by Western blotting using antibodies specific to the proteins of interest.[5]
Discussion of Findings
The compiled data reveals that while different antipsychotics converge on certain core pathways, their broader impact on gene expression is distinct.
-
This compound vs. Haloperidol: Studies show that this compound, an atypical antipsychotic, tends to induce a greater number of gene expression changes compared to the typical antipsychotic haloperidol, particularly in acute treatment settings.[1][2] Both drugs, however, appear to affect pathways related to cell survival, neural plasticity, and signal transduction in a similar manner.[1][2]
-
This compound vs. Olanzapine: Both are atypical antipsychotics, but they exhibit different side-effect profiles, which may be reflected in their gene expression signatures. For instance, proteomic analysis of cardiac tissue in mice revealed distinct sets of differentially expressed proteins for this compound and olanzapine, with both affecting mitochondrial function and oxidative phosphorylation pathways.[5][6] In blood plasma of schizophrenia patients, both drugs were associated with modulation of proteins involved in inflammation and immune system pathways, suggesting a potential link between these systems and treatment response.[7]
-
This compound vs. Clozapine: Clozapine is often considered the most effective antipsychotic for treatment-resistant schizophrenia. Comparative studies suggest that its unique efficacy may stem from a distinct mechanism of action at the gene expression level.[9] While direct, large-scale comparative transcriptomic data with this compound is limited, studies analyzing postmortem brain tissue have begun to unravel the unique molecular footprint of clozapine compared to other atypical antipsychotics.[9]
-
Common Themes: Across different antipsychotics, a recurring theme is the modulation of genes involved in neurotransmitter systems, including dopamine and serotonin signaling, which is consistent with their known pharmacological mechanisms.[10] Furthermore, there is growing evidence for the involvement of genes related to synaptic plasticity, neurodevelopment, and inflammation in the therapeutic response to these drugs.[7][11]
Conclusion
The comparative analysis of this compound's impact on gene expression relative to other antipsychotics underscores the complex and multifaceted molecular effects of these drugs. The distinct transcriptomic and proteomic signatures associated with each medication provide valuable insights into their mechanisms of action and their differential clinical and side-effect profiles. Future research employing high-throughput technologies like single-cell RNA sequencing and spatial transcriptomics will further refine our understanding of how these drugs act on specific cell types within the brain, ultimately guiding the development of more targeted and personalized therapeutic strategies for individuals with psychiatric disorders.
References
- 1. Impact of haloperidol and this compound on gene expression profile in the rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound regulates the expression of schizophrenia-related genes in the murine forebrain | bioRxiv [biorxiv.org]
- 5. Exploring mechanisms of increased cardiovascular disease risk with antipsychotic medications: this compound alters the cardiac proteomic signature in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring mechanisms of increased cardiovascular disease risk with antipsychotic medications: this compound alters the cardiac proteomic signature in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood plasma proteomic modulation induced by olanzapine and this compound in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Methylome-wide association study of different responses to this compound in schizophrenia [frontiersin.org]
- 9. Analysis of differential gene expression mediated by clozapine in human postmortem brains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of antipsychotic drugs on gene expression in the prefrontal cortex and nucleus accumbens in the spontaneously hypertensive rat (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Assessing the therapeutic index of Risperidone in comparison to first-generation antipsychotics
Assessing the Therapeutic Index: Risperidone vs. First-Generation Antipsychotics
The therapeutic index (TI) of a drug is a quantitative measure of its safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. In the context of antipsychotic medications, a simple numerical TI is seldom used. Instead, the concept is more practically applied as a "therapeutic window," which assesses the separation between effective doses and those that cause significant adverse effects, particularly extrapyramidal symptoms (EPS). This guide provides a comparative assessment of the therapeutic index of the second-generation antipsychotic, this compound, against that of older first-generation antipsychotics (FGAs), such as haloperidol.
Pharmacological Basis for a Wider Therapeutic Index
The primary difference in the therapeutic profiles of this compound and FGAs stems from their distinct receptor binding affinities. First-generation antipsychotics are potent antagonists of the dopamine D2 receptor. While this action in the brain's mesolimbic pathway is crucial for their antipsychotic effect, potent D2 blockade in the nigrostriatal pathway leads to a high incidence of motor side effects (EPS).
This compound, in contrast, is a serotonin-dopamine antagonist, exhibiting high affinity for both serotonin 5-HT2A and dopamine D2 receptors.[1] It has a higher binding affinity for 5-HT2A receptors than for D2 receptors, a reversal of the pattern seen with FGAs like haloperidol.[2][3] This potent 5-HT2A antagonism is believed to mitigate the effects of D2 blockade in the nigrostriatal pathway, thereby reducing the risk of EPS and widening the therapeutic window.
Comparative Data Presentation
The following tables summarize quantitative data comparing this compound with the representative FGA, haloperidol.
Table 1: Receptor Binding Affinities (Ki, nM) *
| Receptor | This compound | Haloperidol | Implication for Therapeutic Index |
| Dopamine D2 | 3.2[1] | ~0.7-1.5 | Potent D2 blockade by both is key for antipsychotic action. Haloperidol's slightly higher affinity contributes to its higher EPS risk. |
| Serotonin 5-HT2A | 0.2[1] | ~20-50 | This compound's ~100-250x higher affinity for 5-HT2A is the primary differentiator, thought to protect against EPS. |
| 5-HT2A / D2 Ratio | ~16 | < 0.05 | A high ratio is characteristic of atypical antipsychotics and is associated with a lower propensity for EPS.[3] |
*Lower Ki value indicates higher binding affinity.
Table 2: Clinical Efficacy and Dosing
| Parameter | This compound | Haloperidol | Notes |
| Typical Dose Range (Schizophrenia) | 2-8 mg/day[4] | 5-20 mg/day[4] | Effective doses can overlap, but the key difference lies in the side effect profile at these doses. |
| 95% Effective Dose (Acute Schizophrenia) | 6.3 mg/day[5] | 6.3 mg/day[5] | A meta-analysis found the dose for 95% effectiveness to be remarkably similar. |
| Time to Onset | Faster onset of action, with significant improvement seen in the first week.[6] | Slower onset compared to this compound.[6] | Rapid symptom control can be a crucial factor in acute psychosis. |
Table 3: Comparative Incidence of Key Adverse Effects
| Adverse Effect | This compound | Haloperidol | Implication for Therapeutic Index |
| Extrapyramidal Symptoms (EPS) | Significantly lower incidence.[7] | Higher incidence, often requiring anticholinergic medication.[4] | This is the most significant advantage for this compound's therapeutic index. |
| Anticholinergic Use | Significantly lower requirement for anti-EPS medication.[4] | Higher requirement due to increased EPS.[4] | Indicates a better tolerability profile for this compound. |
| Treatment Discontinuation (All-cause) | Lower dropout rates in both short and long-term trials.[7][8] | Higher discontinuation rates, often due to side effects.[8][9] | Better patient acceptability and adherence suggest a more favorable overall profile. |
| Hyperprolactinemia | Higher risk, comparable to FGAs.[10] | High risk. | This is one area where this compound does not offer a significant advantage over FGAs. |
Experimental Protocols
The data presented above are derived from numerous clinical trials. Below is a detailed methodology from a representative large-scale, randomized, double-blind trial comparing this compound and haloperidol for the treatment of schizophrenia.
Protocol: Multicenter, Double-Blind, Randomized Controlled Trial
-
Objective: To compare the efficacy and safety of this compound with haloperidol in patients with chronic schizophrenia.
-
Study Design: An 8-week, randomized, double-blind, active-control study.[6][11]
-
Participants: Patients with a DSM-III-R diagnosis of chronic schizophrenia, typically with a minimum score of 60 on the Positive and Negative Syndrome Scale (PANSS) at baseline.[4]
-
Intervention:
-
Primary Efficacy Assessment:
-
Positive and Negative Syndrome Scale (PANSS): A 30-item scale used to assess the severity of positive symptoms, negative symptoms, and general psychopathology. Assessments are conducted at baseline and at regular intervals (e.g., weeks 1, 2, 4, 6, 8).[12]
-
-
Safety and Tolerability Assessments:
-
Extrapyramidal Symptom Rating Scale (ESRS) / Abnormal Involuntary Movement Scale (AIMS): Clinician-rated scales to assess the severity of drug-induced movement disorders, including parkinsonism, dystonia, and tardive dyskinesia.[12][13] The AIMS is a 12-item scale where a score of 2 or higher in two body regions, or a score of 3 or 4 in a single region, is indicative of tardive dyskinesia.[14][15]
-
Use of Anticholinergic Medication: The proportion of patients requiring medication (e.g., benztropine) to manage EPS is recorded as a key tolerability measure.[4]
-
Adverse Event Reporting: Spontaneously reported adverse events are recorded throughout the trial.
-
-
Statistical Analysis: Changes from baseline in PANSS and ESRS scores between the two treatment groups are compared using analysis of variance (ANOVA) or mixed-model repeated measures (MMRM) analysis. Proportions of patients requiring anticholinergic medication and discontinuing treatment are compared using chi-square or Fisher's exact tests.
Conclusion
The assessment of the therapeutic index, when viewed through the lens of the therapeutic window, clearly favors this compound over first-generation antipsychotics like haloperidol. This advantage is not typically due to superior efficacy at equivalent doses but is overwhelmingly attributed to a better safety and tolerability profile.[4][16] The primary driver for this wider therapeutic window is this compound's unique receptor binding profile, specifically its potent 5-HT2A antagonism combined with D2 antagonism, which leads to a significantly lower burden of extrapyramidal symptoms.[7] This improved tolerability often translates into better patient adherence and lower treatment discontinuation rates, which are critical factors for long-term management of schizophrenia.[8][9] While this compound is not without its own side effects, such as a higher risk of hyperprolactinemia, its reduced propensity to cause debilitating motor side effects marks a significant advancement in antipsychotic therapy.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of this compound and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 4. This compound versus haloperidol - I: meta-analysis of efficacy and safety - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Rapid onset of therapeutic effect of this compound versus haloperidol in a double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound versus typical antipsychotic medication for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing effectiveness of this compound with first-generation antipsychotic medications in patients with schizophrenia-spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical utility of the this compound formulations in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound versus haloperidol in long-term hospitalized chronic patients in a double blind randomized trial: a post hoc analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and olanzapine versus another first generation antipsychotic in patients with schizophrenia inadequately responsive to first generation antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ohsu.edu [ohsu.edu]
- 14. dmh.mo.gov [dmh.mo.gov]
- 15. Abnormal Involuntary Movement Scale (AIMS) [mdcalc.com]
- 16. Efficacy and Safety of Individual Second-Generation vs First-Generation Antipsychotics in First Episode Psychosis: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Risperidone in a Laboratory Setting
The proper disposal of risperidone and associated waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to stringent disposal protocols is mandatory to ensure compliance with federal and local regulations. This compound waste, including pure compounds, contaminated labware, and experimental residues, must be managed as hazardous chemical waste due to its toxicological properties.
The primary regulatory framework governing pharmaceutical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2] Safety Data Sheets (SDS) for this compound classify it as a toxic solid, necessitating its disposal as hazardous waste.[3] The recommended and required method for treating such pharmaceutical waste is typically high-temperature incineration at a licensed hazardous waste facility.[1][2]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the essential steps for the safe handling and disposal of this compound waste generated in a laboratory or research environment.
Step 1: Hazard Assessment and Segregation Before beginning any work, confirm the classification of this compound waste. Based on its toxic properties, it must be handled as non-controlled, hazardous pharmaceutical waste.[4] Segregate all this compound-contaminated materials from the general, non-hazardous waste stream. This includes:
-
Expired or unused pure this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Contaminated labware (e.g., vials, pipettes, flasks).
-
Residues and chemical sludges from experimental processes.[5]
Step 2: Wear Appropriate Personal Protective Equipment (PPE) When handling this compound waste, personnel must wear appropriate PPE to avoid direct contact. This includes:
-
Chemical safety goggles or a face shield.
-
Nitrile rubber gloves.
-
A lab coat or protective clothing.
-
Use of a chemical fume hood or an exhaust booth with an integrated air filter is recommended, especially when handling powders.[6]
Step 3: Waste Collection and Containerization Collect all this compound waste in designated, robust, and leak-proof containers.
-
Leave chemicals in their original containers when possible.
-
For other contaminated materials, use containers approved for hazardous waste.
-
Ensure containers are tightly sealed to prevent spills or the release of dust.
Step 4: Labeling of Hazardous Waste Containers Properly label the waste container immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Toxic").
-
The date accumulation started.
-
The name and contact information of the generating laboratory or researcher.
Step 5: Temporary Storage Store the sealed and labeled waste containers in a secure, designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and locked or otherwise secured to prevent unauthorized access.
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
Step 6: Arrange for Professional Disposal Disposal of hazardous pharmaceutical waste must be managed through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management vendor.[7]
-
Contact your EHS office to schedule a waste pickup.
-
Do not attempt to dispose of the waste through a third-party service not approved by your institution. EHS will ensure the waste is transported by a certified hauler to a permitted treatment, storage, and disposal facility (TSDF).[7]
Step 7: Record Keeping Maintain meticulous records of all hazardous waste disposal. The waste management vendor will provide a manifest upon collection and a certificate of destruction after the material has been incinerated.[7] These records are essential for regulatory compliance and should be retained for a minimum of three years.[7]
Prohibited Disposal Methods
Under no circumstances should this compound waste be disposed of via the following methods:
-
Drain Disposal: Do not flush this compound or solutions containing it down the sink or toilet.[4] The EPA's Subpart P rule explicitly bans the sewering of hazardous waste pharmaceuticals by healthcare facilities.[1]
-
Regular Trash: Do not discard this compound or contaminated materials in the regular, non-hazardous trash.[4] This can lead to environmental contamination and pose a risk to public health.
Quantitative Data: Hazard and Transportation Information
The following table summarizes key quantitative and classification data for this compound, critical for its proper handling and transportation as a hazardous material.
| Parameter | Value | Citation |
| UN Number | UN 2811 | [3] |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (this compound) | [3] |
| Transport Hazard Class | 6.1 (Toxic Substances) | [3] |
| Packing Group | III (Substance presenting low danger) | [3] |
| Acute Toxicity (Oral) | Category 3 |
Experimental Workflow and Logical Relationships
This compound Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting, from generation to final record keeping.
Caption: Logical workflow for the compliant disposal of this compound hazardous waste in a research setting.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. fishersci.com [fishersci.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Risperidone
For laboratory professionals engaged in drug development and research, ensuring personal safety and proper handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for the handling of Risperidone, a potent antipsychotic medication. Adherence to these protocols is critical to mitigate risks of exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a comprehensive suite of personal protective equipment is necessary to prevent accidental exposure. The following table summarizes the required PPE based on safety data sheet recommendations.[1][2][3]
| PPE Category | Specification | Standards |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety glasses with side-shields. | EN 166 (EU), OSHA 29 CFR 1910.133 (US)[1][2] |
| Hand Protection | Chemically resistant, impervious gloves. Gloves must be inspected prior to use. Proper glove removal technique should be followed. | EN 374 (EU), ASTM F23.19 (US)[1][3] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing. A lab coat or apron is recommended. | N/A |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if ventilation is inadequate, dust is likely to be generated, or if exposure limits are exceeded.[2][3] | NIOSH/MSHA (US), EN 149 (EU)[2][3] |
Occupational Exposure Limits (OELs) for this compound have not been established by region-specific regulatory bodies.[2] However, due to its pharmacological effects, exposure should be minimized.
Procedural Workflow for Safe Handling
The following diagram outlines the procedural workflow for the safe handling of this compound in a laboratory setting. This workflow is designed to minimize the risk of exposure from receipt of the compound to its final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
